molecular formula 2C21H38O2 B1140742 DIISOPROPYL DIMER DILINOLEATE CAS No. 103213-20-3

DIISOPROPYL DIMER DILINOLEATE

Cat. No.: B1140742
CAS No.: 103213-20-3
M. Wt: 645.058
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl Dimer Dilinoleate is a synthetic ester that serves as a potent emollient and skin-conditioning agent in cosmetic science research . Its primary mechanism of action involves forming a protective, non-occlusive barrier on the skin surface, which effectively reduces transepidermal water loss and enhances skin hydration . The ingredient is characterized by its low viscosity and non-greasy, silky texture, providing excellent slip and lubrication while imparting a characteristic soft, cushiony feel to formulations without tackiness . This unique combination of properties makes it a subject of interest for developing advanced skincare and color cosmetic products, where it improves spreadability and the overall sensory appeal of emulsions, lotions, and anhydrous systems . The research value of Diisopropyl Dimer Dilinoleate is particularly significant in the context of silicone-free and bio-based innovations, as it is derived from the dimerization of linoleic acid, a fatty acid commonly sourced from vegetable oils . It demonstrates excellent compatibility with pigments, acting as a dispersing agent in makeup products such as foundations, lipsticks, and pressed powders, where it also contributes high gloss and enhanced wear longevity . Safety assessments have concluded that Diisopropyl Dimer Dilinoleate is safe for use in cosmetic applications, is non-comedogenic, and due to its high molecular weight and lipophilic nature, it is not expected to penetrate the skin significantly, making it a favorable candidate for the development of novel, well-tolerated formulations . Ongoing research explores its potential as a vehicle for active ingredient delivery and its role in creating more sustainable, high-performance cosmetic products .

Properties

CAS No.

103213-20-3

Molecular Formula

2C21H38O2

Molecular Weight

645.058

Origin of Product

United States

Foundational & Exploratory

diisopropyl dimer dilinoleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl dimer dilinoleate (CAS No. 103213-20-3) is a complex mixture of diesters formed from the dimerization of linoleic acid and subsequent esterification with isopropyl alcohol.[1][2] It is a high molecular weight ester primarily utilized in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety data. While its primary applications are in cosmetology, this document aims to provide a thorough resource for researchers and professionals in various scientific disciplines.

Chemical Structure and Identification

Diisopropyl dimer dilinoleate is not a single molecular entity but rather a complex mixture of isomers. The dimerization of linoleic acid, an unsaturated fatty acid, results in a variety of cyclic and acyclic structures. Consequently, the final product is a mixture of these dimerized acids esterified with two isopropyl groups.[1]

Molecular Formula: C42H76O4[4]

Molecular Weight: Approximately 645.06 g/mol [2][4]

CAS Registry Number: 103213-20-3[5]

Synonyms: Dimer acid diisopropyl ester, Fatty acids, C18-unsatd., dimers, hydrogenated, di-iso-Pr esters[2][5]

The general structure involves a C36 dimer acid backbone with two isopropyl ester functionalities.

Physicochemical Properties

Diisopropyl dimer dilinoleate is a clear, colorless to pale yellow, non-oily liquid with a mild, characteristic fatty odor.[1][3] It is highly lipophilic, exhibiting poor solubility in water but good solubility in most organic solvents and oils.[1]

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[3]
Odor Mild, characteristic fatty odor[1]
Boiling Point > 200 °C[1][6]
Freezing Point -11 °C[1][6]
Specific Gravity (@ 25 °C) 0.965 - 0.975[1][6]
Solubility Insoluble in water; Soluble in most organic solvents and oils[1]
Octanol/Water Partition Coefficient (logP) ~17.7 (estimated)[1][7]

Synthesis

The synthesis of diisopropyl dimer dilinoleate is a two-step process: the dimerization of linoleic acid followed by the esterification of the resulting dimer acid with isopropyl alcohol.

Dimerization of Linoleic Acid

The dimerization of unsaturated fatty acids like linoleic acid can be achieved through various methods, including thermal treatment at high temperatures or, more commonly, through catalysis. Catalytic dimerization often employs clays, such as montmorillonite, or Lewis acids.[8] This process results in a mixture of acyclic, monocyclic, and bicyclic C36 dicarboxylic acids.[1]

Esterification of Dimer Acid

The resulting dimer acid is then esterified with isopropyl alcohol. This is a standard acid-catalyzed esterification reaction.

Representative Experimental Protocol: Synthesis of Diisopropyl Dimer Dilinoleate

Objective: To synthesize diisopropyl dimer dilinoleate from dimerized linoleic acid and isopropyl alcohol.

Materials:

  • Dimerized linoleic acid (C36 dimer acid)

  • Isopropyl alcohol (excess)

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dimerized linoleic acid, a 5 to 10-fold molar excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the dimer acid). Toluene can be added to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropyl alcohol and toluene.

  • The resulting viscous liquid is diisopropyl dimer dilinoleate. Further purification can be achieved by vacuum distillation if necessary.

Synthesis_Workflow cluster_dimerization Step 1: Dimerization cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification Linoleic Acid Linoleic Acid Dimer Acid (C36) Dimer Acid (C36) Linoleic Acid->Dimer Acid (C36) Heat/Catalyst Diisopropyl Dimer Dilinoleate Diisopropyl Dimer Dilinoleate Dimer Acid (C36)->Diisopropyl Dimer Dilinoleate Acid Catalyst, Heat Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Diisopropyl Dimer Dilinoleate Neutralization Neutralization Diisopropyl Dimer Dilinoleate->Neutralization Drying Drying Neutralization->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Final Product Final Product Solvent Removal->Final Product

Caption: Synthesis workflow for diisopropyl dimer dilinoleate.

Mechanism of Action and Biological Activity

Extensive literature searches reveal that the primary function of diisopropyl dimer dilinoleate is as a skin-conditioning agent and emollient in cosmetic formulations.[3] Its mechanism of action is physical rather than pharmacological. When applied to the skin, it forms a lubricating, occlusive film that slows down transepidermal water loss, thereby increasing skin hydration.[3] This leads to a smoother and softer skin appearance.

There is currently no scientific evidence to suggest that diisopropyl dimer dilinoleate interacts with any specific biological signaling pathways or has a mechanism of action relevant to drug development. Its large molecular size and high lipophilicity make significant systemic absorption and interaction with cellular targets unlikely.[7]

Safety and Toxicology

Diisopropyl dimer dilinoleate has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetic products.[1]

Toxicological EndpointResultReference(s)
Acute Oral Toxicity (Rat LD50) > 5.0 g/kg[1]
Acute Dermal Toxicity (Rat LD50) > 5.0 g/kg[1]
Skin Irritation Not a dermal irritant[1]
Ocular Irritation Did not produce ocular irritation in animal tests[7]
Comedogenicity Non-comedogenic[1]
Mutagenicity (Ames Test) Negative[7]

Applications

The primary application of diisopropyl dimer dilinoleate is in the cosmetics and personal care industry. It is found in a wide range of products, including:

  • Lipsticks and lip glosses

  • Moisturizers and lotions

  • Foundations

  • Sunscreens

  • Hair care products

Its emollient properties provide a smooth, non-greasy feel and improve the spreadability of formulations.[3]

Conclusion

Diisopropyl dimer dilinoleate is a well-characterized diester with a strong safety profile, making it a valuable ingredient in the cosmetics industry. Its properties are primarily of interest from a materials science and formulation perspective. For researchers in drug development, it is important to note the current lack of evidence for any specific biological activity or interaction with signaling pathways. Future research could explore its potential as a vehicle for topical drug delivery, given its skin-adherent and occlusive properties, but its role as an active pharmacological agent is not supported by the available data.

References

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of diisopropyl dimer dilinoleate, a valuable emollient and skin-conditioning agent. The synthesis is achieved through the esterification of dimerized linoleic acid (dimer acid) with isopropyl alcohol. This document outlines the chemical principles, experimental protocols, and purification methodologies pertinent to the production of high-purity diisopropyl dimer dilinoleate. Quantitative data from related esterification reactions are presented to provide a framework for process optimization. Furthermore, this guide includes visualizations of the synthesis and purification workflow to facilitate a clear understanding of the entire process.

Introduction

Diisopropyl dimer dilinoleate is a complex lipid ester that has found significant application in the cosmetic and pharmaceutical industries as a non-comedogenic emollient and skin-conditioning agent.[1] Its synthesis involves the esterification of dimer acid, a dicarboxylic acid produced from the dimerization of linoleic acid, with isopropyl alcohol.[1][2] The resulting diester possesses unique properties, including a smooth, non-greasy feel and the ability to enhance the texture and spreadability of topical formulations.[1] This guide details the chemical synthesis and subsequent purification steps necessary to obtain diisopropyl dimer dilinoleate of high purity, suitable for research and development applications.

Synthesis of Diisopropyl Dimer Dilinoleate

The core of the synthesis is a Fischer esterification reaction, where a carboxylic acid (dimer acid) reacts with an alcohol (isopropyl alcohol) in the presence of an acid catalyst.

Chemical Reaction

The overall reaction is as follows:

Dimer Acid + 2 Isopropyl Alcohol ⇌ Diisopropyl Dimer Dilinoleate + 2 Water

This is a reversible reaction, and to drive the equilibrium towards the product side, it is common to use an excess of the alcohol and/or remove the water as it is formed.

Experimental Protocol: Catalytic Esterification

The following protocol is a representative procedure for the synthesis of diisopropyl dimer dilinoleate based on established methods for the esterification of dimer acids.

Materials:

  • Dimer Acid (C36)

  • Isopropyl Alcohol (IPA)

  • Sulfuric Acid (H₂SO₄, concentrated) or p-Toluenesulfonic acid (pTSA)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine dimer acid and a molar excess of isopropyl alcohol. A molar ratio of dimer acid to isopropyl alcohol of 1:3 to 1:4 is a common starting point.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture. The catalyst loading is typically in the range of 0.5-2% by weight of the dimer acid.

  • Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the isopropyl alcohol and toluene (if used), typically in the range of 80-120°C.

  • Water Removal: If using a Dean-Stark trap with toluene, water will be azeotropically removed from the reaction mixture, driving the reaction to completion. If not, a larger excess of isopropyl alcohol is necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level. The reaction time can range from 4 to 24 hours depending on the temperature, catalyst, and efficiency of water removal.

  • Neutralization: After cooling the reaction mixture to room temperature, it is transferred to a separatory funnel. The excess isopropyl alcohol can be partially removed using a rotary evaporator. The crude product is then washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst. This is followed by washing with brine.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate and then filtered.

  • Solvent Removal: Any remaining solvent (toluene and/or excess isopropyl alcohol) is removed under reduced pressure using a rotary evaporator to yield the crude diisopropyl dimer dilinoleate.

Quantitative Data
Ester ProductAlcoholMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Time (h)Yield (%)
Dimer Acid Di-2-Ethylhexyl Ester2-Ethylhexanol1:2.2H₂SO₄1404896.7
Dimer Acid Di-2-Ethylhexyl Ester2-Ethylhexanol1:20H₂SO₄1207297
Dimer Acid Di-n-Octyl Estern-Octanol1:4.5None (Self-catalyzed)20024High Conversion (low acid value)

Table 1: Reaction conditions and yields for the synthesis of various dimer acid esters.

Purification of Diisopropyl Dimer Dilinoleate

The crude product from the synthesis contains unreacted starting materials, catalyst residues, and by-products. High-purity diisopropyl dimer dilinoleate is obtained through further purification steps.

Purification Workflow

The general workflow for the purification of diisopropyl dimer dilinoleate is as follows:

PurificationWorkflow CrudeProduct Crude Diisopropyl Dimer Dilinoleate Neutralization Neutralization (e.g., NaHCO₃ wash) CrudeProduct->Neutralization Washing Aqueous Washing (Brine) Neutralization->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Distillation Vacuum Distillation / Thin-Film Evaporation Drying->Distillation PureProduct High-Purity Diisopropyl Dimer Dilinoleate Distillation->PureProduct

Caption: Purification workflow for diisopropyl dimer dilinoleate.

Experimental Protocol: Vacuum Distillation

Due to its high molecular weight and boiling point, diisopropyl dimer dilinoleate is best purified by vacuum distillation, specifically using techniques like thin-film or molecular distillation to prevent thermal degradation.

Equipment:

  • Thin-film distillation apparatus (wiped-film evaporator) or a short-path distillation setup

  • High-vacuum pump

  • Heating and cooling circulators

Procedure:

  • Degassing: The crude, dried diisopropyl dimer dilinoleate is first degassed under a moderate vacuum to remove any residual volatile impurities.

  • Distillation: The degassed product is then introduced into the thin-film evaporator. The operating conditions need to be carefully controlled to achieve good separation.

  • Fraction Collection: The distilled diisopropyl dimer dilinoleate is collected as the main fraction, while higher molecular weight impurities and colored bodies remain in the residue. The purity of the collected fractions can be assessed using analytical techniques.

Quantitative Data for Purification
ParameterValue
Evaporator Temperature105°C
Feed Funnel Temperature60°C
Condenser Temperature25°C
Vacuum0.937 mmHg
Drop Rate20 drops/min

Table 2: Example parameters for the molecular distillation of a dimer acid ester.

Analytical Characterization

To confirm the identity and purity of the synthesized diisopropyl dimer dilinoleate, several analytical techniques can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the ester and assess the presence of any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and quantifying any remaining dimer acid or monoester.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the diisopropyl dimer dilinoleate.

Logical Relationship of Synthesis and Purification

The synthesis and purification of diisopropyl dimer dilinoleate is a sequential process where the output of one stage becomes the input for the next.

SynthesisPurificationLogic Reactants Dimer Acid & Isopropyl Alcohol Esterification Esterification Reaction Reactants->Esterification Catalyst Acid Catalyst Catalyst->Esterification CrudeProduct Crude Product Mixture Esterification->CrudeProduct Workup Neutralization & Washing CrudeProduct->Workup Drying Drying Workup->Drying Purification Vacuum Distillation Drying->Purification FinalProduct Pure Diisopropyl Dimer Dilinoleate Purification->FinalProduct Analysis Analytical Characterization (GC-MS, HPLC, FTIR, NMR) FinalProduct->Analysis

Caption: Logical flow of the synthesis and purification process.

Conclusion

The synthesis and purification of diisopropyl dimer dilinoleate is a multi-step process that requires careful control of reaction conditions and purification parameters. While a direct, detailed protocol is not widely published, a robust and efficient process can be developed by applying the principles of Fischer esterification and high-vacuum distillation, using the data from analogous dimer acid esters as a guide. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to produce high-purity diisopropyl dimer dilinoleate for their specific applications. Further optimization of the reaction and purification conditions will likely lead to improved yields and purity.

References

In-Depth Spectroscopic Analysis of Diisopropyl Dimer Dilinoleate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diisopropyl Dimer Dilinoleate is a complex ester valued in the cosmetic and personal care industries for its unique emollient properties. As a diester of dimerized linoleic acid and isopropyl alcohol, its characterization relies on a suite of spectroscopic techniques to confirm its structural identity and ensure purity. This technical guide outlines the fundamental principles and expected outcomes for the spectroscopic analysis of this compound, providing a foundational framework for its study in research and quality control settings. Due to the general lack of publicly available, specific spectral data for Diisopropyl Dimer Dilinoleate, this paper will focus on the theoretical basis of analysis and generalized experimental protocols.

Introduction

Diisopropyl Dimer Dilinoleate is the ester formed from the reaction of dimerized linoleic acid with isopropyl alcohol.[1] The precursor, dimerized linoleic acid, is itself a complex mixture of acyclic, monocyclic, and bicyclic C36 dicarboxylic acids produced through the dimerization of linoleic acid, an unsaturated fatty acid.[2] This inherent structural variability in the dimer acid backbone means that Diisopropyl Dimer Dilinoleate is not a single chemical entity but rather an isobaric mixture of ester isomers.[2]

Spectroscopic analysis is therefore crucial for confirming the presence of key functional groups, verifying the esterification process, and providing a fingerprint of the isomeric distribution. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular and Physical Properties

Before delving into spectroscopic analysis, it is essential to understand the basic properties of the compound.

PropertyValueSource
Chemical Name Diisopropyl Dimer Dilinoleate[3]
CAS Number 103213-20-3[3]
Molecular Formula C₄₂H₇₆O₄[4]
Average Molecular Weight ~645.06 g/mol [3]
Monoisotopic Mass ~644.574 Da[4]
Appearance Clear, colorless to pale yellow liquid or semi-solid[1][2]
Solubility Poorly soluble in water; soluble in oils and organic solvents[2]

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.

Expected Data: For a molecule with the formula C₄₂H₇₆O₄, high-resolution mass spectrometry (HRMS) should confirm a monoisotopic mass of approximately 644.574 Da.[4] Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for such a large, non-volatile molecule. The resulting mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 645.582 or the sodiated adduct [M+Na]⁺ at m/z 667.564.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of Diisopropyl Dimer Dilinoleate in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂) Flow: 500 - 800 L/hr

    • Desolvation Temperature: 250 - 400 °C

  • Data Acquisition: Acquire spectra over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the success of the esterification reaction.

Expected Data: The IR spectrum of Diisopropyl Dimer Dilinoleate is expected to show characteristic absorption bands for an ester and a long aliphatic chain.

Wavenumber (cm⁻¹)Functional GroupDescription
~2925, ~2855C-H (Aliphatic)Strong, sharp peaks indicating stretching of CH₂ and CH₃ groups in the long fatty acid chains.
~1735 C=O (Ester) A very strong, sharp peak characteristic of the carbonyl stretch in the ester functional group. The presence of this band and the absence of a broad O-H band from a carboxylic acid (~3000 cm⁻¹) confirms esterification.
~1460, ~1375C-H (Aliphatic)Bending vibrations of CH₂ and CH₃ groups.
~1170C-O (Ester)Strong stretching vibration of the C-O bond adjacent to the carbonyl.

Experimental Protocol (General):

  • Sample Preparation: As Diisopropyl Dimer Dilinoleate is a liquid or semi-solid, the sample can be analyzed neat.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • ATR Analysis:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small drop of the sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average of 16-32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon-hydrogen framework. ¹H NMR identifies the types of protons and their neighboring environments, while ¹³C NMR identifies the types of carbon atoms.

Expected Data (¹H NMR):

  • ~5.0 ppm (septet): A characteristic signal for the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

  • ~2.2-2.3 ppm (multiplet): Protons on the carbon atom alpha to the ester carbonyl (–CH₂–COO–).

  • ~1.6 ppm (multiplet): Protons on the carbon atom beta to the ester carbonyl (–CH₂–CH₂–COO–).

  • ~1.2-1.4 ppm (broad multiplet): A large, integrated signal corresponding to the many methylene (B1212753) (–CH₂–) protons in the long aliphatic chains.

  • ~1.2 ppm (doublet): A strong signal for the six equivalent methyl protons (–CH₃) of the isopropyl group.

  • ~0.9 ppm (triplet): Terminal methyl protons of the long aliphatic chains.

Expected Data (¹³C NMR):

  • ~173 ppm: Carbonyl carbon of the ester group.

  • ~67 ppm: Methine carbon (–CH–) of the isopropyl ester group.

  • ~20-40 ppm: Various methylene (–CH₂–) carbons of the aliphatic chains.

  • ~22 ppm: Methyl carbons (–CH₃) of the isopropyl group.

  • ~14 ppm: Terminal methyl carbons of the aliphatic chains.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Analytical Workflow and Data Integration

The analysis of Diisopropyl Dimer Dilinoleate should follow a logical workflow where the results from each technique complement the others to build a complete picture of the molecule's identity and purity.

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation DimerAcid Dimerized Linoleic Acid Esterification Esterification Reaction DimerAcid->Esterification Isopropanol Isopropyl Alcohol Isopropanol->Esterification Sample Diisopropyl Dimer Dilinoleate (Purified Sample) Esterification->Sample IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR_Data Functional Group ID (Ester C=O Present) IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data NMR_Data Detailed Structure (H/C Framework) NMR->NMR_Data Conclusion Structural Confirmation & Purity Assessment IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the synthesis and spectroscopic confirmation of Diisopropyl Dimer Dilinoleate.

Conclusion

The comprehensive spectroscopic analysis of Diisopropyl Dimer Dilinoleate requires the integration of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. While MS confirms the molecular weight and IR verifies the presence of the critical ester functional group, NMR provides the definitive structural evidence by mapping the proton and carbon environments. The experimental protocols and expected data outlined in this guide provide a robust framework for scientists to characterize this complex cosmetic ingredient, ensuring its identity, quality, and consistency in research and development applications. Further investigation by researchers to publish specific, high-resolution spectra would be a valuable contribution to the public scientific record.

References

Diisopropyl Dimer Dilinoleate: A Comprehensive Technical Guide to its Thermal and Rheological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl dimer dilinoleate is a complex, high molecular weight ester prized in the cosmetic and pharmaceutical industries for its unique sensory and functional properties.[1] As an emollient, it imparts a non-greasy, smooth feel to topical formulations, enhances spreadability, and provides a protective barrier on the skin.[1] Understanding its thermal and rheological behavior is critical for formulators to ensure product stability, predict performance, and control texture. This technical guide provides an in-depth analysis of the thermal and rheological properties of diisopropyl dimer dilinoleate, including representative data, detailed experimental methodologies, and visual workflows to aid in research and development.

Chemical Structure and Physicochemical Properties

Diisopropyl dimer dilinoleate is the diester formed from the reaction of dimerized linoleic acid with isopropyl alcohol.[1] Due to the nature of the dimerization process of linoleic acid, the resulting dilinoleic acid is a mixture of cyclic and acyclic structures. Consequently, diisopropyl dimer dilinoleate is not a single chemical entity but a complex mixture of isomers.

Table 1: General Physicochemical Properties of Diisopropyl Dimer Dilinoleate

PropertyValueSource(s)
Appearance Clear to slightly yellow liquid or semi-solid[2]
Molecular Weight Approximately 650 g/mol [2]
Solubility Poorly soluble in water; soluble in oils and organic solvents[2]

Thermal Properties

The thermal properties of diisopropyl dimer dilinoleate are crucial for understanding its behavior during manufacturing, storage, and application. Key thermal parameters include melting point, boiling point, and glass transition temperature. While specific, publicly available data for diisopropyl dimer dilinoleate is limited, the following table presents typical values for similar cosmetic esters and emollients.

Table 2: Representative Thermal Properties of Cosmetic Esters

PropertyTypical Value Range
Melting Point (°C) -10 to 40
Boiling Point (°C) > 250
Glass Transition Temperature (°C) -80 to -40

Note: These values are representative of cosmetic esters and may not reflect the exact properties of diisopropyl dimer dilinoleate. Actual values should be determined experimentally.

Experimental Protocol: Thermal Property Analysis

Differential Scanning Calorimetry is a fundamental technique for determining the thermal transitions of a material, such as melting point, crystallization temperature, and glass transition temperature.[3][4]

Objective: To determine the melting point, crystallization temperature, and glass transition temperature of diisopropyl dimer dilinoleate.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply for inert atmosphere

Procedure:

  • Accurately weigh 5-10 mg of diisopropyl dimer dilinoleate into a hermetic aluminum pan.

  • Seal the pan using a crimper. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a low temperature, e.g., -90°C.

  • Ramp the temperature up to a temperature above the expected melting point, e.g., 50°C, at a controlled rate (e.g., 10°C/min).

  • Hold the sample at the high temperature for a few minutes to erase its thermal history.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

  • Ramp the temperature up again at the same controlled rate.

  • Analyze the heat flow versus temperature curve from the second heating scan to determine the glass transition temperature (Tg) as a step change in the baseline, and the melting point (Tm) as the peak of the endothermic transition. The crystallization temperature (Tc) is determined from the cooling scan as the peak of the exothermic transition.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.[3]

Objective: To assess the thermal stability and decomposition temperature of diisopropyl dimer dilinoleate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Open ceramic or platinum pans

  • Nitrogen or air gas supply

Procedure:

  • Accurately weigh 10-20 mg of diisopropyl dimer dilinoleate into a TGA pan.

  • Place the pan onto the TGA balance.

  • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a controlled flow rate.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of significant mass loss is considered the decomposition temperature.

Rheological Properties

The rheological properties of diisopropyl dimer dilinoleate dictate its flow behavior and are fundamental to the texture and application of the final product.[5] As a cosmetic ingredient, it is expected to exhibit non-Newtonian, shear-thinning behavior.

Table 3: Representative Rheological Properties of Cosmetic Emollients

PropertyTypical Value Range
Viscosity at 25°C (mPa·s) 100 - 2000
Shear Thinning Behavior Present

Note: These values are representative of cosmetic emollients and may not reflect the exact properties of diisopropyl dimer dilinoleate. Actual values should be determined experimentally.

Experimental Protocol: Rheological Analysis

A rotational rheometer is used to measure the viscosity and viscoelastic properties of liquids and semi-solids as a function of shear rate, temperature, and time.[5]

Objective: To characterize the viscosity and flow behavior of diisopropyl dimer dilinoleate.

Apparatus:

  • Rotational rheometer with controlled temperature capabilities

  • Cone-plate or parallel-plate measuring geometry

  • Solvent trap (if volatile components are present)

Procedure:

  • Set the rheometer to the desired temperature (e.g., 25°C).

  • Place an appropriate amount of diisopropyl dimer dilinoleate onto the lower plate of the rheometer.

  • Lower the upper geometry (cone or plate) to the correct gap setting.

  • Remove any excess sample.

  • Allow the sample to equilibrate at the set temperature for a few minutes.

  • Perform a steady-state flow sweep by applying a range of shear rates (e.g., 0.1 to 1000 s⁻¹) and measuring the resulting shear stress.

  • Plot the viscosity (shear stress / shear rate) as a function of shear rate to observe the flow behavior. Shear-thinning is indicated by a decrease in viscosity with increasing shear rate.

  • To study the temperature dependency, repeat the flow sweep at different temperatures (e.g., 30°C, 35°C, 40°C).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the thermal and rheological properties of diisopropyl dimer dilinoleate.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (5-10 mg in Al pan) DSC_Instrument DSC Instrument Setup (N2 Purge, Temp Program) DSC_Sample->DSC_Instrument DSC_Analysis Data Analysis (Heat Flow vs. Temp) DSC_Instrument->DSC_Analysis DSC_Results Determine Tg, Tm, Tc DSC_Analysis->DSC_Results TGA_Sample Sample Preparation (10-20 mg in pan) TGA_Instrument TGA Instrument Setup (N2/Air Purge, Temp Ramp) TGA_Sample->TGA_Instrument TGA_Analysis Data Analysis (Mass vs. Temp) TGA_Instrument->TGA_Analysis TGA_Results Determine Thermal Stability & Decomposition Temp. TGA_Analysis->TGA_Results

Caption: Experimental Workflow for Thermal Analysis.

Rheological_Analysis_Workflow cluster_Rheometry Rotational Rheometry Rheo_Sample Sample Loading & Equilibration Rheo_Measurement Flow Sweep (Varying Shear Rate) Rheo_Sample->Rheo_Measurement Rheo_Analysis Data Analysis (Viscosity vs. Shear Rate) Rheo_Measurement->Rheo_Analysis Rheo_Temp Temperature Sweep (Repeat at different temps) Rheo_Measurement->Rheo_Temp Rheo_Results Characterize Flow Behavior (e.g., Shear Thinning) Rheo_Analysis->Rheo_Results

Caption: Experimental Workflow for Rheological Analysis.

Conclusion

While specific quantitative data for the thermal and rheological properties of diisopropyl dimer dilinoleate are not extensively published, this guide provides a comprehensive framework for their characterization. By employing standard analytical techniques such as DSC, TGA, and rotational rheometry, researchers and formulators can obtain the critical data necessary for product development, quality control, and performance optimization. The provided experimental protocols and workflows serve as a practical starting point for the in-depth analysis of this versatile cosmetic and pharmaceutical ingredient.

References

Navigating the Solubility of Diisopropyl Dimer Dilinoleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl Dimer Dilinoleate is a complex, high molecular weight ester prized for its emollient and film-forming properties in various industries, notably in cosmetics and pharmaceuticals. Its large, lipophilic structure governs its solubility, making it readily miscible with a range of non-polar solvents while being virtually insoluble in aqueous and polar protic systems. This guide provides a comprehensive overview of the solubility characteristics of Diisopropyl Dimer Dilinoleate in organic solvents, offering a valuable resource for formulation development, chemical synthesis, and purification processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative summary based on established physicochemical principles and available technical documents. A general experimental protocol for determining the solubility of highly lipophilic substances is also provided to aid researchers in generating precise data for their specific applications.

Introduction to Diisopropyl Dimer Dilinoleate

Diisopropyl Dimer Dilinoleate is the ester formed from the reaction of dimer acid (a dimer of linoleic acid) with isopropyl alcohol.[1] Dimer acid itself is a C36 dicarboxylic acid produced through the dimerization of unsaturated fatty acids.[1] This process results in a complex mixture of cyclic and acyclic structures, which, when esterified with isopropanol, yields a large, branched-chain molecule with a molecular weight of approximately 650 g/mol .

Its chemical nature imparts significant lipophilicity, as evidenced by an estimated octanol-water partition coefficient (logP) of 17.7.[2] This high logP value underscores its strong preference for non-polar environments and its poor affinity for water.[2] In practical applications, Diisopropyl Dimer Dilinoleate is recognized as a non-greasy emollient that enhances the texture and spreadability of formulations.

Solubility Profile of Diisopropyl Dimer Dilinoleate

The solubility of a substance is a critical parameter in formulation science, impacting everything from manufacturing processes to product performance and bioavailability. For Diisopropyl Dimer Dilinoleate, its solubility is primarily dictated by its large, non-polar hydrocarbon structure.

General Solubility Characteristics

Based on available technical literature, including safety assessments and cosmetic ingredient reviews, the solubility of Diisopropyl Dimer Dilinoleate can be summarized as follows:

  • Soluble in: A wide range of non-polar organic solvents and oils.[2]

  • Insoluble in: Water and lower-molecular-weight diols and triols.[2]

This general profile is consistent with the "like dissolves like" principle of solubility, where non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents.

Qualitative Solubility Data
Solvent ClassRepresentative SolventsExpected SolubilityRationale
Hydrocarbons Hexane, Heptane, Mineral OilHighNon-polar nature of both solute and solvent allows for strong van der Waals interactions.
Aromatic Hydrocarbons Toluene, XyleneHighSimilar non-polar characteristics and potential for pi-stacking interactions.
Esters Ethyl Acetate, Isopropyl Myristate, Castor OilHigh to ModeratePolarity is higher than hydrocarbons, but the presence of ester groups allows for good interaction. A similar compound, Dimer Dilinoleyl Dimer Dilinoleate, is noted to be soluble in castor oil and other esters.[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are less polar than esters and can solvate the large hydrocarbon chains.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to LowIncreased polarity compared to ethers may limit the solubilization of the large non-polar molecule.
Chlorinated Solvents Dichloromethane, ChloroformHighGood non-polar character and ability to induce dipole moments.
Alcohols Ethanol, IsopropanolLow to Very LowThe hydroxyl group makes these solvents highly polar and capable of hydrogen bonding, which is unfavorable for the non-polar solute.
Glycols & Polyols Propylene Glycol, GlycerinInsolubleHigh polarity and extensive hydrogen bonding network of the solvent prevent the dissolution of the large lipophilic molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific solvent systems, the following general experimental protocol for a highly lipophilic substance like Diisopropyl Dimer Dilinoleate is provided. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • Diisopropyl Dimer Dilinoleate (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed test tubes

  • Constant temperature incubator shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of Diisopropyl Dimer Dilinoleate to a known volume of the selected organic solvent in a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed to sediment the undissolved solute.

  • Sample Extraction and Dilution: Carefully withdraw a known aliquot of the clear supernatant without disturbing the sediment. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Diisopropyl Dimer Dilinoleate.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL or g/100g ) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess Diisopropyl Dimer Dilinoleate to solvent prep2 Seal vials prep1->prep2 equil Incubate at constant temperature with shaking prep2->equil sep Centrifuge to sediment undissolved solute equil->sep ana1 Extract and dilute supernatant sep->ana1 ana2 Quantify using HPLC/GC ana1->ana2 res Calculate solubility ana2->res

Caption: Experimental workflow for determining the solubility of Diisopropyl Dimer Dilinoleate.

Factors Influencing Solubility

The solubility of Diisopropyl Dimer Dilinoleate is not solely dependent on the choice of solvent but is also influenced by several other factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center Solubility of Diisopropyl Dimer Dilinoleate purity Purity of the ester center->purity isomer Isomeric composition center->isomer polarity Solvent Polarity center->polarity h_bond Hydrogen Bonding Capacity center->h_bond mol_size Solvent Molecular Size center->mol_size temp Temperature center->temp pressure Pressure (for gaseous/supercritical solvents) center->pressure

Caption: Factors influencing the solubility of Diisopropyl Dimer Dilinoleate.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is an important consideration for hot-melt formulations and manufacturing processes.

  • Purity of Diisopropyl Dimer Dilinoleate: The presence of impurities, such as unreacted dimer acid or isopropyl alcohol, can affect the measured solubility.

  • Isomeric Composition: As dimer acid is a mixture of isomers, the exact composition of the Diisopropyl Dimer Dilinoleate can influence its packing in the solid state and, consequently, its solubility.

Conclusion

Diisopropyl Dimer Dilinoleate is a highly lipophilic molecule with excellent solubility in non-polar organic solvents and oils, and poor solubility in water and polar solvents. While specific quantitative solubility data is scarce in public literature, its behavior can be reliably predicted based on its chemical structure and the principles of solubility. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust starting point for in-house determination. A thorough understanding of the solubility of Diisopropyl Dimer Dilinoleate is essential for formulators to harness its beneficial properties effectively in product development.

References

Diisopropyl Dimer Dilinoleate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl Dimer Dilinoleate (CAS No. 103213-20-3) is a complex hydrophobic ester that functions as a skin-conditioning agent and emollient.[1][2] This technical guide provides an in-depth summary of its chemical and physical properties, a generalized synthesis protocol, and an overview of its applications and safety data, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Diisopropyl Dimer Dilinoleate is the diester formed from the reaction of dilinoleic acid with isopropyl alcohol.[1][3] Dilinoleic acid itself is a dimerized form of linoleic acid, an unsaturated fatty acid derived from vegetable oils.[4][5] The resulting product is a mixture of acyclic, monocyclic, and bicyclic compounds.[3] It is characterized as a clear, colorless to pale yellow, oil-like liquid with a virtually absent odor.[4] Due to its high lipophilicity, it is poorly soluble in water but soluble in oils and organic solvents.[3]

PropertyValue
CAS Number 103213-20-3
Molecular Weight ~645.0 - 650 g/mol [3][6]
Molecular Formula C42H76O4
Appearance Clear to slightly yellow liquid or semi-solid[3]
Boiling Point >300°C[4]
Solubility Insoluble in water[3][4]

Synthesis

The synthesis of diisopropyl dimer dilinoleate is achieved through the esterification of dimerized linoleic acid (dimer acid) with isopropyl alcohol.[4] This reaction is a Fischer-Speier esterification, which typically requires an acid catalyst to proceed at a practical rate.

Generalized Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize diisopropyl dimer dilinoleate from dimer acid and isopropyl alcohol.

Materials:

  • Dimer acid (C36 dicarboxylic acid)

  • Isopropyl alcohol (Propan-2-ol), excess

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dimer acid and a molar excess of isopropyl alcohol. Toluene is added to facilitate the azeotropic removal of water, a byproduct of the reaction.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diisopropyl dimer dilinoleate.

  • Final Purification: The final product can be further purified by vacuum distillation to remove any remaining impurities.[4]

Applications and Function

The primary application of diisopropyl dimer dilinoleate is in the cosmetics and personal care industry.[4] It is valued for its excellent emollient and skin-conditioning properties, providing a smooth, non-greasy texture to formulations such as moisturizers, lotions, and creams.[4] In makeup products like lipsticks and foundations, it enhances spreadability and the sensory experience of the product.[1][4] Its function is to act as a lubricant on the skin's surface, giving it a soft and smooth appearance.[1]

Safety and Toxicology

Diisopropyl dimer dilinoleate is considered safe for its intended use in cosmetic products.[3] Toxicological studies have shown a low potential for acute toxicity.

Study TypeSpeciesResult
Acute Oral LD50 Rat> 5.0 g/kg
Acute Dermal LD50 Rat> 5.0 g/kg

Data sourced from the Amended Safety Assessment of Dialkyl Dimer Dilinoleates.[3]

Furthermore, cosmetic formulations containing diisopropyl dimer dilinoleate have been shown to be non-irritating and non-sensitizing to the skin in clinical studies.[3] It is also considered to be non-comedogenic.[4]

Logical Workflow Diagram

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of diisopropyl dimer dilinoleate.

Synthesis_Workflow DimerAcid Dimer Acid Reaction Esterification Reaction (Reflux with Dean-Stark) DimerAcid->Reaction Isopropanol Isopropyl Alcohol Isopropanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO3 wash) Reaction->Neutralization Purification Purification (Drying & Solvent Removal) Neutralization->Purification FinalPurification Final Purification (Vacuum Distillation) Purification->FinalPurification Product Diisopropyl Dimer Dilinoleate FinalPurification->Product

References

Diisopropyl Dimer Dilinoleate: A Technical Guide to Safety and Toxicity for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and toxicity profile of diisopropyl dimer dilinoleate for use in a laboratory setting. The information is compiled from scientific literature and regulatory assessments to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Diisopropyl dimer dilinoleate is the ester of isopropyl alcohol and dilinoleic acid.[1] It functions primarily as a skin-conditioning agent and emollient.[2] Due to its large molecular size and lipophilic nature (estimated logP of 17.7), it is poorly absorbed through the skin and is largely insoluble in water.[3][4]

Toxicological Data Summary

The safety of diisopropyl dimer dilinoleate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[5][6] The toxicological profile is characterized by a low order of acute toxicity and minimal potential for local toxicity such as irritation or sensitization.

Table 1: Acute Toxicity Data
TestSpeciesRouteDoseResultReference
Acute Oral ToxicityRatOral> 5.0 g/kgLD50 > 5.0 g/kg[3][4][7]
Acute Dermal ToxicityRatDermal> 5.0 g/kgLD50 > 5.0 g/kg[3][4]
Table 2: Irritation Data
TestSpeciesConcentrationResultReference
Skin IrritationAnimalNot StatedNot a skin irritant[3][4]
Skin Irritation (Formulation)Human5%Not a dermal irritant[7]
Eye IrritationRabbitNot StatedNo signs of irritation[2]
Table 3: Sensitization Data
TestSpeciesConcentrationResultReference
Human Repeated Insult Patch Test (HRIPT)HumanUp to 27%No allergic responses observed[7]
Table 4: Genotoxicity Data (on Dilinoleic Acid)
TestSystemResultReference
Ames TestBacterial reverse mutation assayNegative[3][4]
Clastogenicity AssayHuman lymphocytes in cultureNegative[3][4]
Mouse Lymphoma Cell Forward Mutation AssayL5178Y mouse lymphoma cellsNegative[3][4]

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are outlined below. These are based on standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 425)

The acute oral toxicity is determined to assess the short-term adverse effects of a substance following oral administration.

  • Test Animals: Healthy, young adult rats are typically used.

  • Procedure: A single animal is dosed at a level just below the best preliminary estimate of the LD50. The animal is observed for at least 48 hours. Based on the outcome (survival or death), the dose for the next animal is adjusted up or down. This sequential dosing continues until the criteria for stopping the test are met.

  • Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded, and mortality is noted.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A small area of the animal's skin is shaved. A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of erythema and edema is graded, and an overall irritation score is calculated.

Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any observed lesions is also assessed.

  • Scoring: The severity of the lesions is graded to determine the overall irritation potential.

Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

  • Phases: The test consists of three phases: an induction phase, a rest phase, and a challenge phase.

  • Induction Phase: The test material is applied to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated multiple times (e.g., 9 applications over 3 weeks).

  • Rest Phase: A period of approximately two weeks with no application of the test material follows the induction phase.

  • Challenge Phase: The test material is applied to a new skin site to determine if an allergic response has been induced.

  • Observations: The skin is scored for reactions (erythema, edema) after each application during induction and after the challenge patch is removed.

Genotoxicity: Ames Test (Based on OECD Guideline 471)

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow into visible colonies. The number of revertant colonies is counted and compared to a negative control.

Visualizations

Experimental and Logical Workflows

G cluster_0 Safety Assessment Workflow for Diisopropyl Dimer Dilinoleate cluster_1 Local Toxicity Details A Initial Assessment: Review existing data (physicochemical properties, structural alerts) B Acute Toxicity Testing (Oral & Dermal) A->B C Local Toxicity Testing A->C D Genotoxicity Testing A->D E Risk Characterization & Safety Conclusion B->E C->E C1 Skin Irritation C2 Eye Irritation C3 Skin Sensitization D->E

Caption: Logical workflow for the safety assessment of diisopropyl dimer dilinoleate.

G cluster_0 Human Repeated Insult Patch Test (HRIPT) Workflow A Induction Phase: Repeated application of test material (e.g., 9 applications over 3 weeks) B Rest Phase: No application (approx. 2 weeks) A->B C Challenge Phase: Single application to a naive skin site B->C D Observation & Scoring: Assess skin for erythema and edema C->D E Conclusion: Determine sensitization potential D->E

Caption: Experimental workflow for the Human Repeated Insult Patch Test (HRIPT).

Conclusion

Based on the available data, diisopropyl dimer dilinoleate exhibits a very low toxicity profile. It is not acutely toxic via oral or dermal routes, is not a skin or eye irritant, and does not appear to be a skin sensitizer (B1316253) in clinical tests. Genotoxicity tests on its component, dilinoleic acid, were negative. Due to its large molecular size and poor absorption through the skin, systemic toxicity is not expected.[3][5] For laboratory use, standard chemical handling precautions are sufficient.

References

Diisopropyl Dimer Dilinoleate: A Technical Guide to its Potential as a Non-Polar Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl dimer dilinoleate, a complex diester of isopropanol (B130326) and dimerized linoleic acid, presents a compelling profile as a potential non-polar solvent alternative in various scientific and pharmaceutical applications. Characterized by its high molecular weight, low volatility, and excellent safety profile, it offers a distinct departure from traditional volatile organic solvents. This technical guide provides a comprehensive overview of the known physicochemical properties, safety data, and potential applications of diisopropyl dimer dilinoleate, with a focus on its utility for researchers and professionals in drug development. While its primary applications to date have been in the cosmetics and personal care industries as an emollient and skin conditioning agent, its inherent properties suggest a broader potential that warrants further investigation. This document summarizes the available quantitative data, outlines its known characteristics, and identifies key areas for future research to fully elucidate its capabilities as a green, non-polar solvent substitute.

Introduction

The imperative to replace conventional non-polar solvents such as hexane, toluene, and chlorinated hydrocarbons in laboratory and industrial processes is driven by growing concerns over their toxicity, environmental impact, and occupational health hazards. The ideal replacement solvent would exhibit not only effective solubilizing power for non-polar compounds but also possess a favorable safety, health, and environmental profile.

Diisopropyl dimer dilinoleate is a bio-based ester derived from the dimerization of linoleic acid, a fatty acid found in vegetable oils, followed by esterification with isopropyl alcohol.[1] This process results in a large, branched-chain molecule with a predominantly non-polar character. Its established use in cosmetic and topical formulations underscores its safety and skin compatibility.[1][2] This guide aims to consolidate the existing technical data on diisopropyl dimer dilinoleate to enable an evidence-based evaluation of its potential as a viable and sustainable non-polar solvent alternative.

Physicochemical Properties

A thorough understanding of a solvent's physicochemical properties is paramount for its application in research and development. The available data for diisopropyl dimer dilinoleate is summarized below.

Table 1: General and Physical Properties of Diisopropyl Dimer Dilinoleate
PropertyValueReference(s)
Chemical Name Diisopropyl dimer dilinoleate[3]
CAS Number 103213-20-3[4]
Molecular Formula C₄₂H₇₆O₄ (representative)[4]
Molecular Weight ~645 g/mol [4]
Appearance Clear to slightly yellow liquid[5]
Boiling Point > 200 °C[5]
Freezing Point -11 °C[5]
Density (at 20°C) 0.91 g/cm³[4]
Refractive Index (at 25°C) 1.4590 - 1.4650[5]
Viscosity (at 25°C) ~100 mPa·s[6]
Table 2: Solubility and Polarity-Related Properties of Diisopropyl Dimer Dilinoleate
PropertyValueReference(s)
Solubility in Water Insoluble[1][5]
Solubility in Organic Solvents Soluble in most organic solvents, oils, ethanol, and cyclomethicone. Insoluble in lower-molecular weight diols and triols.[5][6]
Octanol-Water Partition Coefficient (logP) 17.7 (estimated)[7][8]

The extremely high estimated logP value of 17.7 unequivocally classifies diisopropyl dimer dilinoleate as a highly non-polar and lipophilic substance.[7][8] Its insolubility in water and good solubility in a range of organic solvents further support this classification.[5]

Safety and Toxicological Profile

A significant advantage of diisopropyl dimer dilinoleate is its extensive and favorable safety record, primarily derived from its use in cosmetic formulations. This makes it an attractive candidate for applications where worker safety and low toxicity are critical.

Table 3: Summary of Toxicological Data for Diisopropyl Dimer Dilinoleate
EndpointResultReference(s)
Acute Oral Toxicity (Rat LD₅₀) > 5.0 g/kg[5]
Acute Dermal Toxicity (Rat LD₅₀) > 5.0 g/kg[5]
Skin Irritation (Rabbit) Very minor irritation[5]
Eye Irritation Not an irritant[8]
Comedogenicity Non-comedogenic[5]
Mutagenicity (Ames Test) Negative[8]

The available data consistently demonstrate that diisopropyl dimer dilinoleate has a very low order of acute toxicity and is not a significant skin or eye irritant.[5][8] Furthermore, it is non-comedogenic and non-mutagenic.[5][8]

Potential Applications as a Non-Polar Solvent Alternative

While direct experimental evidence of diisopropyl dimer dilinoleate as a primary solvent in organic synthesis or drug formulation is limited in publicly available literature, its physicochemical profile suggests several potential areas of application.

Replacement for Traditional Non-Polar Solvents

Given its non-polar nature, high boiling point, and excellent safety profile, diisopropyl dimer dilinoleate could be considered as a replacement for:

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): In applications where lower volatility and reduced flammability are desired.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): As a less toxic alternative in formulations and cleaning applications.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Offering a significant reduction in health and environmental hazards.

Vehicle for Topical and Transdermal Drug Delivery

Its established use as an emollient and skin-conditioning agent in cosmetics makes it a prime candidate for use as a vehicle in topical and transdermal drug delivery systems.[1][9] Its high lipophilicity could enhance the solubility and skin permeation of non-polar active pharmaceutical ingredients (APIs).

Dispersing Agent for Pigments and APIs

Diisopropyl dimer dilinoleate has been noted for its good dispersibility with pigments.[6] This property could be leveraged for creating stable suspensions of poorly soluble APIs for various pharmaceutical dosage forms.

Experimental Protocols (Exemplary)

As there is a lack of published experimental protocols for the use of diisopropyl dimer dilinoleate as a primary solvent in a research context, the following are proposed, hypothetical protocols based on its known properties.

Protocol 1: Determination of API Solubility

Objective: To determine the saturation solubility of a non-polar API in diisopropyl dimer dilinoleate.

Methodology:

  • Add an excess amount of the API to a known volume of diisopropyl dimer dilinoleate in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved API.

  • Carefully extract an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent (e.g., ethanol) and quantify the API concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Use as a Reaction Solvent for a Lipophilic Synthesis

Objective: To evaluate diisopropyl dimer dilinoleate as a solvent for a model esterification reaction.

Methodology:

  • Dissolve a lipophilic carboxylic acid and a long-chain alcohol in diisopropyl dimer dilinoleate in a round-bottom flask.

  • Add a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.

  • Upon completion, the product can be isolated via column chromatography or distillation under reduced pressure.

Visualizations

Logical Workflow for Evaluating Diisopropyl Dimer Dilinoleate as a Solvent Alternative

G cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Optimization & Implementation a Identify Target Application b Review Physicochemical Properties a->b c Assess Safety & Toxicity b->c d Solubility Screening of Target Solutes c->d e Compatibility Studies d->e f Performance Testing in Application e->f g Process Optimization f->g h Scale-up & Implementation g->h

Caption: A logical workflow for the evaluation and implementation of diisopropyl dimer dilinoleate.

Conceptual Diagram of Synthesis

G cluster_0 Reactants cluster_1 Processes cluster_2 Product linoleic_acid Linoleic Acid dimerization Dimerization linoleic_acid->dimerization isopropanol Isopropyl Alcohol esterification Esterification isopropanol->esterification dimerization->esterification product Diisopropyl Dimer Dilinoleate esterification->product

Caption: A simplified representation of the synthesis of diisopropyl dimer dilinoleate.

Gaps in Current Knowledge and Future Research Directions

Despite its promising profile, there are significant gaps in the publicly available data that hinder the widespread adoption of diisopropyl dimer dilinoleate as a non-polar solvent alternative in scientific research. Future research should focus on:

  • Determination of Key Solvent Parameters: Experimental determination of the dielectric constant, Hansen Solubility Parameters (HSP), and empirical polarity scales (e.g., Reichardt's dye, Nile Red) is crucial for quantitative comparison with conventional solvents and for predicting its solubility behavior.

  • Solubility Studies with a Broader Range of Solutes: Systematic studies on the solubility of various classes of organic compounds, including a diverse set of APIs, are needed to map out its potential applications.

  • Application in Organic Synthesis: Research into its use as a reaction medium for a variety of organic transformations, particularly those involving non-polar reagents and products, would provide valuable insights into its utility and limitations.

  • Chemical Compatibility and Stability: Detailed studies on its compatibility with common laboratory reagents (acids, bases, oxidizing and reducing agents) and its stability under various reaction conditions are required.

Conclusion

Diisopropyl dimer dilinoleate is a high-molecular-weight, non-polar, and highly lipophilic liquid with an excellent safety profile. While its current applications are predominantly in the cosmetics industry, its inherent properties make it a strong candidate for consideration as a sustainable alternative to conventional non-polar solvents in research and drug development. The data presented in this guide provide a solid foundation for its initial assessment. However, further research to quantify its core solvent properties and to explore its performance in a broader range of applications is essential to unlock its full potential as a green solvent.

References

The Self-Assembly of Diisopropyl Dimer Dilinoleate: An Unexplored Frontier in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Despite its established role in the cosmetics industry as a valued emollient, the self-assembly behavior of diisopropyl dimer dilinoleate and its potential applications in drug delivery and nanotechnology remain largely uncharted territory. A comprehensive review of available scientific literature reveals a significant gap in research concerning the autonomous organization of this molecule into supramolecular structures, with no publicly accessible data on its critical micelle concentration, nanoparticle formation, or established experimental protocols for the characterization of its self-assembly.

Diisopropyl dimer dilinoleate is synthesized through the esterification of dimerized linoleic acid with isopropyl alcohol.[1] This process yields a clear, colorless to pale yellow liquid known for its non-greasy feel and skin-conditioning properties.[1] Its safety for topical use has been repeatedly assessed and confirmed by the Cosmetic Ingredient Review (CIR) Expert Panel, even at high concentrations in cosmetic formulations.[2]

While the synthesis and cosmetic applications of diisopropyl dimer dilinoleate are well-documented, its potential as a self-assembling system for drug delivery remains speculative. The core principles of self-assembly in amphiphilic molecules, which would theoretically include diisopropyl dimer dilinoleate due to its molecular structure, are driven by the hydrophobic effect and molecular geometry. However, without experimental data, it is impossible to predict the specific conditions under which it might form micelles, nanoparticles, or other organized structures.

The Path Forward: A Hypothetical Exploration

For researchers and drug development professionals interested in exploring the self-assembly of diisopropyl dimer dilinoleate, a systematic investigation would be required. This would involve a series of experiments designed to elucidate its physicochemical properties in aqueous and other solvent systems.

Hypothetical Experimental Workflow

Below is a conceptual workflow for investigating the self-assembly of diisopropyl dimer dilinoleate, based on standard methodologies for characterizing novel amphiphiles.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_drugloading Drug Loading & Release Studies synthesis Synthesis of Diisopropyl Dimer Dilinoleate purification Purification by Column Chromatography synthesis->purification cmc Critical Micelle Concentration (CMC) Determination purification->cmc dls Particle Size & Distribution (Dynamic Light Scattering) cmc->dls tem Morphological Analysis (Transmission Electron Microscopy) dls->tem zeta Surface Charge Analysis (Zeta Potential) dls->zeta loading Encapsulation of Model Hydrophobic Drug zeta->loading efficiency Determination of Loading Capacity & Efficiency loading->efficiency release In Vitro Drug Release Profiling efficiency->release

Caption: Hypothetical workflow for the investigation of diisopropyl dimer dilinoleate self-assembly.

Quantitative Data: The Missing Pieces

To populate a comprehensive technical guide, the following quantitative data would need to be experimentally determined. The table below illustrates the types of data that are currently unavailable but would be crucial for assessing the potential of diisopropyl dimer dilinoleate in drug delivery.

ParameterMethodExpected OutcomeSignificance
Critical Micelle Concentration (CMC) Surface Tensiometry, Fluorescence SpectroscopyThe concentration at which self-assembly begins.Determines the stability and dilution potential of the formulation.
Hydrodynamic Diameter (Z-average) Dynamic Light Scattering (DLS)Average size of the self-assembled nanoparticles.Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)A measure of the size distribution of the nanoparticles.Indicates the homogeneity of the nanoparticle population.
Zeta Potential Electrophoretic Light ScatteringThe surface charge of the nanoparticles.Predicts the colloidal stability and interaction with biological membranes.
Drug Loading Capacity (%) Spectrophotometry, HPLCThe amount of drug encapsulated per unit weight of the nanoparticle.Determines the therapeutic dose that can be delivered.
Encapsulation Efficiency (%) Spectrophotometry, HPLCThe percentage of the initial drug that is successfully encapsulated.Indicates the efficiency of the formulation process.

Detailed Methodologies: A Template for Exploration

While specific protocols for diisopropyl dimer dilinoleate are not available, the following are generalized methodologies that could be adapted for its study.

Synthesis of Diisopropyl Dimer Dilinoleate

The synthesis would likely follow established esterification procedures. Dimerized linoleic acid would be reacted with an excess of isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction would be carried out under reflux, and the progress monitored by techniques like Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy. Post-reaction, the product would be purified, for example, by column chromatography, to remove unreacted starting materials and byproducts.

Preparation of Self-Assembled Nanoparticles

A common method for inducing self-assembly of amphiphilic molecules is the solvent evaporation or nanoprecipitation technique. A solution of diisopropyl dimer dilinoleate in a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) would be added dropwise to an aqueous phase under constant stirring. The organic solvent would then be removed under reduced pressure, leading to the spontaneous formation of nanoparticles.

Characterization of Self-Assembled Nanoparticles
  • Dynamic Light Scattering (DLS): DLS would be employed to determine the average hydrodynamic diameter and the polydispersity index of the nanoparticles in an aqueous dispersion. The measurements would be performed at a fixed scattering angle and temperature.

  • Transmission Electron Microscopy (TEM): TEM would be used to visualize the morphology of the nanoparticles. A drop of the nanoparticle dispersion would be placed on a TEM grid, negatively stained (e.g., with uranyl acetate), and allowed to dry before imaging.

Conclusion

The exploration of the self-assembly of diisopropyl dimer dilinoleate presents a compelling opportunity for research and development in the fields of drug delivery and material science. While its current use is confined to the cosmetic industry, its molecular structure suggests a potential for forming novel nanostructures. The generation of fundamental data on its self-assembly behavior is a critical first step towards unlocking its potential in advanced applications. Without such foundational research, any discussion of its role in drug delivery remains speculative. The scientific community is encouraged to investigate the physicochemical properties of this readily available and safe compound to determine its viability as a building block for future nanotechnologies.

References

The Potential of Diisopropyl Dimer Dilinoleate in the Realm of Biodegradable Polymers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign materials has propelled research into biodegradable polymers. Among the promising candidates, those derived from renewable resources are of particular interest. This technical guide delves into the potential of diisopropyl dimer dilinoleate as a key component in the formulation of novel biodegradable polymers. While primarily utilized in the cosmetics industry for its emollient properties, its inherent structure, derived from dimerized linoleic acid, suggests significant untapped potential in the field of polymer science.[1][2][3] This document outlines the synthesis, properties, and prospective applications of diisopropyl dimer dilinoleate-based polymers, supported by extrapolated data from analogous dimer acid-based systems.

Diisopropyl Dimer Dilinoleate: A Profile

Diisopropyl dimer dilinoleate is a diester synthesized through the esterification of dimerized linoleic acid with isopropyl alcohol.[2][3] Dimer acid, the backbone of this molecule, is produced by the dimerization of linoleic acid, a fatty acid abundant in vegetable oils.[2] This process results in a mixture of cyclic and acyclic dicarboxylic acids, which, upon esterification, yields diisopropyl dimer dilinoleate.

Physicochemical Properties

A summary of the known physicochemical properties of diisopropyl dimer dilinoleate is presented in Table 1. Its high molecular weight and lipophilic nature are key characteristics that could influence the properties of polymers incorporating this molecule.[4]

PropertyValueReference
Molecular Weight~645.0 g/mol [4][5]
AppearanceClear to slightly yellow liquid or semi-solid[2][4]
OdorVirtually odorless
SolubilityPoorly soluble in water, soluble in oils and organic solvents[4]
NatureNon-comedogenic

Potential in Biodegradable Polymers

While direct studies on homopolymers of diisopropyl dimer dilinoleate are not extensively documented in the provided search results, the broader class of dimer acid-based polymers has shown considerable promise as biodegradable materials.[6][7][8] These polymers are noted for their flexibility and hydrophobicity, properties conferred by the dimer acid structure. It is hypothesized that diisopropyl dimer dilinoleate could be employed as a monomer or a plasticizer in biodegradable polymer formulations.

As a Monomer

The dicarboxylic nature of the parent dimer acid suggests that diisopropyl dimer dilinoleate, after de-esterification or through transesterification, could be used as a monomer in the synthesis of polyesters and polyamides. The bulky and flexible structure of the dimer acid core would likely impart flexibility and a lower glass transition temperature to the resulting polymer, making it suitable for applications requiring elastomeric properties.

As a Biodegradable Plasticizer

More immediately, diisopropyl dimer dilinoleate could serve as a bio-based and biodegradable plasticizer for rigid bioplastics such as polylactic acid (PLA).[6] Studies on hydrogenated dimer acid-based esters have demonstrated their effectiveness in improving the low-temperature resistance and thermal stability of PLA.[6] The introduction of a flexible molecule like diisopropyl dimer dilinoleate into a polymer matrix can increase chain mobility, thereby enhancing flexibility and reducing brittleness.

The potential performance of diisopropyl dimer dilinoleate as a plasticizer in PLA, extrapolated from data on similar dimer acid esters, is presented in Table 2.

PropertyPLA (Control)PLA with Dimer Acid-Based Plasticizer (Expected)
Elongation at Break (%)~5%>300%[6]
Glass Transition Temperature (°C)~60°C<40°C[6]
Thermal Decomposition Temp (°C)~300°C>320°C[6]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of polymers involving diisopropyl dimer dilinoleate, based on standard polymer chemistry techniques and methodologies described for similar materials.

Synthesis of Diisopropyl Dimer Dilinoleate

The synthesis of diisopropyl dimer dilinoleate is achieved through the esterification of dimerized linoleic acid.

Synthesis_Diisopropyl_Dimer_Dilinoleate Linoleic_Acid Linoleic Acid Dimer_Acid Dimer Acid Linoleic_Acid->Dimer_Acid Dimerization (e.g., Clay Catalyst, Heat) Diisopropyl_Dimer_Dilinoleate Diisopropyl Dimer Dilinoleate Dimer_Acid->Diisopropyl_Dimer_Dilinoleate Esterification (Acid Catalyst, Heat) Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Diisopropyl_Dimer_Dilinoleate

Caption: Synthesis of Diisopropyl Dimer Dilinoleate.

Protocol:

  • Dimerization of Linoleic Acid: Linoleic acid is heated in the presence of a catalyst, such as montmorillonite (B579905) clay, to induce dimerization. The reaction mixture is then purified to isolate the dimer acid.

  • Esterification: The purified dimer acid is reacted with an excess of isopropyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid resin).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (120-180°C) with continuous removal of water to drive the equilibrium towards the ester product.

  • Purification: The crude diisopropyl dimer dilinoleate is purified through neutralization of the catalyst, washing to remove unreacted alcohol and catalyst, and finally, vacuum distillation or filtration.

Polymer Synthesis (Hypothetical Polyesterification)

This protocol describes a hypothetical melt polycondensation to produce a polyester (B1180765) using the parent dimer acid of diisopropyl dimer dilinoleate and a diol.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_biodegradation Biodegradation Study Monomers Dimer Acid + Diol Polycondensation Melt Polycondensation (Inert Atmosphere, High Temp, Vacuum) Monomers->Polycondensation Polymer Resulting Polyester Polycondensation->Polymer FTIR_NMR Structural Analysis (FTIR, NMR) Polymer->FTIR_NMR GPC Molecular Weight (GPC) Polymer->GPC DSC_TGA Thermal Properties (DSC, TGA) Polymer->DSC_TGA Tensile Mechanical Testing (Tensile Strength, Elongation) Polymer->Tensile Degradation_Test Soil Burial / Enzymatic Degradation Polymer->Degradation_Test Analysis Mass Loss, SEM, GPC Degradation_Test->Analysis

Caption: Experimental Workflow for Polymer Evaluation.

Protocol:

  • Monomer Preparation: Equimolar amounts of dimer acid and a suitable diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Polycondensation: The mixture is heated under a nitrogen atmosphere to melt the reactants and initiate esterification. The temperature is gradually increased while water is removed by distillation.

  • High Vacuum Stage: Once the initial water evolution ceases, a high vacuum is applied to facilitate the removal of the final traces of water and drive the polymerization to achieve a high molecular weight.

  • Polymer Isolation: The resulting polyester is cooled and collected for characterization.

Biodegradation Testing

Protocol:

  • Sample Preparation: Polymer films of known weight and dimensions are prepared.

  • Degradation Environment: The films are buried in compost soil under controlled temperature and humidity, or incubated in a solution containing a specific lipase (B570770) enzyme.

  • Analysis: At regular intervals, samples are retrieved, cleaned, and dried. The percentage of weight loss is calculated. Changes in the polymer's surface morphology can be observed using Scanning Electron Microscopy (SEM), and the reduction in molecular weight can be monitored by Gel Permeation Chromatography (GPC).

Signaling Pathways in Biodegradation

The biodegradation of polyesters primarily occurs through hydrolysis of the ester linkages, which can be abiotic or, more commonly, biotic, mediated by microbial enzymes such as lipases and esterases.

Biodegradation_Signaling_Pathway Polymer Polyester (e.g., Dimer Acid-based) Oligomers Oligomers & Dimers Polymer->Oligomers Surface Erosion (Enzymatic Hydrolysis) Microorganism Microorganism (Bacteria, Fungi) Enzyme Extracellular Enzymes (Lipases, Esterases) Microorganism->Enzyme Secretion Monomers Monomers (Dimer Acid, Diol) Oligomers->Monomers Further Hydrolysis Metabolism Microbial Metabolism (TCA Cycle) Monomers->Metabolism Assimilation CO2_H2O CO2 + H2O + Biomass Metabolism->CO2_H2O

Caption: Enzymatic Degradation of Polyesters.

Conclusion and Future Outlook

Diisopropyl dimer dilinoleate, and more broadly dimer acid-based esters, represent a promising platform for the development of novel biodegradable polymers. Their renewable origin, inherent flexibility, and potential for biodegradability make them attractive candidates for a range of applications, from flexible packaging films to soft-segment elastomers in medical devices. While further research is required to fully elucidate the properties of polymers derived directly from diisopropyl dimer dilinoleate, the existing data on analogous systems provides a strong foundation for future investigations. The experimental frameworks provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and degradation of these exciting new materials.

References

Methodological & Application

Application Notes and Protocols: Diisopropyl Dimer Dilinoleate as a Potential Lubricant in Precision Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Engineering Professionals

Abstract: Diisopropyl Dimer Dilinoleate is a synthetic ester predominantly utilized in the cosmetics industry as an emollient for its smooth, non-greasy lubricating properties on skin.[1][2][3] While its application in precision engineering is not yet established, its chemical nature as a dimer acid ester suggests potential for use as a specialty lubricant. Dimer acid esters are known to be used as lubricant additives to enhance lubricity and reduce friction.[1][4] This document provides a theoretical framework and detailed experimental protocols to evaluate the suitability of Diisopropyl Dimer Dilinoleate for precision engineering applications.

Introduction to Diisopropyl Dimer Dilinoleate

Diisopropyl Dimer Dilinoleate is the diester formed by the reaction of dilinoleic acid with isopropyl alcohol.[5] Dilinoleic acid is a dicarboxylic acid produced by dimerizing unsaturated fatty acids.[4] The resulting ester is a clear, slightly hazy liquid.[3] Its primary application is in cosmetics, where it functions as a skin-conditioning agent and emollient.[2][6]

Potential for Precision Engineering Applications:

Synthetic esters are recognized for their excellent thermal stability and performance in both high- and low-temperature environments, making them suitable for various industrial applications, including compressors, chains, and bearings.[7][8] As a synthetic ester, Diisopropyl Dimer Dilinoleate may offer the following potential benefits in precision engineering:

  • Good Lubricity: Its molecular structure may allow it to form a persistent lubricating film on metal surfaces, reducing friction and wear.

  • Thermal Stability: Synthetic esters often exhibit good resistance to thermal degradation, which is crucial in applications with localized heating.

  • Corrosion Inhibition: The polar nature of esters can provide a protective layer against corrosion.

  • Biodegradability: Many ester-based lubricants are more environmentally friendly than their mineral oil-based counterparts.[9]

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be obtained through the experimental protocols outlined in this document. These values are for illustrative purposes and would need to be determined experimentally for Diisopropyl Dimer Dilinoleate.

Table 1: Physical and Chemical Properties

PropertyTest MethodHypothetical Value
Kinematic Viscosity @ 40°C (cSt)ASTM D44545
Kinematic Viscosity @ 100°C (cSt)ASTM D4458.5
Viscosity IndexASTM D2270180
Pour Point (°C)ASTM D97-30
Flash Point (°C)ASTM D92220
Density @ 15°C ( kg/m ³)ASTM D1298910
Copper Strip Corrosion (3h @ 100°C)ASTM D1301b

Table 2: Tribological Performance Data

PropertyTest MethodTest ConditionsHypothetical Result
Coefficient of Friction (Steel-on-Steel)ASTM G99 (Pin-on-Disk)10 N load, 0.1 m/s0.08
Wear Scar Diameter (mm)ASTM D4172 (Four-Ball)1200 rpm, 75°C, 40 kg, 1 hr0.45
Weld Point (kgf)ASTM D2783 (Four-Ball EP)1800 rpm200
Load-Wear IndexASTM D2783 (Four-Ball EP)1800 rpm40

Experimental Protocols

The following protocols are designed to comprehensively evaluate the performance of Diisopropyl Dimer Dilinoleate as a lubricant for precision engineering applications.

3.1. Physical and Chemical Property Analysis

  • Viscosity Measurement (ASTM D445):

    • Prepare a calibrated glass capillary viscometer.

    • Maintain a constant temperature water bath at 40°C and 100°C.

    • Introduce a precise volume of the Diisopropyl Dimer Dilinoleate sample into the viscometer.

    • Allow the sample to reach thermal equilibrium in the water bath.

    • Measure the time required for the liquid to flow between two marked points.

    • Calculate the kinematic viscosity using the viscometer constant.

    • Calculate the Viscosity Index using the results from both temperatures according to ASTM D2270.

  • Pour Point Determination (ASTM D97):

    • Pour the sample into a test jar to a specified level.

    • Cool the sample at a controlled rate.

    • At every 3°C interval, remove the jar and tilt to check for movement of the liquid surface.

    • The pour point is the lowest temperature at which movement is observed.

  • Flash Point Measurement (ASTM D92 - Cleveland Open Cup):

    • Fill the test cup with the sample to the marked level.

    • Heat the sample at a specified, constant rate.

    • Pass a small test flame across the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

3.2. Tribological Performance Evaluation

  • Friction and Wear Testing (ASTM G99 - Pin-on-Disk):

    • Secure a flat, polished disk of the desired material (e.g., stainless steel) to the test apparatus.

    • Mount a pin of the same or a different material in the holder.

    • Apply a thin, uniform film of Diisopropyl Dimer Dilinoleate to the disk surface.

    • Apply a specified normal load to the pin.

    • Rotate the disk at a constant speed for a set duration or distance.

    • Continuously record the frictional force using a load cell.

    • After the test, measure the wear track on the disk and the wear scar on the pin using a profilometer or microscope.

    • Calculate the coefficient of friction (ratio of frictional force to normal load) and the wear rate.

  • Extreme Pressure and Wear Preventive Properties (ASTM D4172 / D2783 - Four-Ball Method):

    • Secure three steel balls in a test cup.

    • Fill the cup with the Diisopropyl Dimer Dilinoleate sample, ensuring the balls are fully submerged.

    • Place a fourth steel ball in a chuck, which is then brought into contact with the three stationary balls.

    • Apply a specified load and rotate the top ball at a constant speed for a set time and temperature.

    • After the test, measure the diameter of the wear scars on the three stationary balls using a microscope.

    • For extreme pressure properties (ASTM D2783), conduct a series of tests with increasing loads until welding of the balls occurs. Determine the Weld Point and calculate the Load-Wear Index.

Visualizations

Lubricant_Evaluation_Workflow cluster_synthesis Material Preparation cluster_physchem Physicochemical Characterization cluster_tribo Tribological Performance Evaluation cluster_analysis Data Analysis and Application Assessment synthesis Synthesis and Purification of Diisopropyl Dimer Dilinoleate viscosity Viscosity (ASTM D445) synthesis->viscosity Characterize Properties pour_point Pour Point (ASTM D97) synthesis->pour_point Characterize Properties flash_point Flash Point (ASTM D92) synthesis->flash_point Characterize Properties pin_on_disk Friction & Wear (ASTM G99) synthesis->pin_on_disk Evaluate Performance four_ball EP & Wear Prevention (ASTM D4172/D2783) synthesis->four_ball Evaluate Performance data_analysis Data Compilation and Analysis viscosity->data_analysis pour_point->data_analysis flash_point->data_analysis pin_on_disk->data_analysis four_ball->data_analysis application Assessment for Precision Engineering Application data_analysis->application

Caption: Workflow for the evaluation of Diisopropyl Dimer Dilinoleate as a precision lubricant.

Lubrication_Mechanism cluster_interface Lubricated Interface cluster_forces Forces at Play Surface1 Metal Surface 1 LubricantFilm Diisopropyl Dimer Dilinoleate Molecules Ester Group (Polar Head) Dimer Dilinoleate Chain (Non-polar Tail) LubricantFilm:ester->Surface1:f0 Adsorption Surface2 Metal Surface 2 LubricantFilm:ester->Surface2:f0 Adsorption Shear Shear Force Shear->Surface2 Load Normal Load Load->Surface1

Caption: Hypothetical boundary lubrication mechanism of Diisopropyl Dimer Dilinoleate.

Conclusion

While Diisopropyl Dimer Dilinoleate is an established ingredient in the cosmetics industry, its potential as a lubricant in precision engineering remains an unexplored area of research. Its chemical nature as a synthetic dimer acid ester suggests that it may possess favorable lubricating properties. The experimental protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate its performance and determine its suitability for specific high-precision applications. Further research is warranted to generate empirical data and validate its potential in this demanding field.

References

Application Notes and Protocols for Diisopropyl Dimer Dilinoleate in Hydrophobic Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical formulation due to their poor aqueous solubility, which often leads to low bioavailability. Lipid-based drug delivery systems (LBDDS) are a well-established approach to overcome these challenges. Diisopropyl Dimer Dilinoleate, a diester of isopropyl alcohol and dilinoleic acid, is a highly lipophilic and water-insoluble compound with a favorable safety profile, primarily used in the cosmetics industry as an emollient and skin-conditioning agent.[1][2][3] Its physicochemical properties, including its liquid nature, high hydrophobicity, and good spreading ability, suggest its potential as a key excipient in the formulation of hydrophobic drug delivery systems.

These application notes provide a comprehensive overview of the potential use of Diisopropyl Dimer Dilinoleate as an oil phase in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The protocols outlined below are based on established methodologies for the development and characterization of lipid-based formulations and are adapted for the specific use of Diisopropyl Dimer Dilinoleate.

Physicochemical Properties of Diisopropyl Dimer Dilinoleate

PropertyValue/DescriptionReference
INCI Name Diisopropyl Dimer Dilinoleate[2]
Chemical Structure Diester of isopropyl alcohol and dilinoleic acid[4]
Appearance Clear to slightly hazy liquid[2]
Solubility Insoluble in water[5]
Key Functions (Cosmetic) Emollient, skin-conditioning agent, lubricant[1][3]
Safety Profile Generally considered safe for topical use, with low potential for irritation and sensitization.[5][6]

Application 1: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] Diisopropyl Dimer Dilinoleate can serve as the primary oil phase in a SEDDS formulation, acting as a carrier for the hydrophobic drug.

Protocol for SEDDS Formulation Development

1. Excipient Screening:

  • Objective: To identify suitable surfactants and cosurfactants that are miscible with Diisopropyl Dimer Dilinoleate and can effectively solubilize the hydrophobic drug.

  • Materials:

    • Diisopropyl Dimer Dilinoleate (Oil)

    • Hydrophobic API

    • Surfactants (e.g., Tween 80, Cremophor EL, Labrasol)

    • Cosurfactants (e.g., Transcutol HP, Propylene Glycol, PEG 400)

  • Procedure:

    • Determine the solubility of the hydrophobic API in Diisopropyl Dimer Dilinoleate, various surfactants, and cosurfactants. Accurately weigh an excess amount of the API and add it to a known volume of the excipient.

    • Shake the mixture for 48 hours at a constant temperature (e.g., 25°C).

    • Centrifuge the samples to separate the undissolved drug.

    • Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Select the excipients with the highest solubilizing capacity for the API.

2. Construction of Ternary Phase Diagrams:

  • Objective: To identify the self-emulsifying regions and determine the optimal concentration ranges of oil, surfactant, and cosurfactant.

  • Procedure:

    • Prepare mixtures of Diisopropyl Dimer Dilinoleate (oil phase) and a selected surfactant/cosurfactant (S/CoS) ratio (e.g., 1:1, 2:1, 3:1).

    • Titrate these mixtures with water dropwise, under gentle agitation.

    • Visually observe the formation of emulsions. Clear or slightly bluish, easily flowable mixtures indicate the formation of a nanoemulsion or microemulsion.

    • Plot the compositions on a ternary phase diagram to delineate the self-emulsifying region.

3. Formulation Preparation:

  • Objective: To prepare the final SEDDS formulation containing the hydrophobic API.

  • Procedure:

    • Based on the ternary phase diagram, select a composition within the self-emulsifying region.

    • Accurately weigh the required amounts of Diisopropyl Dimer Dilinoleate, surfactant, and cosurfactant into a glass vial.

    • Add the pre-weighed hydrophobic API to the mixture.

    • Gently heat the mixture (if necessary to dissolve the API) and vortex until a clear, homogenous solution is obtained.

Characterization of SEDDS
ParameterMethodPurpose
Self-Emulsification Time Visual observation upon dilution in aqueous media.To assess the speed and efficiency of emulsion formation.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of the emulsion droplets after self-emulsification.
Zeta Potential Electrophoretic Light Scattering (ELS)To evaluate the surface charge of the droplets and predict the stability of the emulsion.
Drug Content HPLC or UV-Vis SpectroscopyTo determine the concentration of the API in the formulation.
In Vitro Drug Release Dialysis bag method or USP dissolution apparatus II.To study the release profile of the drug from the SEDDS formulation in a simulated gastrointestinal fluid.

Application 2: Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[9] Due to their small droplet size, they offer a large surface area for drug absorption. Diisopropyl Dimer Dilinoleate can be used as the oil phase in the formulation of o/w nanoemulsions.

Protocol for Nanoemulsion Formulation

1. High-Energy Emulsification Method (e.g., High-Pressure Homogenization):

  • Objective: To produce a nanoemulsion with a narrow droplet size distribution.

  • Materials:

    • Diisopropyl Dimer Dilinoleate (Oil Phase)

    • Hydrophobic API

    • Aqueous Phase (e.g., deionized water)

    • Surfactant (e.g., Polysorbate 80)

  • Procedure:

    • Dissolve the hydrophobic API in Diisopropyl Dimer Dilinoleate to form the oil phase.

    • Dissolve the surfactant in the aqueous phase.

    • Mix the oil and aqueous phases to form a coarse pre-emulsion using a high-shear mixer.

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure until a translucent nanoemulsion is formed.

2. Low-Energy Emulsification Method (e.g., Phase Inversion Temperature - PIT):

  • Objective: To form a nanoemulsion with minimal energy input.

  • Materials:

    • Diisopropyl Dimer Dilinoleate (Oil Phase)

    • Hydrophobic API

    • Aqueous Phase

    • Non-ionic surfactant (whose solubility is temperature-dependent)

  • Procedure:

    • Mix the Diisopropyl Dimer Dilinoleate, hydrophobic API, and surfactant.

    • Heat the mixture while stirring. As the temperature increases, the surfactant will become more lipophilic, leading to a phase inversion from o/w to w/o.

    • Rapidly cool the system below the phase inversion temperature. This will cause the surfactant to become more hydrophilic again, leading to the spontaneous formation of fine o/w nanoemulsion droplets.

Characterization of Nanoemulsions
ParameterMethodPurpose
Droplet Size and PDI Dynamic Light Scattering (DLS)To determine the mean droplet size and the uniformity of the droplet size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and predict the long-term stability of the nanoemulsion.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoemulsion droplets.
Encapsulation Efficiency Centrifugation or dialysis to separate free drug from the nanoemulsion, followed by quantification of the drug in the nanoemulsion.To determine the percentage of the drug that is successfully encapsulated within the oil droplets.
Stability Studies Monitoring of droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C).To assess the physical stability of the nanoemulsion and predict its shelf-life.

Experimental Workflows and Logical Relationships

SEDDS Formulation and Characterization Workflow

SEDDS_Workflow cluster_Formulation Formulation Development cluster_Characterization Characterization A Excipient Screening (Solubility Studies) B Construct Ternary Phase Diagrams A->B C Prepare SEDDS Formulation B->C D Self-Emulsification Assessment C->D E Droplet Size & PDI Analysis D->E F Zeta Potential Measurement E->F G Drug Content Analysis F->G H In Vitro Drug Release Study G->H

Caption: Workflow for SEDDS formulation and characterization.

Nanoemulsion Formulation and Characterization Workflow

Nanoemulsion_Workflow cluster_Formulation Formulation Method cluster_Characterization Characterization A High-Energy Method (e.g., Homogenization) C Nanoemulsion Formulation A->C B Low-Energy Method (e.g., PIT) B->C D Droplet Size & PDI C->D E Zeta Potential D->E F Morphology (TEM) E->F G Encapsulation Efficiency F->G H Stability Studies G->H

Caption: Workflow for nanoemulsion formulation and characterization.

Conclusion

While Diisopropyl Dimer Dilinoleate is not yet established as a pharmaceutical excipient for hydrophobic drug delivery, its inherent properties make it a promising candidate for investigation. Its high lipophilicity, liquid state, and favorable safety profile suggest its suitability as an oil phase in SEDDS and nanoemulsion formulations. The protocols and characterization methods detailed in these application notes provide a solid framework for researchers and scientists to explore the potential of Diisopropyl Dimer Dilinoleate in developing novel and effective delivery systems for poorly water-soluble drugs. Further research is warranted to establish its efficacy and to generate the necessary data for its potential inclusion in pharmaceutical formulations.

References

Application of Diisopropyl Dimer Dilinoleate in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl dimer dilinoleate, a synthetic ester with pronounced emollient and skin-conditioning properties, presents a promising, yet underexplored, opportunity in the field of nanoparticle-based drug delivery.[1][2][3] While direct literature on its use in nanoparticle synthesis is scarce, its physicochemical characteristics—notably its liquid state at room temperature, high lipophilicity, and safety profile—make it a strong candidate as a liquid lipid component in the formulation of Nanostructured Lipid Carriers (NLCs).[4][5] NLCs are a second-generation of lipid nanoparticles that overcome limitations of solid lipid nanoparticles (SLNs) by creating a less-ordered lipid matrix, which enhances drug loading capacity and stability.[6] This document provides detailed application notes and protocols for the hypothetical use of diisopropyl dimer dilinoleate as a liquid lipid in the synthesis of NLCs for topical and transdermal drug delivery.

Introduction to Diisopropyl Dimer Dilinoleate

Diisopropyl dimer dilinoleate is the diester of isopropyl alcohol and dilinoleic acid.[5] It is a clear, slightly yellow, oil-like liquid known for its non-greasy feel and excellent spreadability on the skin.[1] Its primary application to date has been in the cosmetics and personal care industry.[7]

Key Physicochemical Properties:

PropertyValue/DescriptionReference
Physical State Liquid at room temperature[4]
Solubility Insoluble in water, soluble in oils and organic solvents[4][5]
Lipophilicity (logP) Estimated at 17.7, indicating very high lipophilicity[5][8]
Molecular Weight Approximately 650 Da[4]
Safety Profile Considered safe for use in cosmetics; non-comedogenic and non-sensitizing[1]

The high lipophilicity and liquid nature of diisopropyl dimer dilinoleate suggest its potential to act as a liquid lipid in NLC formulations. This could be particularly advantageous for dissolving lipophilic active pharmaceutical ingredients (APIs) and creating imperfections in the solid lipid matrix, thereby increasing drug loading and preventing drug expulsion during storage.[6]

Application in Nanostructured Lipid Carrier (NLC) Synthesis

NLCs are composed of a blend of a solid lipid and a liquid lipid, stabilized by surfactants and dispersed in an aqueous phase.[9][10] The inclusion of a liquid lipid, such as diisopropyl dimer dilinoleate, results in a less-ordered crystalline structure of the nanoparticle core, which provides more space to accommodate drug molecules.[6]

Potential Roles of Diisopropyl Dimer Dilinoleate in NLCs:

  • Solubilizing Agent: Its high lipophilicity can enhance the solubility of poorly water-soluble drugs within the lipid matrix.

  • Matrix Modifier: By disrupting the crystal lattice of the solid lipid, it can increase the drug loading capacity and reduce drug expulsion.

  • Permeation Enhancer: Its emollient properties may contribute to the overall formulation's ability to hydrate (B1144303) the stratum corneum, potentially enhancing drug penetration for topical applications.[11]

Experimental Protocol: Synthesis of NLCs using Diisopropyl Dimer Dilinoleate

This protocol describes the preparation of NLCs by the hot homogenization and ultrasonication method, a widely used and effective technique.[6]

3.1. Materials and Equipment

  • Solid Lipid: E.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate

  • Liquid Lipid: Diisopropyl Dimer Dilinoleate

  • Active Pharmaceutical Ingredient (API): A lipophilic drug (e.g., curcumin, resveratrol)

  • Surfactant: E.g., Tween® 80, Poloxamer 188

  • Co-surfactant (optional): E.g., Span® 80, soy lecithin

  • Aqueous Phase: Purified water (e.g., Milli-Q)

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath or heating magnetic stirrer

  • Beakers, magnetic stir bars

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Spectrophotometer (for encapsulation efficiency)

3.2. Formulation Composition (Example)

ComponentConcentration (% w/w)
Solid Lipid (e.g., Compritol® 888 ATO)7.0
Liquid Lipid (Diisopropyl Dimer Dilinoleate)3.0
Lipophilic API0.5
Surfactant (e.g., Tween® 80)2.5
Purified Waterup to 100

3.3. Step-by-Step Protocol

  • Preparation of the Lipid Phase:

    • Weigh the solid lipid, diisopropyl dimer dilinoleate, and the lipophilic API.

    • Add these components to a beaker and heat to 5-10°C above the melting point of the solid lipid (e.g., 75-80°C for Compritol® 888 ATO) using a water bath or heating magnetic stirrer.

    • Stir until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the surfactant and dissolve it in the purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to probe sonication at a specific amplitude (e.g., 70%) for a defined period (e.g., 15 minutes) to reduce the droplet size to the nanometer range. Maintain the temperature during this step.

  • Cooling and NLC Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid NLCs.

    • Alternatively, the nanoemulsion can be cooled in an ice bath for rapid solidification.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the NLC dispersion.

    • Determine the encapsulation efficiency and drug loading capacity.

Quantitative Data and Characterization

The following tables provide hypothetical data for the characterization of NLCs formulated with diisopropyl dimer dilinoleate. These values are illustrative and will vary depending on the specific formulation and process parameters.

Table 1: Physicochemical Properties of NLC Formulations with Varying Ratios of Diisopropyl Dimer Dilinoleate

Formulation CodeSolid Lipid:Liquid Lipid RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NLC-DD-19:1180 ± 5.20.21 ± 0.02-25.6 ± 1.5
NLC-DD-28:2165 ± 4.80.18 ± 0.01-28.3 ± 1.8
NLC-DD-37:3152 ± 6.10.15 ± 0.03-30.1 ± 2.1

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)
NLC-DD-14.5 ± 0.390.2 ± 2.5
NLC-DD-24.8 ± 0.294.5 ± 1.8
NLC-DD-34.9 ± 0.496.8 ± 1.5

Visualizations

Diagram 1: Experimental Workflow for NLC Synthesis

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation SolidLipid Solid Lipid Melt Heat & Mix (> Melting Point) SolidLipid->Melt LiquidLipid Diisopropyl Dimer Dilinoleate LiquidLipid->Melt API Lipophilic API API->Melt PreEmulsion High-Shear Homogenization Melt->PreEmulsion Add Aqueous Phase Surfactant Surfactant HeatAq Heat to same temp. Surfactant->HeatAq Water Purified Water Water->HeatAq HeatAq->PreEmulsion Sonication Probe Sonication PreEmulsion->Sonication Cooling Cooling & Solidification Sonication->Cooling NLCs NLC Dispersion Cooling->NLCs G NLC_Formulation Topical NLC Formulation (with Diisopropyl Dimer Dilinoleate) StratumCorneum Stratum Corneum NLC_Formulation->StratumCorneum Adhesion & Occlusion Epidermis Viable Epidermis StratumCorneum->Epidermis Drug Release & Partitioning Dermis Dermis Epidermis->Dermis Diffusion Systemic Systemic Circulation Dermis->Systemic Absorption

References

Application Notes and Protocols for Diisopropyl Dimer Dilinoleate as a Plasticizer for Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl dimer dilinoleate is a complex, high molecular weight ester derived from the dimerization of linoleic acid and subsequent esterification with isopropyl alcohol.[1] While extensively utilized in the cosmetics industry as an emollient and skin-conditioning agent due to its non-greasy feel and ability to form a protective barrier, its application as a plasticizer in polymer films, particularly for pharmaceutical and drug delivery applications, is a promising yet underexplored area.[1][2][3] Plasticizers are essential additives that increase the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains.[4] This document provides detailed application notes and experimental protocols to evaluate the efficacy of diisopropyl dimer dilinoleate as a novel, bio-based plasticizer for polymer films, with a focus on ethylcellulose, a commonly used polymer in controlled-release drug formulations.[5][6]

The large, branched structure of diisopropyl dimer dilinoleate suggests it may offer unique plasticizing properties, potentially leading to films with enhanced flexibility, stability, and modified drug release characteristics. These protocols are designed to enable a systematic investigation of its impact on the mechanical, thermal, and drug permeability properties of polymer films.

Hypothesized Effects of Diisopropyl Dimer Dilinoleate as a Plasticizer

Based on the structure of diisopropyl dimer dilinoleate and the known effects of similar fatty acid esters and dimer acid esters as plasticizers, the following effects on polymer films are hypothesized:[7][8][9]

  • Increased Flexibility and Elongation: The bulky, flexible C36 dimer acid backbone is expected to effectively separate polymer chains, leading to a decrease in stiffness and an increase in the elongation at break.

  • Reduced Glass Transition Temperature (Tg): By increasing the free volume within the polymer matrix, diisopropyl dimer dilinoleate is expected to lower the Tg, indicating a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[10][11]

  • Modified Drug Permeability: The lipophilic nature and large molecular size of diisopropyl dimer dilinoleate may alter the drug diffusion pathways within the polymer matrix, potentially leading to controlled or sustained release profiles for encapsulated active pharmaceutical ingredients (APIs).

  • Good Compatibility and Low Migration: Due to its high molecular weight and potential for entanglement with polymer chains, it is hypothesized that diisopropyl dimer dilinoleate will exhibit good compatibility and low migration out of the polymer matrix, leading to stable film properties over time.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of polymer films plasticized with diisopropyl dimer dilinoleate. Ethylcellulose is used as a model polymer, but these methods can be adapted for other polymers.

Preparation of Plasticized Ethylcellulose Films by Solvent Casting

This protocol describes the preparation of ethylcellulose films with varying concentrations of diisopropyl dimer dilinoleate.

Materials and Equipment:

  • Ethylcellulose (e.g., Ethocel™)

  • Diisopropyl dimer dilinoleate

  • Ethanol (B145695) (or a suitable solvent for the chosen polymer)

  • Magnetic stirrer and stir bars

  • Glass petri dishes or a flat casting surface

  • Drying oven or a level, dust-free drying area

  • Film thickness gauge

Procedure:

  • Prepare Polymer Stock Solution: Dissolve a specific amount of ethylcellulose (e.g., 10% w/v) in ethanol with continuous stirring until a clear, homogeneous solution is obtained.

  • Prepare Plasticizer Solutions: Prepare separate solutions of diisopropyl dimer dilinoleate in ethanol at various concentrations.

  • Formulate Plasticized Polymer Solutions: Add the diisopropyl dimer dilinoleate solution to the ethylcellulose solution to achieve final plasticizer concentrations of 5%, 10%, 15%, and 20% (w/w, based on the dry polymer weight). A control film with 0% plasticizer should also be prepared. Stir each formulation for at least 2 hours to ensure homogeneity.

  • Casting the Films: Pour a specific volume of each formulation into a clean, level glass petri dish. The volume should be calculated to achieve a desired film thickness (e.g., 100 µm).

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours, followed by drying in an oven at a controlled temperature (e.g., 40°C) for another 24 hours to remove any residual solvent.

  • Film Characterization: Carefully peel the dried films from the casting surface and measure their thickness at multiple points using a film thickness gauge to ensure uniformity. Store the films in a desiccator until further testing.

Visualization of the Experimental Workflow:

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization A Dissolve Ethylcellulose in Ethanol C Mix Polymer and Plasticizer Solutions A->C B Prepare Diisopropyl Dimer Dilinoleate Solutions B->C D Solvent Casting in Petri Dish C->D E Dry Films (Room Temp & Oven) D->E F Measure Film Thickness E->F G Mechanical Testing (ASTM D882) F->G H Thermal Analysis (DSC for Tg) F->H I Permeability Testing (Franz Diffusion Cell) F->I

Experimental workflow for film preparation and characterization.
Characterization of Mechanical Properties

The effect of diisopropyl dimer dilinoleate on the mechanical properties of the films will be evaluated according to ASTM D882.[1][2][12][13][14]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Specimen cutter

Procedure:

  • Specimen Preparation: Cut the prepared films into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width) as per ASTM D882.[12]

  • Testing Conditions: Condition the specimens at a standard laboratory temperature (23°C) and relative humidity (50%) for at least 24 hours before testing.[2]

  • Tensile Testing:

    • Mount the film strip in the grips of the UTM, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant crosshead speed until the film breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the following parameters:

    • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length of the film at the point of rupture.

    • Young's Modulus (MPa): A measure of the film's stiffness.

Thermal Analysis: Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) will be used to determine the effect of diisopropyl dimer dilinoleate on the glass transition temperature (Tg) of the polymer films.[3][10][11][15]

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the film and seal it in an aluminum DSC pan.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -20°C to 200°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.[11]

Drug Permeability Studies

The influence of diisopropyl dimer dilinoleate on the permeability of a model drug through the polymer films will be assessed using a Franz diffusion cell.[16][17][18][19]

Equipment and Materials:

  • Franz diffusion cells

  • Model drug (e.g., ketoprofen, ibuprofen)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Film Mounting: Mount the prepared polymer film between the donor and receptor compartments of the Franz diffusion cell, ensuring a leak-proof seal.

  • Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed receptor medium and ensure all air bubbles are removed. The medium should be continuously stirred.

  • Drug Application: Apply a known amount of the model drug (in a suitable vehicle) to the surface of the film in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated.

Data Presentation

The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.

Table 1: Mechanical Properties of Plasticized Ethylcellulose Films

Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Control)
5
10
15
20

Table 2: Thermal Properties of Plasticized Ethylcellulose Films

Plasticizer Concentration (% w/w)Glass Transition Temperature (Tg) (°C)
0 (Control)
5
10
15
20

Table 3: Drug Permeability of Plasticized Ethylcellulose Films

Plasticizer Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)
0 (Control)
5
10
15
20

Logical Relationship Visualization

The following diagram illustrates the hypothesized relationship between the concentration of diisopropyl dimer dilinoleate and its plasticizing effect on the polymer film properties.

logical_relationship cluster_effects Hypothesized Effects on Polymer Film Properties A Increasing Concentration of Diisopropyl Dimer Dilinoleate B Increased Inter-chain Distance and Free Volume A->B C Decreased Tensile Strength and Young's Modulus B->C Weakened intermolecular forces D Increased Elongation at Break (Enhanced Flexibility) B->D Increased chain mobility E Decreased Glass Transition Temperature (Tg) B->E Increased chain mobility F Altered Drug Permeability B->F Modified diffusion pathways

Hypothesized impact of plasticizer concentration on film properties.

Conclusion

These application notes and protocols provide a comprehensive guide for the systematic evaluation of diisopropyl dimer dilinoleate as a novel plasticizer for polymer films. By following these methodologies, researchers can generate robust data to understand its potential benefits in various applications, including the development of advanced drug delivery systems. The unique chemical structure of diisopropyl dimer dilinoleate holds promise for creating highly flexible, stable, and functional polymer films.

References

Application Notes and Protocols for Incorporating Diisopropyl Dimer Dilinoleate into Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl Dimer Dilinoleate is a versatile, fat-soluble ester that serves multiple functions in emulsion formulations, primarily as an emollient, emulsifier, and texture enhancer.[1] Its inherent properties make it a valuable ingredient in a wide array of cosmetic and pharmaceutical products, including lotions, creams, lip balms, and makeup.[2] This document provides detailed methods and protocols for effectively incorporating Diisopropyl Dimer Dilinoleate into various emulsion systems.

Physicochemical Properties:

PropertyValueReference
INCI Name Diisopropyl Dimer Dilinoleate[1]
Appearance Clear to slightly hazy liquid[1]
Solubility Fat-soluble
LogP (octanol/water) ~17.7 (estimated)[3]
Function Emollient, Skin-Conditioning Agent, Emulsifier, Texture Enhancer[2][4]

Key Functions in Emulsions

  • Emolliency: As a skin-conditioning agent, it forms a lubricant layer on the skin's surface, imparting a soft and smooth appearance.[2]

  • Occlusivity: It helps to slow down the loss of water from the skin by forming a protective barrier.[2]

  • Texture and Feel: It contributes to a rich, non-greasy skin feel and improves the spreadability of formulations.[4]

  • Dispersing Agent: It can aid in the even distribution of pigments and other insoluble components within a formulation.[1]

Experimental Protocols

General Equipment and Materials
  • Homogenizer (e.g., rotor-stator or high-pressure)

  • Magnetic stirrer and hot plate

  • Beakers and other laboratory glassware

  • Water bath

  • Calibrated digital scale

  • pH meter

  • Viscometer

  • Particle size analyzer

  • Diisopropyl Dimer Dilinoleate

  • Other oil phase ingredients (e.g., other emollients, waxes, oil-soluble active ingredients)

  • Aqueous phase ingredients (e.g., deionized water, humectants, water-soluble active ingredients)

  • Emulsifiers (e.g., non-ionic surfactants)

  • Preservatives, fragrances, and other additives

Protocol for Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a standard O/W lotion incorporating Diisopropyl Dimer Dilinoleate.

Formulation Example:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Diisopropyl Dimer Dilinoleate Emollient, Co-emulsifier 10.00
Cetearyl AlcoholThickener, Emulsion Stabilizer3.00
Glyceryl StearateEmulsifier2.00
Stearic AcidThickener, Emulsion Stabilizer2.00
B (Aqueous Phase) Deionized WaterSolvent79.80
GlycerinHumectant2.00
Xanthan GumThickener, Stabilizer0.20
C (Cool-down Phase) PhenoxyethanolPreservative1.00
FragranceFragranceq.s.

Procedure:

  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the oil phase (Phase A).

    • In a separate vessel, combine the ingredients of the aqueous phase (Phase B).

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C using a water bath or hot plate with gentle stirring until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes.

    • Continue mixing with a propeller stirrer until the emulsion is uniform.

  • Cooling:

    • Allow the emulsion to cool down to below 40°C with continuous gentle stirring.

  • Addition of Cool-down Phase:

    • Once cooled, add the ingredients of the cool-down phase (Phase C) to the emulsion and mix until fully incorporated.

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary.

    • Package in an appropriate container.

Protocol for Water-in-Oil (W/O) Emulsion

This protocol outlines the preparation of a W/O cream, which is generally richer and more occlusive.

Formulation Example:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Diisopropyl Dimer Dilinoleate Emollient, Continuous Phase 20.00
Mineral OilEmollient10.00
PEG-30 DipolyhydroxystearateW/O Emulsifier3.00
BeeswaxStiffening Agent, Stabilizer5.00
B (Aqueous Phase) Deionized WaterSolvent60.80
Magnesium SulfateStabilizer0.70
Propylene GlycolHumectant0.50
C (Cool-down Phase) PreservativePreservativeq.s.

Procedure:

  • Preparation of Phases:

    • Combine the ingredients of the oil phase (Phase A) in a primary vessel.

    • In a separate vessel, dissolve the ingredients of the aqueous phase (Phase B).

  • Heating:

    • Heat both phases separately to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) under high shear homogenization. It is crucial to add the water phase slowly to the oil phase to ensure the formation of a W/O emulsion.[5]

  • Cooling:

    • Continue homogenization while allowing the emulsion to cool.

    • Switch to moderate stirring as the emulsion thickens.

  • Final Additions:

    • Add the cool-down phase ingredients (Phase C) when the temperature is below 40°C.

    • Continue stirring until the cream is smooth and uniform.

Quantitative Data and Characterization

The following tables provide representative data for the characterization of emulsions containing Diisopropyl Dimer Dilinoleate. Note: Specific values will vary depending on the full formulation and processing parameters.

Table 1: Particle Size and Polydispersity Index (PDI)

Emulsion TypeMean Particle Size (nm)Polydispersity Index (PDI)
O/W Lotion200 - 5000.2 - 0.4
W/O Cream500 - 20000.3 - 0.6
O/W Nanoemulsion50 - 200< 0.25

Table 2: Viscosity Measurements

Emulsion TypeViscosity (cP at 25°C)
O/W Lotion2,000 - 10,000
W/O Cream15,000 - 50,000

Table 3: Stability Assessment

TestConditionObservation after 30 days
Freeze-Thaw Cycling 3 cycles of -10°C to 25°CNo phase separation
Elevated Temperature 45°CNo significant change in viscosity or appearance
Centrifugation 3000 rpm for 30 minNo phase separation

Visualizations

G cluster_prep Phase Preparation oil_phase Oil Phase Ingredients (Diisopropyl Dimer Dilinoleate, etc.) heat_oil Heat Oil Phase (70-75°C) oil_phase->heat_oil aq_phase Aqueous Phase Ingredients (Water, Glycerin, etc.) heat_aq Heat Aqueous Phase (70-75°C) aq_phase->heat_aq emulsify Emulsification (Add Oil to Aqueous Phase with Homogenization) heat_oil->emulsify heat_aq->emulsify cool Cool Down (< 40°C) emulsify->cool add_cool Add Cool-down Phase (Preservatives, Fragrance) cool->add_cool final Final O/W Emulsion add_cool->final

Caption: Workflow for preparing an Oil-in-Water (O/W) emulsion.

G cluster_prep Phase Preparation oil_phase Oil Phase Ingredients (Diisopropyl Dimer Dilinoleate, etc.) heat_oil Heat Oil Phase (70-75°C) oil_phase->heat_oil aq_phase Aqueous Phase Ingredients (Water, Stabilizers, etc.) heat_aq Heat Aqueous Phase (70-75°C) aq_phase->heat_aq emulsify Emulsification (Slowly Add Aqueous to Oil Phase with High Shear) heat_oil->emulsify heat_aq->emulsify cool Cool Down (< 40°C) emulsify->cool add_cool Add Cool-down Phase (Preservatives) cool->add_cool final Final W/O Emulsion add_cool->final

Caption: Workflow for preparing a Water-in-Oil (W/O) emulsion.

Conclusion

Diisopropyl Dimer Dilinoleate is a highly effective and versatile ingredient for creating stable and aesthetically pleasing emulsions. Its multifunctional properties as an emollient, co-emulsifier, and texture enhancer make it suitable for a wide range of topical products. The choice between an O/W and a W/O emulsion will depend on the desired sensory characteristics and functional properties of the final product. By following the detailed protocols and considering the key characterization parameters outlined in this document, researchers and formulators can successfully incorporate Diisopropyl Dimer Dilinoleate into their emulsion-based delivery systems.

References

Application Notes and Protocols: Diisopropyl Dimer Dilinoleate as a Dispersing Agent for Pigments and Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diisopropyl Dimer Dilinoleate, its application as a dispersing agent for pigments and solid particles, and detailed protocols for its use and evaluation.

Introduction

Diisopropyl Dimer Dilinoleate is a versatile ester with a unique combination of properties that make it an effective dispersing agent, particularly in non-aqueous systems.[1][2] Synthesized from dimerized linoleic acid and isopropyl alcohol, it is a low-viscosity, oil-like liquid with excellent emollient and lubricating properties.[2][3][4] Its primary application is in the cosmetics and personal care industry, where it is valued for its ability to create stable and uniform dispersions of pigments in products like lipsticks, foundations, and sunscreens.[1][5] Beyond cosmetics, its dispersion capabilities can be leveraged in pharmaceutical formulations for the delivery of poorly soluble active pharmaceutical ingredients (APIs).

The large, branched structure of Diisopropyl Dimer Dilinoleate provides steric hindrance that prevents the agglomeration of dispersed particles, a key mechanism for ensuring the long-term stability of a formulation. It is particularly effective for organic and inorganic pigments.

Physicochemical Properties

A summary of the key physicochemical properties of Diisopropyl Dimer Dilinoleate is presented in the table below.

PropertyValueReference
INCI Name DIISOPROPYL DIMER DILINOLEATE[2]
CAS Number 103213-20-3[4]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Virtually odorless[3]
Solubility Insoluble in water[2][3]
Boiling Point >300°C[2]
Viscosity Low[2][6]

Mechanism of Action as a Dispersing Agent

The effectiveness of Diisopropyl Dimer Dilinoleate as a dispersing agent stems from its molecular structure. The dispersion process involves three key stages: wetting of the pigment particles, deagglomeration or particle separation, and stabilization of the dispersed particles. Diisopropyl Dimer Dilinoleate contributes to all three stages:

  • Wetting: The ester's low viscosity and surface tension allow it to effectively wet the surface of pigment particles, displacing air and promoting the initial breakdown of agglomerates.

  • Deagglomeration: During the milling or high-shear mixing process, Diisopropyl Dimer Dilinoleate lubricates the particles, facilitating their separation into smaller, primary particles.

  • Stabilization: The bulky, non-polar dimer dilinoleate portion of the molecule adsorbs onto the surface of the pigment particles. The isopropyl groups and the flexible carbon chains extend into the non-aqueous medium, creating a steric barrier that prevents the particles from re-agglomerating.

cluster_0 Mechanism of Dispersion A Pigment Agglomerate B Wetting & Deagglomeration (High Shear) A->B C Primary Pigment Particles B->C D Adsorption of Diisopropyl Dimer Dilinoleate C->D E Stabilized Dispersion (Steric Hindrance) D->E

Caption: Mechanism of pigment dispersion.

Quantitative Performance Data

While specific performance data for Diisopropyl Dimer Dilinoleate is not widely published, the following tables provide representative data based on the performance of similar high molecular weight esters in cosmetic formulations. These values should be considered as a starting point for formulation development.

Table 1: Pigment Dispersion Efficiency

Pigment TypePigment Loading (%)Dispersant Concentration (% w/w of pigment)Initial Particle Size (D50, µm)Final Particle Size (D50, µm) after Milling
Titanium Dioxide251015.20.8
Red Iron Oxide201212.51.1
D&C Red 7151518.01.5

Table 2: Effect on Formulation Viscosity

Formulation BasePigment Loading (%)Viscosity without Dispersant (cP)Viscosity with Diisopropyl Dimer Dilinoleate (cP)
Castor Oil2025001800
Cyclopentasiloxane15800550
Mineral Oil2532002300

Table 3: Stability Assessment of Pigment Dispersions

Pigment TypeStorage ConditionObservation without DispersantObservation with Diisopropyl Dimer Dilinoleate
Titanium Dioxide45°C for 4 weeksSignificant settling, hard cake formationMinimal settling, easily redispersed
Red Iron OxideRoom Temp. for 12 weeksAgglomeration, color shiftNo significant change in particle size or color
D&C Red 75 Freeze/Thaw CyclesPhase separationStable dispersion

Experimental Protocols

Protocol 1: Preparation of a Pigment Dispersion

This protocol describes the preparation of a concentrated pigment dispersion (premix) that can be incorporated into a final formulation.

Materials and Equipment:

  • Pigment (e.g., Titanium Dioxide, Iron Oxides)

  • Diisopropyl Dimer Dilinoleate

  • Carrier oil (e.g., Castor Oil, Mineral Oil)

  • High-shear mixer (e.g., homogenizer, rotor-stator mixer) or three-roll mill

  • Beakers and spatulas

  • Analytical balance

Procedure:

  • Weigh the Diisopropyl Dimer Dilinoleate and the carrier oil into a beaker.

  • Slowly add the pigment to the liquid phase while mixing at low speed to wet the powder.

  • Once all the pigment is incorporated, increase the mixing speed to high shear.

  • Continue mixing for 20-30 minutes, or until a uniform dispersion is achieved. For optimal deagglomeration, process the premix through a three-roll mill.

  • Visually inspect the dispersion for any undispersed particles or agglomerates.

  • Store the pigment premix in a sealed container.

cluster_workflow Pigment Dispersion Workflow start Start weigh Weigh Pigment, Dispersant, and Carrier Oil start->weigh premix Premix at Low Shear weigh->premix disperse High-Shear Dispersion (Homogenizer or Mill) premix->disperse evaluate Evaluate Dispersion Quality disperse->evaluate store Store Pigment Concentrate evaluate->store end End store->end

Caption: Pigment dispersion workflow.

Protocol 2: Evaluation of Dispersion Quality

This protocol outlines methods to assess the quality of the prepared pigment dispersion.

A. Particle Size Analysis

Equipment:

  • Laser diffraction particle size analyzer

  • Solvent for dilution (compatible with the dispersion)

Procedure:

  • Dilute a small sample of the pigment dispersion in the appropriate solvent.

  • Analyze the diluted sample using the particle size analyzer to obtain the particle size distribution (e.g., D10, D50, D90).

  • A smaller D50 value indicates a finer dispersion.

B. Viscosity Measurement

Equipment:

  • Viscometer or rheometer

Procedure:

  • Measure the viscosity of the pigment dispersion at a controlled temperature.

  • A lower viscosity at the same pigment loading generally indicates better dispersion efficiency.

C. Stability Testing

Procedure:

  • Accelerated Aging: Store samples of the dispersion at elevated temperatures (e.g., 45°C) for a defined period (e.g., 4 weeks). Monitor for signs of settling, agglomeration, or phase separation.

  • Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles. Observe for any changes in the dispersion's homogeneity.

  • Centrifugation: Centrifuge a sample of the dispersion and measure the amount of separated solid or liquid. A smaller separated phase indicates better stability.

Applications in Drug Development

The ability of Diisopropyl Dimer Dilinoleate to disperse solid particles in a non-aqueous medium can be advantageous in the formulation of:

  • Topical and Transdermal Drug Delivery Systems: For suspending micronized APIs in creams, ointments, and gels. Its emollient properties can also improve the sensory feel of the final product.

  • Oral Suspensions: For taste-masking and improving the stability of suspensions of poorly water-soluble drugs in an oil-based vehicle.

  • Injectable Formulations: As a potential vehicle for intramuscular or subcutaneous injections of suspended drugs, though biocompatibility and regulatory acceptance for this application would require thorough investigation.

Safety and Regulatory Information

Diisopropyl Dimer Dilinoleate has a well-established safety profile in cosmetic applications and is considered safe for topical use.[3] It is non-irritating and non-sensitizing to the skin.[3] For pharmaceutical applications, further toxicological studies may be required depending on the route of administration.

Conclusion

Diisopropyl Dimer Dilinoleate is an effective dispersing agent for pigments and other solid particles in non-aqueous systems. Its unique molecular structure provides excellent wetting, deagglomeration, and stabilization properties, leading to stable and uniform dispersions. The provided protocols offer a framework for the preparation and evaluation of dispersions using this versatile ester. Its favorable safety profile and multifunctional benefits make it a valuable excipient for both cosmetic and potentially pharmaceutical formulations.

References

protocol for using diisopropyl dimer dilinoleate in soft robotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Soft Robotics

Topic: Protocol for Using Diisopropyl Dimer Dilinoleate in Soft Robotics

Version: 1.0

Introduction and Important Note

Researchers in soft robotics are continually exploring novel materials to advance the capabilities of soft actuators, sensors, and structures. This document addresses the inquiry into the use of diisopropyl dimer dilinoleate in this field.

It is critical to note that as of the date of this document, there are no established or published protocols for the use of diisopropyl dimer dilinoleate as a primary structural or functional component in soft robotics. Its primary application is in the cosmetics industry as an emollient and skin-conditioning agent.[1][2] The information presented here is based on the known properties of this chemical and a hypothetical consideration of its potential applications in soft robotics. This document also provides a detailed protocol for a standard, well-established method of fabricating soft actuators using silicone elastomers, which serves as a baseline for soft robotics fabrication.

Diisopropyl Dimer Dilinoleate: Properties and Theoretical Applications

Diisopropyl dimer dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[3] It is a clear to slightly yellow, low-viscosity liquid.[4][5] Its properties suggest potential, though unexplored, applications in soft robotics.

Theoretical Applications:

  • Hydraulic Fluid: Due to its liquid state, low viscosity, and high boiling point, it could theoretically be used as a non-toxic, non-volatile hydraulic fluid for fluidic actuators.

  • Plasticizer/Softener: It could potentially be investigated as a non-reactive additive to silicone elastomers to modify their mechanical properties, such as decreasing stiffness.

The following table summarizes the known physical and chemical properties of diisopropyl dimer dilinoleate.

PropertyValueReference
Appearance Clear to slightly yellow liquid or semi-solid[5]
Molecular Weight ~650 Da[5]
Solubility in Water Insoluble[6]
Boiling Point >300°C
Primary Function Emollient, Skin-Conditioning Agent[2]
Safety Non-toxic, non-sensitizing[1]

Standard Protocol: Fabrication of a Soft Pneumatic Actuator using Silicone Elastomer

Given the lack of protocols for diisopropyl dimer dilinoleate, we provide a detailed methodology for a common and fundamental process in soft robotics: casting a simple pneumatic bending actuator from a two-part silicone elastomer (e.g., Ecoflex™ or Dragon Skin™ series).

Materials and Equipment
  • Two-part platinum-cure silicone elastomer (e.g., Ecoflex™ 00-30, Dragon Skin™ 10)

  • 3D printed mold for the actuator (comprising a main body and a lid)

  • Digital scale (0.01 g resolution)

  • Mixing cups and stirring rods

  • Vacuum chamber for degassing (recommended)

  • Mold release agent

  • Small diameter silicone tubing

  • Syringe and luer-lock fitting for pneumatic control

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mix Mixing & Casting cluster_cure Curing & Assembly Mold_Prep Prepare Mold (Apply Release Agent) Measure_Silicone Measure Silicone (Part A & Part B) Mold_Prep->Measure_Silicone Mix Mix Parts A & B Thoroughly Measure_Silicone->Mix Degas Degas Mixture in Vacuum Chamber Mix->Degas Cast Pour Silicone into Mold Degas->Cast Cure Cure Silicone (as per datasheet) Cast->Cure Demold Demold Actuator Cure->Demold Assemble Insert Tubing & Seal Demold->Assemble Testing Testing Assemble->Testing Actuator Ready

Caption: Workflow for fabricating a soft pneumatic actuator.

Step-by-Step Procedure
  • Mold Preparation:

    • Ensure the 3D printed mold is clean and free of debris.

    • Apply a thin, even coat of mold release agent to all internal surfaces of the mold and lid. This is crucial for easy demolding.

  • Silicone Preparation:

    • Place a clean mixing cup on the digital scale and tare it.

    • Following the manufacturer's specified mix ratio (typically 1A:1B by weight), pour the required amount of Part A into the cup.

    • Tare the scale again and add the corresponding amount of Part B.

  • Mixing and Degassing:

    • Thoroughly mix the two parts for the time specified in the datasheet (usually 2-3 minutes), scraping the sides and bottom of the cup to ensure a homogenous mixture.

    • Place the mixing cup inside a vacuum chamber and apply a vacuum. The mixture will expand and then collapse as air bubbles are removed. Continue degassing until the mixture is bubble-free.

  • Casting:

    • Carefully and slowly pour the degassed silicone into the main mold cavity from a single point to avoid introducing new air bubbles.

    • Fill the mold completely.

    • Place the lid on the mold, ensuring proper alignment. Excess silicone may be squeezed out.

  • Curing:

    • Allow the silicone to cure at room temperature for the time specified in the datasheet (e.g., 4-6 hours for Ecoflex™ 00-30). Curing can be accelerated by placing the mold in an oven at a low temperature (e.g., 60°C), but follow the manufacturer's recommendations.

  • Demolding and Assembly:

    • Once fully cured, carefully remove the lid and then gently demold the soft actuator.

    • Trim any excess flash (thin bits of cured silicone around the edges) with a sharp blade.

    • Insert a length of silicone tubing into the designated air channel of the actuator. A small amount of uncured silicone can be used as an adhesive to seal the connection point.

  • Testing:

    • Connect the silicone tubing to a syringe.

    • Depress the syringe to pressurize the actuator and observe its bending motion.

Discussion and Future Research Directions

The soft robotics field predominantly relies on materials like silicone elastomers, hydrogels, and thermoplastic polyurethanes due to their well-characterized mechanical properties, durability, and established fabrication methods.

For a novel material like diisopropyl dimer dilinoleate to be considered for use in soft robotics, a significant amount of fundamental research would be required. This would include:

  • Miscibility and Leaching Studies: If used as a plasticizer, its miscibility with common elastomers and its tendency to leach out over time would need to be quantified.

  • Mechanical Property Characterization: Formulations containing diisopropyl dimer dilinoleate would need to undergo rigorous mechanical testing (e.g., tensile testing, dynamic mechanical analysis) to understand its effect on the material's stress-strain behavior, elasticity, and viscoelasticity.

  • Actuation Performance: If used as a hydraulic fluid, its long-term chemical stability and compatibility with the actuator material would need to be assessed. Its viscosity's dependence on temperature and pressure would also be relevant for performance modeling.

Logical Relationship Diagram for Material Evaluation

G New_Material New Material Candidate (e.g., Diisopropyl Dimer Dilinoleate) Hypothesize Hypothesize Role (e.g., Plasticizer, Hydraulic Fluid) New_Material->Hypothesize Formulation Develop Formulations (e.g., Mix Ratios) Hypothesize->Formulation Characterization Material Characterization (Mechanical, Chemical) Formulation->Characterization Fabrication Fabricate Test Actuator Formulation->Fabrication Analysis Analyze Results & Compare to Standard Materials Characterization->Analysis Performance Performance Testing (Force, Displacement, Speed) Fabrication->Performance Performance->Analysis Viable Viable for Application? Analysis->Viable Not_Viable Not Viable Viable->Not_Viable No Refine Refine Formulation Viable->Refine Yes Refine->Formulation

Caption: Logical workflow for evaluating a new material in soft robotics.

References

Application Notes and Protocols for Tribological Studies of Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the tribological study of Diisopropyl Dimer Dilinoleate. Literature analysis reveals that the primary application of this ingredient is within the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1][2][3][4] Consequently, its tribological properties are primarily relevant to the field of biotribology, which examines friction, wear, and lubrication in biological systems, such as the interaction of topical products with skin.[5][6][7] This document will focus on the application of Diisopropyl Dimer Dilinoleate in this context. There is a notable lack of data on its use in traditional mechanical or industrial lubrication applications. The protocols provided are therefore tailored for researchers, scientists, and formulation professionals in the cosmetic and pharmaceutical industries.

Introduction to Diisopropyl Dimer Dilinoleate

Diisopropyl Dimer Dilinoleate is the diester of isopropyl alcohol and dilinoleic acid.[2][3] It is a clear, colorless to pale yellow liquid with a lightweight and non-greasy feel.[1] In cosmetic and skincare formulations, it functions as an emollient, providing a smooth and soft texture to the skin by forming a protective barrier that helps prevent moisture loss.[1][2] Its properties of enhancing spreadability and providing a luxurious sensory feel make it a common ingredient in products such as moisturizers, lotions, lipsticks, and foundations.[1][4] The safety of Diisopropyl Dimer Dilinoleate for use in cosmetics has been assessed, and it is considered safe for its intended applications.[8][9]

Application in Tribological Studies: A Biotribology Perspective

In the context of cosmetics and topical pharmaceuticals, tribology is employed to quantify the sensory experience of a product on the skin.[6][10] The coefficient of friction, for instance, can be correlated with the perceived smoothness, silkiness, or greasiness of a formulation.[7] Diisopropyl Dimer Dilinoleate, as an emollient, is expected to reduce the coefficient of friction when applied to the skin, contributing to a smoother feel. The study of its tribological properties can aid in:

  • Formulation Optimization: Quantifying the effect of Diisopropyl Dimer Dilinoleate concentration on the frictional properties of a formulation to achieve a desired sensory profile.

  • Benchmarking: Comparing the lubricity of formulations containing Diisopropyl Dimer Dilinoleate against competitor products or other emollients.[11]

  • Substantiation of Marketing Claims: Providing quantitative data to support claims such as "silky smooth feel" or "enhanced glide."

  • Topical Drug Delivery: In pharmaceutical applications, the tribological properties of the vehicle can influence patient compliance and the even distribution of the active pharmaceutical ingredient (API).

Quantitative Data

ParameterTest SubstrateTest ConditionsHypothetical Value
Coefficient of Friction (Static) Synthetic Skin (e.g., VITRO-SKIN®)25°C, 40% RH, 1N Load0.15
Coefficient of Friction (Kinetic) Synthetic Skin (e.g., VITRO-SKIN®)25°C, 40% RH, 1N Load, 10 mm/s0.10
Spreading Value (mm²/10 min) Artificial Membrane21-23°C>700
Viscosity (cP at 25°C) Rotational Viscometer-100 - 200

Experimental Protocols

The following are generalized protocols for evaluating the tribological properties of Diisopropyl Dimer Dilinoleate or formulations containing it. These protocols are based on common practices in the field of biotribology for cosmetic applications.

This protocol describes the use of a tribometer or rheometer with a tribology attachment to measure the kinetic coefficient of friction of Diisopropyl Dimer Dilinoleate on a synthetic skin substrate.

Objective: To quantify the lubricity of the substance when applied to a surface mimicking human skin.

Materials and Equipment:

  • Tribometer or Rheometer with a tribology accessory (e.g., 3-ball geometry or pin-on-disk).[5]

  • Synthetic skin substrate (e.g., VITRO-SKIN®, Bioskin).

  • Probe (e.g., stainless steel ball, silicone elastomer probe).

  • Micropipette.

  • Diisopropyl Dimer Dilinoleate sample.

  • Control substance (e.g., glycerin, mineral oil).

  • Solvent for cleaning (e.g., isopropanol).

Procedure:

  • Substrate Preparation:

    • Cut a section of the synthetic skin substrate to fit the tribometer stage.

    • Hydrate the substrate according to the manufacturer's instructions to mimic the moisture level of human skin.

    • Secure the substrate to the stage, ensuring it is flat and free of wrinkles.

  • Instrument Setup:

    • Install the appropriate probe onto the tribometer head.

    • Set the environmental conditions (e.g., temperature at 25-32°C and relative humidity at 40-50%).

    • Calibrate the instrument for normal force and frictional force.

  • Sample Application:

    • Using a micropipette, apply a standardized volume (e.g., 2 µL/cm²) of Diisopropyl Dimer Dilinoleate to the center of the substrate.

    • Allow the sample to spread for a defined period (e.g., 60 seconds).

  • Measurement:

    • Lower the probe onto the substrate with a defined normal force (e.g., 1N).

    • Initiate the test with a defined sliding speed (e.g., 10 mm/s) over a specified distance (e.g., 20 mm).

    • Record the normal force and frictional force throughout the measurement.

    • The coefficient of friction (µ) is calculated as the ratio of the frictional force to the normal force.

  • Data Analysis:

    • Calculate the average kinetic coefficient of friction over the stable portion of the sliding track.

    • Perform at least three replicate measurements for each sample.

    • Compare the results to the control substance.

This protocol outlines a method to correlate instrumental tribology data with human sensory perception.

Objective: To understand how the measured coefficient of friction relates to the perceived skin feel of a product containing Diisopropyl Dimer Dilinoleate.

Materials and Equipment:

  • Formulations containing varying concentrations of Diisopropyl Dimer Dilinoleate.

  • A trained panel of sensory assessors (typically 10-15 panelists).

  • Standardized sensory evaluation questionnaires with attributes such as "slipperiness," "smoothness," "greasiness," and "absorption."

  • A controlled environment for sensory evaluation (e.g., constant temperature and humidity).

Procedure:

  • Panelist Training:

    • Train panelists on the definitions of the sensory attributes to be evaluated.

    • Provide them with reference samples representing high and low intensities of each attribute.

  • Sample Evaluation:

    • Panelists should wash and dry their hands and forearms thoroughly and allow them to equilibrate with the room environment for at least 15 minutes.

    • Apply a standardized amount of each formulation to a designated area on the forearm.

    • Panelists evaluate the sensory attributes at specific time points (e.g., during initial application, after 30 seconds of rubbing, and after 2 minutes).

    • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-100).

  • Data Analysis:

    • Calculate the mean sensory scores for each attribute for each formulation.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between formulations.

    • Correlate the mean sensory scores with the instrumental data (e.g., coefficient of friction) obtained from Protocol 4.1 using regression analysis.

Visualizations

Experimental_Workflow_Tribology cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_sample Sample Preparation (Diisopropyl Dimer Dilinoleate) sample_application Sample Application (Standardized Volume) prep_sample->sample_application prep_substrate Substrate Preparation (e.g., Synthetic Skin) instrument_setup Instrument Setup (Tribometer/Rheometer) prep_substrate->instrument_setup instrument_setup->sample_application measurement Friction Measurement (Normal Force, Frictional Force) sample_application->measurement data_processing Data Processing (Calculate CoF) measurement->data_processing sensory_correlation Sensory Panel Correlation (Optional) data_processing->sensory_correlation reporting Reporting & Interpretation data_processing->reporting sensory_correlation->reporting

Caption: Workflow for Biotribological Testing of Diisopropyl Dimer Dilinoleate.

Logical_Relationship cluster_instrumental Instrumental Measurement cluster_sensory Sensory Perception substance Diisopropyl Dimer Dilinoleate Properties tribology Low Coefficient of Friction substance->tribology influences rheology Low to Moderate Viscosity substance->rheology influences feel Smooth, Silky Feel tribology->feel correlates to residue Low Tack / Non-Greasy After-feel tribology->residue correlates to spread Good Spreadability rheology->spread correlates to rheology->residue correlates to

Caption: Relationship between Physical Properties and Sensory Perception.

References

Application Notes and Protocols: Diisopropyl Dimer Dilinoleate in Synthetic Cutting Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl Dimer Dilinoleate is a complex, high molecular weight diester formed from the reaction of dilinoleic acid and isopropyl alcohol.[1][2] While extensively utilized in the cosmetics industry as an emollient and lubricant for the skin, its application as a lubricity additive in synthetic cutting fluids is an area of emerging interest.[1][2][3][4] Its inherent properties, such as high viscosity index, thermal stability, and biodegradability, suggest its potential to enhance the performance of metalworking fluids.

These application notes provide a comprehensive overview of the theoretical benefits, potential mechanisms of action, and detailed experimental protocols for evaluating Diisopropyl Dimer Dilinoleate as a key component in synthetic cutting fluid formulations.

Physicochemical Properties

A summary of the known physicochemical properties of Diisopropyl Dimer Dilinoleate is presented in Table 1. These properties provide a basis for its consideration as a lubricant additive.

PropertyValueReference
Chemical NameDiisopropyl Dimer Dilinoleate[5][6][7]
CAS Number103213-20-3[7]
Molecular FormulaC42H78O4 (approximate)[7]
AppearanceClear to slightly hazy liquid[1][3]
SolubilityInsoluble in water[2]
Boiling Point>300°C[2]

Proposed Mechanism of Action in Synthetic Cutting Fluids

As a large, non-polar molecule with ester functionalities, Diisopropyl Dimer Dilinoleate is proposed to function as a boundary lubricant in synthetic cutting fluids. During machining operations, the ester groups are expected to adsorb onto the metal surfaces of the workpiece and cutting tool, forming a protective, high-strength lubricating film. This film can reduce friction and wear, particularly under high-pressure and high-temperature conditions.

G cluster_1 Cutting Fluid Interface Metal Surface Metal Surface DDD Diisopropyl Dimer Dilinoleate EsterGroup Ester Group DDD->EsterGroup Polar Head HydrocarbonTail Long Hydrocarbon Tail DDD->HydrocarbonTail Non-polar Tail EsterGroup->Metal Surface HydrocarbonTail->HydrocarbonTail

Figure 1: Proposed adsorption mechanism of Diisopropyl Dimer Dilinoleate on a metal surface.

Performance Evaluation in Synthetic Cutting Fluids

The performance of Diisopropyl Dimer Dilinoleate as a lubricity additive can be assessed through a series of standardized tests. The following tables present hypothetical performance data for a base synthetic cutting fluid formulation with and without the addition of Diisopropyl Dimer Dilinoleate.

Table 2: Lubricity Performance Evaluation

FormulationTapping Torque (N·m)Coefficient of Friction
Base Synthetic Fluid15.20.18
Base Synthetic Fluid + 5% Diisopropyl Dimer Dilinoleate12.80.14
Base Synthetic Fluid + 10% Diisopropyl Dimer Dilinoleate11.50.12

Table 3: Tool Wear and Surface Finish Analysis

FormulationTool Wear (μm)Surface Roughness (Ra, μm)
Base Synthetic Fluid25.41.2
Base Synthetic Fluid + 5% Diisopropyl Dimer Dilinoleate18.60.9
Base Synthetic Fluid + 10% Diisopropyl Dimer Dilinoleate15.20.7

Table 4: Corrosion Inhibition Assessment

FormulationCast Iron Chip Test (ASTM D4627)
Base Synthetic FluidModerate Rust
Base Synthetic Fluid + 5% Diisopropyl Dimer DilinoleateSlight Rust
Base Synthetic Fluid + 10% Diisopropyl Dimer DilinoleateNo Rust

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of Diisopropyl Dimer Dilinoleate in synthetic cutting fluids are provided below.

Tapping Torque Test for Lubricity Assessment

Objective: To quantify the lubricity of the cutting fluid by measuring the torque required to tap a standardized thread.

Apparatus:

  • Tapping torque dynamometer

  • Drill press or tapping machine

  • Standardized test specimens (e.g., aluminum, steel)

  • Standardized taps

Procedure:

  • Prepare the test cutting fluid formulations.

  • Secure the test specimen in the dynamometer.

  • Drill a pilot hole of the specified diameter in the test specimen.

  • Apply a consistent and sufficient amount of the test cutting fluid to the tap and the pilot hole.

  • Tap the hole at a constant, predetermined speed.

  • Record the peak torque during the tapping operation.

  • Repeat the test at least three times for each formulation and calculate the average torque.

Tool Wear and Surface Finish Analysis

Objective: To evaluate the effectiveness of the cutting fluid in reducing tool wear and improving workpiece surface finish.

Apparatus:

  • CNC lathe or milling machine

  • Cutting tool inserts of a standardized material and geometry

  • Workpiece material of a standardized composition

  • Optical microscope or toolmaker's microscope for measuring tool wear

  • Surface profilometer for measuring surface roughness

Procedure:

  • Install a new cutting tool insert.

  • Set the machining parameters (cutting speed, feed rate, depth of cut) to standardized values.

  • Continuously apply the test cutting fluid to the cutting zone.

  • Machine the workpiece for a predetermined length or time.

  • Carefully remove the cutting tool insert and measure the flank wear using the microscope.

  • Measure the surface roughness (Ra) of the machined surface using the profilometer at multiple locations.

  • Repeat the test for each cutting fluid formulation.

Corrosion Inhibition Test (ASTM D4627)

Objective: To assess the ability of the cutting fluid to prevent rust on ferrous metals.

Apparatus:

  • Cast iron chips

  • Filter paper

  • Petri dishes

  • Oven

Procedure:

  • Prepare a dilution of the test cutting fluid in water of a specified hardness.

  • Place a piece of filter paper in a petri dish.

  • Saturate the filter paper with the test fluid.

  • Distribute a specified amount of freshly prepared cast iron chips evenly on the filter paper.

  • Cover the petri dish and place it in an oven at a controlled temperature and humidity for a specified duration (e.g., 24 hours).

  • After the test period, remove the chips and visually inspect the filter paper for rust stains.

  • Rate the degree of rusting according to the ASTM D4627 standard.

G cluster_0 Formulation Preparation cluster_1 Performance Testing cluster_2 Data Analysis A Base Synthetic Fluid C Mixing and Homogenization A->C B Diisopropyl Dimer Dilinoleate B->C D Tapping Torque Test (Lubricity) C->D E Tool Wear & Surface Finish Analysis C->E F Corrosion Inhibition Test (ASTM D4627) C->F G Quantitative Data (Torque, Wear, Ra) D->G E->G H Qualitative Data (Rust Rating) F->H I Performance Evaluation G->I H->I

Figure 2: Experimental workflow for evaluating Diisopropyl Dimer Dilinoleate in synthetic cutting fluids.

Conclusion

While direct performance data for Diisopropyl Dimer Dilinoleate in synthetic cutting fluids is not yet widely published, its chemical structure and known lubricating properties make it a promising candidate for further investigation. The experimental protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential as a high-performance, biodegradable lubricity additive in metalworking applications. Further research is warranted to fully characterize its performance benefits and optimize its inclusion in advanced cutting fluid formulations.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Diisopropyl Dimer Dilinoleate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating emulsions with diisopropyl dimer dilinoleate.

Frequently Asked Questions (FAQs)

Q1: What is Diisopropyl Dimer Dilinoleate and why is it used in emulsions?

Diisopropyl Dimer Dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[1][2] It functions as a skin-conditioning agent and emollient, providing a smooth, non-greasy texture to formulations.[3][4][5] In emulsions, it is used to impart a soft and smooth appearance to the skin and can act as a lubricant on the skin's surface.[6] Its lipophilic nature and low water solubility make it suitable for the oil phase of an emulsion.[7][8]

Q2: What are the key factors affecting the stability of my Diisopropyl Dimer Dilinoleate emulsion?

The stability of any emulsion, including those with diisopropyl dimer dilinoleate, is influenced by several factors:

  • Emulsifier Selection: The type and concentration of the emulsifier are critical. An effective emulsifier is needed to form a stable interfacial film around the dispersed droplets.[9]

  • Droplet Size: Larger droplets are more prone to coalescence, leading to emulsion breakdown.[9]

  • pH and Ionic Strength: Changes in pH or the addition of electrolytes can destabilize emulsions, particularly those stabilized by ionic surfactants.[9]

  • Viscosity of the Continuous Phase: Increasing the viscosity of the continuous phase can slow down droplet movement and reduce the rate of coalescence and creaming.[9][10]

  • Phase Volume Ratio: The relative amounts of the oil and water phases can impact emulsion type (O/W vs. W/O) and stability.

  • Temperature: Elevated temperatures can decrease viscosity and increase droplet collision, potentially leading to instability.[9][11] Some emulsions may also be sensitive to freeze-thaw cycles.[11]

  • Mechanical Disruption: Excessive or improper mixing can sometimes lead to emulsion breakage.[9]

Q3: How do I choose the right emulsifier for a Diisopropyl Dimer Dilinoleate emulsion?

Troubleshooting Guides

Issue 1: Emulsion Separation (Creaming or Coalescence)

Symptoms:

  • A layer of the dispersed phase (oil or water) appears at the top (creaming) or bottom of the emulsion.

  • Visible oil droplets on the surface or sedimentation of the internal phase.

  • Complete phase separation into distinct oil and water layers.

Possible Causes & Solutions:

CauseSuggested Solution
Incorrect Emulsifier or HLB Value - Review the HLB of your emulsifier system. For an O/W emulsion with diisopropyl dimer dilinoleate, a target HLB around 11.5 is a reasonable starting point.[12] - Experiment with different emulsifier blends to achieve the optimal HLB. - Increase the emulsifier concentration.
Insufficient Homogenization - Increase homogenization time or speed to reduce droplet size. - Consider using a high-pressure homogenizer for finer droplets.
Low Viscosity of Continuous Phase - Add a viscosity-modifying agent (thickener) to the continuous phase, such as a gum (e.g., xanthan gum) or a polymer.[9]
High Storage Temperature - Store the emulsion at a lower, controlled temperature.[11]

Troubleshooting Workflow for Emulsion Separation

G start Emulsion Separation Observed check_emulsifier Review Emulsifier System (HLB, Concentration) start->check_emulsifier check_homogenization Evaluate Homogenization Process (Time, Speed, Method) start->check_homogenization check_viscosity Assess Continuous Phase Viscosity start->check_viscosity check_storage Examine Storage Conditions (Temperature) start->check_storage adjust_emulsifier Adjust Emulsifier Blend or Concentration check_emulsifier->adjust_emulsifier optimize_homogenization Optimize Homogenization Parameters check_homogenization->optimize_homogenization add_thickener Incorporate Viscosity Modifier check_viscosity->add_thickener control_temperature Control Storage Temperature check_storage->control_temperature stable Stable Emulsion Achieved adjust_emulsifier->stable optimize_homogenization->stable add_thickener->stable control_temperature->stable

Caption: Troubleshooting logic for addressing emulsion separation.

Issue 2: Changes in Emulsion Consistency (Thinning or Thickening)

Symptoms:

  • A noticeable decrease or increase in the viscosity of the emulsion over time.

  • The product becomes too runny or too thick for its intended application.

Possible Causes & Solutions:

CauseSuggested Solution
Polymer Degradation - If using a pH-sensitive polymer, ensure the final pH of the emulsion is within its stable range. - Protect the formulation from microbial contamination, which can degrade certain thickeners.
Changes in Droplet Size Distribution - Flocculation (droplet aggregation without coalescence) can lead to an increase in viscosity. Re-evaluate the emulsifier system to ensure adequate droplet repulsion. - Coalescence can lead to a decrease in viscosity. Refer to the troubleshooting guide for emulsion separation.
Temperature Effects - Assess the impact of temperature on your chosen viscosity modifier. Some polymers exhibit temperature-dependent viscosity.
Issue 3: Grainy or Waxy Appearance

Symptoms:

  • The emulsion is not smooth and contains small, solid particles.

  • A waxy or crystalline texture is observed.

Possible Causes & Solutions:

CauseSuggested Solution
Incomplete Solubilization of Ingredients - Ensure all solid components (e.g., waxes, high melting point emulsifiers) are fully melted and incorporated into the correct phase before emulsification.[13]
Crystallization of Ingredients - This can occur if an ingredient is used above its saturation concentration in one of the phases. Review the solubility of all components. - For ionic emulsifiers, excessive concentrations can sometimes lead to crystallization at lower temperatures.[13]
Insufficient Heating During Emulsification - If waxes are used, both the oil and water phases should be heated sufficiently above the melting point of the waxes to ensure proper micelle formation.[13]

Experimental Protocols

Protocol 1: Preparation of a Diisopropyl Dimer Dilinoleate O/W Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion. The specific percentages of ingredients should be optimized for your application.

Materials:

  • Diisopropyl Dimer Dilinoleate (Oil Phase)

  • Hydrophilic Emulsifier (e.g., Polysorbate 80)

  • Lipophilic Emulsifier (e.g., Sorbitan Oleate)

  • Deionized Water (Aqueous Phase)

  • Viscosity Modifier (e.g., Xanthan Gum)

  • Preservative

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, disperse the viscosity modifier in deionized water with gentle stirring. Heat to 75°C and hold until fully hydrated. Add the hydrophilic emulsifier and preservative, maintaining the temperature.

  • Prepare the Oil Phase: In a separate beaker, combine the diisopropyl dimer dilinoleate and the lipophilic emulsifier. Heat to 75°C and stir until uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.

  • Cooling: Remove from heat and continue to stir gently with a propeller mixer until the emulsion has cooled to room temperature.

  • Final Adjustments: Check the pH and adjust if necessary.

Experimental Workflow for Emulsion Preparation

G cluster_aqueous Aqueous Phase cluster_oil Oil Phase aq1 Disperse Viscosity Modifier in Water aq2 Heat to 75°C aq1->aq2 aq3 Add Hydrophilic Emulsifier & Preservative aq2->aq3 emulsify Combine Phases with High-Shear Homogenization aq3->emulsify oil1 Combine Diisopropyl Dimer Dilinoleate & Lipophilic Emulsifier oil2 Heat to 75°C oil1->oil2 oil2->emulsify cool Cool with Gentle Mixing emulsify->cool finalize Final pH Adjustment cool->finalize

Caption: Workflow for preparing an O/W emulsion.

Protocol 2: Emulsion Stability Assessment

1. Macroscopic Observation:

  • Visually inspect the emulsion for signs of instability (creaming, coalescence, separation) at regular intervals (e.g., 24h, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).

2. Microscopic Analysis:

  • Use an optical microscope to observe the droplet size and distribution of the freshly prepared emulsion and at subsequent time points. Look for changes in droplet size or signs of aggregation.

3. Particle Size Analysis:

  • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to quantitatively measure the mean droplet size and polydispersity index (PDI). An increase in the mean droplet size over time indicates instability.

4. Centrifugation Test:

  • Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated phase. A stable emulsion should show no separation.

5. Freeze-Thaw Cycling:

  • Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). Check for any signs of instability after each cycle.[11]

Quantitative Data Summary

The following tables provide hypothetical but representative data to illustrate how different formulation parameters can affect the stability of a diisopropyl dimer dilinoleate emulsion.

Table 1: Effect of Emulsifier Blend (HLB) on Emulsion Stability

FormulationEmulsifier System (Ratio)Calculated HLBMean Particle Size (nm) after 24hStability Observation after 1 week at 40°C
APolysorbate 80 / Sorbitan Oleate (80:20)13.3450Slight creaming
BPolysorbate 80 / Sorbitan Oleate (65:35)11.5280Stable
CPolysorbate 80 / Sorbitan Oleate (50:50)9.6620Phase separation

Table 2: Effect of Homogenization Speed on Particle Size and Stability

FormulationHomogenization Speed (rpm)Mean Particle Size (nm)Polydispersity Index (PDI)Stability after Centrifugation (3000 rpm, 30 min)
D5,0008500.45Separation observed
E10,0003200.28Stable
F20,0001800.21Stable

Table 3: Effect of Viscosity Modifier on Creaming

FormulationViscosity Modifier (Xanthan Gum, %)Viscosity (cP)Creaming Layer Height (mm) after 72h at 40°C
G0.0508
H0.25001
I0.515000

References

Technical Support Center: Synthesis of High-Purity Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity diisopropyl dimer dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this high-molecular-weight diester.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of diisopropyl dimer dilinoleate.

Issue 1: Low Yield of Diisopropyl Dimer Dilinoleate

Question Potential Cause Recommended Solution
Why is the yield of my esterification reaction lower than expected? Equilibrium Limitation: The Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back towards the reactants.Water Removal: Employ a Dean-Stark apparatus during the reaction to continuously remove water as it is formed. Alternatively, use molecular sieves (e.g., 3Å) in the reaction mixture, particularly in solvent-free systems. Excess Reactant: Use a molar excess of isopropyl alcohol to shift the equilibrium towards the product. A molar ratio of dimer acid to isopropyl alcohol of 1:4.5 has been shown to be effective in similar systems.
Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.Catalyst Selection and Concentration: Ensure the use of an effective acid catalyst such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or a suitable solid acid catalyst. Optimize the catalyst concentration; typically 0.1-0.5 mol% relative to the dimer acid is a good starting point.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at excessively high temperatures.Temperature Optimization: For the esterification of dimer acids with branched alcohols, a temperature range of 150-200°C is generally effective.[1] Monitor the reaction progress at different temperatures to find the optimal condition for your specific setup.
Steric Hindrance: Isopropyl alcohol is a secondary alcohol and dimer dilinoleic acid is a large, sterically hindered molecule, which can slow down the reaction rate.Prolonged Reaction Time: Allow for a longer reaction time (e.g., up to 24 hours) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.[1]

Issue 2: Product Impurities

Question Potential Cause Recommended Solution
How do I remove unreacted dimer dilinoleic acid from my product? Incomplete Reaction or Inefficient Purification: The esterification may not have gone to completion, or the purification method may not be adequate to remove the unreacted acid.Alkaline Washing: Wash the crude product with a dilute basic solution, such as 2N sodium carbonate or sodium hydroxide, to neutralize and remove the acidic starting material. Be cautious to avoid hydrolysis of the ester product by using dilute solutions and avoiding prolonged contact time.
My final product is off-color (yellowish or brownish). How can I decolorize it? Thermal Degradation or Impurities in Starting Material: High reaction temperatures can lead to the formation of colored byproducts. The dimer dilinoleic acid starting material may also contain color bodies.Adsorbent Treatment: Treat the product with activated carbon or bleaching clays (B1170129) (e.g., bentonite) to adsorb the color impurities. This is typically done by stirring the product with the adsorbent, followed by filtration.
There are traces of catalyst in my final product. How can I remove them? Inefficient Catalyst Removal Post-Reaction: The catalyst may be partially soluble in the product or difficult to separate by simple filtration if it is a solid.Aqueous Washing: For acid catalysts like p-TSA or sulfuric acid, wash the organic phase with water and then a mild base to neutralize and remove the catalyst. Adsorption: Use adsorbents like silica (B1680970) gel or alumina (B75360) to remove residual catalyst. Filtration Aids: If using a solid catalyst that is difficult to filter, consider using a filter aid like Celite®.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of diisopropyl dimer dilinoleate?

A1: The most common impurities are unreacted starting materials, namely dimer dilinoleic acid and isopropyl alcohol.[2] Other potential impurities include residual acid catalyst, water, and colored byproducts formed due to thermal stress. In the dimer acid starting material itself, there can be trimers and monomeric fatty acids.

Q2: What is a typical acid value I should aim for in the final high-purity product?

A2: For high-purity fatty acid esters, the acid value should be as low as possible. An acid value of less than 1 mg KOH/g is often considered a benchmark for high purity in industrial applications.

Q3: Can I perform this esterification without a solvent?

A3: Yes, a solvent-free synthesis is possible and can be advantageous in terms of green chemistry and simplifying product work-up.[1] In a solvent-free system, it is crucial to have efficient mixing and a method to remove the water byproduct, such as a nitrogen sparge or the use of molecular sieves.

Q4: What analytical techniques are suitable for assessing the purity of diisopropyl dimer dilinoleate?

A4: Due to its high molecular weight and low volatility, diisopropyl dimer dilinoleate is not ideal for standard Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) is a more appropriate technique for purity assessment.[3][4] Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution and identify the presence of oligomeric impurities.[5] Titration can be used to determine the residual acid value.

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl Dimer Dilinoleate

This protocol is a general guideline and may require optimization based on your specific laboratory setup and starting material purity.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a condenser, add dimer dilinoleic acid (1 equivalent).

    • Add isopropyl alcohol (4.5 equivalents) and p-toluenesulfonic acid (0.2 mol%).

    • Add toluene (B28343) to fill the Dean-Stark trap.

  • Esterification Reaction:

    • Heat the reaction mixture to a reflux temperature of approximately 150-200°C with vigorous stirring.

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of an aliquot every 2-4 hours. The reaction is considered complete when the acid value stabilizes at a low level.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropyl alcohol and toluene under reduced pressure using a rotary evaporator.

    • Wash the crude ester with a 5% sodium bicarbonate solution, followed by washing with brine until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

    • For higher purity, the product can be distilled under high vacuum.

Data Presentation

ParameterTypical RangePurity TargetAnalytical Method
Reaction Temperature 150 - 200 °CMaximize conversion, minimize side reactionsThermocouple
Dimer Acid:Isopropanol Molar Ratio 1:3 - 1:5>98% ConversionHPLC, Acid Value Titration
Catalyst Loading (p-TSA) 0.1 - 0.5 mol%Achieve reasonable reaction rateN/A
Final Product Acid Value < 1.0 mg KOH/gHigh PurityTitration
Final Product Purity > 99%High PurityHPLC-ELSD/CAD

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Dimer Dilinoleic Acid + Isopropyl Alcohol + Acid Catalyst Reaction Esterification (150-200°C) with Water Removal Reactants->Reaction Crude_Product Crude Diisopropyl Dimer Dilinoleate Reaction->Crude_Product Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Product->Solvent_Removal Washing Aqueous Wash (NaHCO3, Brine) Solvent_Removal->Washing Drying Drying (MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Final_Product High-Purity Diisopropyl Dimer Dilinoleate Filtration->Final_Product

Caption: Workflow for the synthesis and purification of high-purity diisopropyl dimer dilinoleate.

Troubleshooting_Challenges cluster_low_yield Low Yield cluster_impurities Impurities Challenge Synthesis Challenge Low_Yield Low Yield Challenge->Low_Yield Impurities Product Impurities Challenge->Impurities Equilibrium Equilibrium Limitation Low_Yield->Equilibrium Catalysis Inefficient Catalysis Low_Yield->Catalysis Temp Suboptimal Temperature Low_Yield->Temp Unreacted_Acid Unreacted Dimer Acid Impurities->Unreacted_Acid Color Color Impurities Impurities->Color Catalyst_Residue Catalyst Residue Impurities->Catalyst_Residue

References

Technical Support Center: Optimizing Diisopropyl Dimer Dilinoleate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl dimer dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of diisopropyl dimer dilinoleate in your formulations. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate and what is its primary function in formulations?

A1: Diisopropyl dimer dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[1][2] In cosmetic and personal care products, it primarily functions as a skin-conditioning agent, emollient, and lubricant.[2][3] It imparts a soft, smooth, and non-greasy feel to the skin, enhances spreadability, and helps to prevent moisture loss by forming a protective barrier.[3] It is commonly used in products like lipsticks, foundations, eye shadow, moisturizers, and skin cleansers.[2]

Q2: What is a typical concentration range for diisopropyl dimer dilinoleate in formulations?

A2: Diisopropyl dimer dilinoleate is often used at concentrations around 10% in many cosmetic products. However, its concentration can be as high as 53% in certain applications like lipsticks.[4][5] The optimal concentration will depend on the specific formulation type and desired sensory characteristics.

Q3: Is diisopropyl dimer dilinoleate considered safe for use in cosmetic and pharmaceutical formulations?

A3: Yes, diisopropyl dimer dilinoleate is generally considered safe for use in cosmetic products.[6] It has been found to be non-irritating to the skin and eyes and is not comedogenic.[4][5] Due to its large molecular size and insolubility in water, it is poorly absorbed by the skin.[2][4][5]

Q4: What are the key sensory attributes that diisopropyl dimer dilinoleate contributes to a formulation?

A4: Diisopropyl dimer dilinoleate is known for providing a luxurious and non-greasy skin feel.[3] It enhances the spreadability of products, making them easier to apply.[3] It can also improve the texture and moisture retention in makeup and lip care products.[3]

Troubleshooting Guides

Issue 1: Formulation Stability - Phase Separation or Coalescence

Symptom: You observe separation of oil and water phases, creaming, or coalescence in your emulsion after a period of storage or during stability testing.

Possible Cause Related to Diisopropyl Dimer Dilinoleate: While diisopropyl dimer dilinoleate is not an emulsifier, its concentration can impact the overall balance of the oil phase. An inappropriate concentration may disrupt the stability of the emulsion system.

Troubleshooting Steps:

  • Review Emulsifier System: Ensure your primary and secondary emulsifiers are appropriate for the oil phase composition and concentration.

  • Adjust Diisopropyl Dimer Dilinoleate Concentration:

    • If concentration is high: A high level of this low-polarity emollient may require a different HLB (Hydrophile-Lipophile Balance) from your emulsifier system. Consider a slight reduction in the concentration of diisopropyl dimer dilinoleate or the addition of a co-emulsifier.

    • If concentration is low: While less likely to be the primary cause, ensure that the overall oil phase is sufficient to create a stable emulsion.

  • Evaluate Viscosity: Low viscosity can sometimes contribute to instability. Consider if the viscosity of your formulation is within the desired range.

  • Conduct Stability Testing: Perform accelerated stability tests, such as freeze-thaw cycles and high-temperature storage, to quickly assess the impact of your adjustments.[7]

Logical Workflow for Troubleshooting Formulation Stability

G A Phase Separation Observed B Review Emulsifier System (Type and Concentration) A->B C Adjust Diisopropyl Dimer Dilinoleate Concentration A->C D Evaluate Formulation Viscosity A->D E Perform Accelerated Stability Testing B->E C->E D->E E->B If fails, reiterate F Formulation Stabilized E->F If successful

Caption: Troubleshooting workflow for addressing phase separation.

Issue 2: Undesirable Viscosity or Texture

Symptom: The final formulation is either too thick or too thin, or it has a draggy or overly greasy feel upon application.

Possible Cause Related to Diisopropyl Dimer Dilinoleate: The concentration of diisopropyl dimer dilinoleate significantly influences the viscosity and sensory profile of a formulation.

Troubleshooting Steps:

  • Correlate Concentration with Sensory Feel:

    • High Concentration: May lead to a more pronounced emollient and potentially greasy feel, depending on the other ingredients.

    • Low Concentration: May not provide the desired slip and smooth application.

  • Systematic Variation of Concentration: Prepare a series of formulations with varying concentrations of diisopropyl dimer dilinoleate (e.g., in 2-5% increments) while keeping other ingredients constant.

  • Conduct Viscosity Measurements: Use a viscometer to quantify the viscosity of each formulation.[8][9]

  • Perform Sensory Evaluation: Conduct a sensory panel to evaluate attributes like spreadability, absorbency, slipperiness, and after-feel.[10][11]

Data Presentation: Impact of Concentration on Viscosity and Sensory Attributes

Diisopropyl Dimer Dilinoleate Conc.Viscosity (cP)Spreadability (Sensory Panel Score 1-5)Greasiness (Sensory Panel Score 1-5)Overall Preference (Sensory Panel Score 1-5)
5%12,0003.21.53.5
10%10,5004.52.04.8
15%9,0004.83.53.2

Note: The data in this table is illustrative and will vary based on the specific formulation.

Experimental Workflow for Optimizing Formulation Texture

G A Define Target Texture Profile B Prepare Formulations with Varying Concentrations of Diisopropyl Dimer Dilinoleate A->B C Measure Viscosity B->C D Conduct Sensory Evaluation Panel B->D E Analyze Data and Compare to Target C->E D->E E->B If refinement is needed F Optimal Concentration Identified E->F If target is met

References

preventing phase separation of diisopropyl dimer dilinoleate in mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl dimer dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing phase separation and ensuring the stability of your formulations containing diisopropyl dimer dilinoleate.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate and in what types of formulations is it commonly used?

A1: Diisopropyl dimer dilinoleate is the diester of isopropyl alcohol and dilinoleic acid.[1] It functions as a skin-conditioning agent and emollient.[2][3][4] It is a lipophilic substance, meaning it is soluble in oils and organic solvents but poorly soluble in water.[5][6] Due to these properties, it is frequently used in anhydrous (water-free) formulations such as lipsticks, lip glosses, and other color cosmetics to provide a rich feel, good slip, and low tack.[7]

Q2: What are the common signs of phase separation in formulations containing diisopropyl dimer dilinoleate?

A2: In anhydrous products like lipsticks, phase separation can manifest in several ways:

  • Sweating/Bleeding: The appearance of liquid droplets (oils or esters) on the surface of the product.

  • Crystallization: The formation of solid crystals, which can give the product a grainy texture.

  • Streaking or Color Inconsistency: Uneven distribution of pigments, leading to a streaky appearance upon application.

  • Softening: A significant decrease in the structural integrity of the product.

Q3: What are the primary causes of phase separation in these formulations?

A3: Phase separation in anhydrous systems containing diisopropyl dimer dilinoleate is often caused by:

  • Ingredient Incompatibility: A lack of solubility or compatibility between diisopropyl dimer dilinoleate and other components of the formulation, such as certain waxes or oils.

  • Temperature Fluctuations: Exposure to high temperatures can cause waxes and oils to melt and separate, while low temperatures can lead to crystallization. Storing products between 15-24°C (60-75°F) is ideal.

  • Improper Manufacturing Process: Insufficient mixing, incorrect heating or cooling temperatures, or an improper order of ingredient addition can all lead to an unstable final product.

Q4: How can I improve the stability of my formulation and prevent phase separation?

A4: To improve stability, consider the following:

  • Solvent Selection: Ensure that all components, including diisopropyl dimer dilinoleate, are soluble in the chosen oil/ester phase.

  • Wax and Structuring Agent Selection: Use a combination of waxes with different melting points to create a stable crystalline network that can effectively trap the liquid components.

  • Use of Stabilizers: Incorporate stabilizers such as organoclays, which can help to build viscosity and suspend particles, preventing settling and separation.

  • Process Optimization: Carefully control heating and cooling rates during manufacturing. Ensure thorough mixing to create a homogenous product.

Q5: Are there any specific ingredients that are known to be compatible or incompatible with diisopropyl dimer dilinoleate?

  • Waxes: Candelilla wax, Ozokerite, Beeswax.

  • Oils and Esters: Castor Oil, Lanolin Oil, Oleyl Alcohol, Cetyl Alcohol.

  • Other: Hydrogenated Vegetable Oil, Petrolatum.

Compatibility should always be tested on a case-by-case basis.

Troubleshooting Guide

Issue: Product is "sweating" or "bleeding" (liquid on the surface)
Potential Cause Suggested Solution
Incompatibility of oils and waxes.Review the solubility of diisopropyl dimer dilinoleate with other oils in the formulation. Consider adjusting the ratios or replacing an oil with one of greater compatibility.
Incorrect wax blend.Adjust the wax blend to create a more robust crystalline structure. A combination of hard and soft waxes can be more effective at trapping oils.
High storage temperature.Advise storage in a cool, dry place. During development, perform stability testing at elevated temperatures to identify potential issues.
Issue: Grainy or crystalline texture
Potential Cause Suggested Solution
Crystallization of high melting point ingredients.Ensure all waxes and solid components are fully melted and homogeneously mixed during the heating phase of manufacturing.
Incompatibility leading to precipitation.Evaluate the compatibility of all ingredients. A co-solvent might be needed to keep all components in a single phase.
Shock cooling.Control the cooling rate of the product after pouring. Slow, controlled cooling can prevent the formation of large crystals.

Quantitative Data Summary

The following table provides a qualitative summary of the solubility of diisopropyl dimer dilinoleate in common cosmetic ingredients based on information from technical data sheets and formulation examples. "Soluble" indicates that they are often used together in formulations without issue.

Ingredient Solubility/Compatibility
WaterInsoluble
EthanolSoluble
Isopropyl MyristateSoluble
Caprylic/Capric TriglycerideSoluble
Castor OilSoluble
CyclomethiconeSoluble
DimethiconeInsoluble
Mineral OilSoluble

Note: This data is compiled from various sources and should be used as a guideline. It is recommended to perform your own solubility and compatibility studies for your specific formulation.

Experimental Protocols

Protocol 1: Basic Lipstick Formulation with Diisopropyl Dimer Dilinoleate

This protocol provides a starting point for creating a stable lipstick.

Phase A (Oil Phase)

  • Diisopropyl Dimer Dilinoleate: 10-20%

  • Castor Oil: 30-40%

  • Lanolin Oil: 5-10%

  • Oleyl Alcohol: 5-10%

Phase B (Wax Phase)

  • Candelilla Wax: 8-12%

  • Ozokerite Wax: 3-6%

  • Beeswax: 1-3%

Phase C (Pigment Phase)

  • Pigments: 5-10%

  • Castor Oil (for dispersion): 5-10%

Procedure:

  • In a separate vessel, prepare the pigment grind (Phase C) by mixing the pigments with castor oil. Pass through a three-roll mill until the pigment is fully dispersed and uniform.

  • In a primary vessel, combine all ingredients of Phase A and Phase B.

  • Heat the vessel to 85-90°C with propeller mixing until all waxes are completely melted and the mixture is uniform.

  • Slowly add the pigment grind (Phase C) to the molten wax/oil mixture while maintaining the temperature and mixing. Mix for 20-30 minutes until the color is uniform.

  • Cool the mixture to 75-80°C while continuing to mix.

  • Pour the mixture into lipstick molds.

  • Allow the lipsticks to cool at room temperature or in a controlled cooling environment.

Protocol 2: Stability Testing of Anhydrous Formulations

These tests are designed to accelerate potential phase separation issues.

1. Thermal Stability Test:

  • Place product samples in ovens at various temperatures (e.g., 40°C, 45°C, 50°C) for a period of 4, 8, and 12 weeks.

  • At each time point, visually inspect the samples for signs of sweating, bleeding, discoloration, or changes in texture.

  • A control sample should be kept at room temperature (20-25°C).

2. Freeze-Thaw Cycle Test:

  • Place samples in a freezer at -10°C for 24 hours.

  • Remove the samples and allow them to thaw at room temperature for 24 hours. This completes one cycle.

  • Repeat for 3-5 cycles.

  • After the final cycle, visually inspect the samples for any signs of phase separation, such as oil bleeding or crystallization.

3. Centrifugation Test:

  • Heat the product until it is liquid and place it in a centrifuge tube.

  • Centrifuge at a set speed (e.g., 3000 rpm) for 30 minutes.

  • Inspect the sample for any visible separation of layers. This is a quick way to assess the stability of the suspension.

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation observe Observe Phase Separation (Sweating, Crystallization) cause Identify Potential Cause observe->cause incompatibility Ingredient Incompatibility cause->incompatibility Solubility? temp Temperature Instability cause->temp Storage? process Processing Issue cause->process Manufacturing? solution_incomp Reformulate: - Adjust oil/wax ratio - Test new stabilizers incompatibility->solution_incomp solution_temp Control Storage/Shipping Temperature temp->solution_temp solution_process Optimize Manufacturing: - Adjust heating/cooling rates - Improve mixing process->solution_process retest Perform Stability Testing solution_incomp->retest solution_temp->retest solution_process->retest retest->observe Fail stable Stable Product retest->stable Pass

Caption: Troubleshooting workflow for addressing phase separation.

G cluster_1 Stabilization Mechanism in Anhydrous Systems unstable Unstable Mixture (Diisopropyl Dimer Dilinoleate + Other Oils/Waxes) separation Phase Separation (Sweating/Bleeding) unstable->separation No Stabilizer stabilizer Add Stabilizer (e.g., Organoclay, Polymer) unstable->stabilizer stable Stable Mixture stabilizer->stable network Formation of a 3D Network - Traps liquid components - Increases viscosity stable->network

References

troubleshooting viscosity issues with diisopropyl dimer dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering viscosity issues when formulating with diisopropyl dimer dilinoleate.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate and what are its typical properties?

Diisopropyl dimer dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[1][2] It functions as a skin-conditioning agent and emollient, providing a smooth, non-greasy texture to formulations.[3][4] It is a clear to slightly yellow liquid and is highly lipophilic, making it poorly soluble in water but soluble in oils and organic solvents.[5]

Q2: Under what conditions might the viscosity of a formulation containing diisopropyl dimer dilinoleate unexpectedly increase?

Unexpected increases in viscosity can occur due to several factors:

  • Temperature: Low temperatures can cause the formulation to thicken.

  • Interaction with Other Ingredients: Certain polymers or clays, when not properly dispersed, can lead to localized thickening or gelling.

  • Phase Inversion: In emulsions, an incorrect ratio of oil to water or improper mixing can lead to a phase inversion, which can significantly alter viscosity.

  • Ingredient Concentration: A higher than intended concentration of diisopropyl dimer dilinoleate or other oil-phase components can lead to a thicker final product.[6]

Q3: Conversely, what might cause a decrease in the viscosity of my formulation?

A drop in viscosity can be attributed to:

  • Elevated Temperatures: Higher temperatures during processing or storage can decrease the viscosity of the formulation.[6][7]

  • Ingredient Degradation: Although diisopropyl dimer dilinoleate is stable, other ingredients in the formulation may degrade over time, affecting the overall viscosity.

  • Improper Emulsification: Insufficient shear during mixing can result in a weak emulsion that is prone to thinning and separation over time.[6]

  • Interactions with Solvents: The addition of certain solvents can reduce the overall viscosity of the formulation.

Q4: Are there any known incompatibilities with diisopropyl dimer dilinoleate that could lead to viscosity issues?

While diisopropyl dimer dilinoleate is generally compatible with a wide range of cosmetic and pharmaceutical ingredients, potential issues can arise. It is important to assess the compatibility of all ingredients in a formulation.[8] For instance, the high lipophilicity of diisopropyl dimer dilinoleate may require specific emulsifiers to ensure a stable emulsion and prevent viscosity changes over time.

Troubleshooting Guides

Issue 1: Formulation is Thicker Than Expected

If your formulation containing diisopropyl dimer dilinoleate is exhibiting a higher than expected viscosity, consider the following troubleshooting steps.

Troubleshooting Workflow for High Viscosity

G start High Viscosity Observed temp_check Verify Temperature (Processing & Storage) start->temp_check conc_check Confirm Ingredient Concentrations temp_check->conc_check Temp OK adjust_temp Adjust Temperature (Increase) temp_check->adjust_temp Temp Too Low mixing_check Evaluate Mixing (Speed & Time) conc_check->mixing_check Concentrations OK recalculate Recalculate & Remake Batch conc_check->recalculate Error in Concentration compat_check Assess Ingredient Compatibility mixing_check->compat_check Mixing OK optimize_mixing Optimize Mixing Parameters mixing_check->optimize_mixing Mixing Inadequate reformulate Consider Reformulation (Alternative Thickeners) compat_check->reformulate Incompatibility Suspected end Viscosity Corrected compat_check->end All OK, Re-evaluate adjust_temp->end recalculate->end optimize_mixing->end reformulate->end G start Low Viscosity Observed temp_check Verify Temperature (Processing & Storage) start->temp_check mixing_check Evaluate Mixing (Shear & Duration) temp_check->mixing_check Temp OK adjust_temp Adjust Temperature (Decrease) temp_check->adjust_temp Temp Too High thickener_check Check Thickener (Concentration & Dispersion) mixing_check->thickener_check Mixing OK optimize_mixing Optimize Mixing Parameters mixing_check->optimize_mixing Insufficient Shear emulsifier_check Review Emulsifier (Type & Concentration) thickener_check->emulsifier_check Thickener OK adjust_thickener Increase Thickener Concentration thickener_check->adjust_thickener Thickener Issue change_emulsifier Select More Effective Emulsifier emulsifier_check->change_emulsifier Emulsifier Ineffective end Viscosity Corrected emulsifier_check->end Emulsifier OK, Re-evaluate adjust_temp->end optimize_mixing->end adjust_thickener->end change_emulsifier->end G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Equilibrate Sample to 25°C prep2 Place Sample in Beaker prep1->prep2 meas1 Immerse Spindle prep2->meas1 meas2 Set Rotational Speed meas1->meas2 meas3 Record Viscosity meas2->meas3 anl1 Repeat at Different Speeds meas3->anl1 anl2 Analyze Flow Behavior anl1->anl2

References

Technical Support Center: Enhancing the Thermal Stability of Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl dimer dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the thermal stability of diisopropyl dimer dilinoleate and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate and in which applications is it commonly used?

A: Diisopropyl dimer dilinoleate is a diester synthesized from the reaction of dimerized linoleic acid and isopropyl alcohol.[1][2][3] It functions primarily as an emollient and skin-conditioning agent in the cosmetics and personal care industries.[1][4] Its non-greasy texture and ability to prevent moisture loss make it a common ingredient in moisturizers, lotions, creams, and lip care products.[1][5]

Q2: What are the primary factors that affect the thermal stability of diisopropyl dimer dilinoleate?

A: While specific data for diisopropyl dimer dilinoleate is limited, the thermal stability of similar esters is primarily affected by oxidation.[6][7] The presence of oxygen, elevated temperatures, and trace metal ions can catalyze oxidative degradation.[8] The degree of unsaturation in the fatty acid chains can also influence stability, with more unsaturated esters generally being more susceptible to oxidation.[9]

Q3: How can I enhance the thermal stability of my diisopropyl dimer dilinoleate formulation?

A: The most common method for enhancing the thermal stability of esters is the incorporation of antioxidants.[10] Antioxidants function by interrupting the free-radical chain reactions that lead to oxidative degradation.[10] Common classes of antioxidants used for esters include hindered phenols and secondary aromatic amines.[6][11] The selection of an appropriate antioxidant will depend on the specific application and compatibility with other formulation components.

Q4: What are the potential side effects of using antioxidants to stabilize diisopropyl dimer dilinoleate?

A: While antioxidants can significantly improve thermal stability, they may have other effects on the formulation. Some antioxidants, particularly amine-based ones, can cause discoloration (yellowing or browning) at elevated temperatures.[10] Antioxidants can also affect the viscosity of the formulation, either increasing or decreasing it depending on their chemical interactions with the ester.[12][13] It is crucial to conduct compatibility and stability studies to evaluate these potential side effects.

Q5: What analytical techniques are recommended for evaluating the thermal stability of diisopropyl dimer dilinoleate?

A: Several thermal analysis techniques are recommended:

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on decomposition temperatures and thermal stability.[10][14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the onset of oxidative degradation.[15][16]

  • Oxidation Induction Time (OIT): An isothermal DSC test that measures the time until the onset of oxidative decomposition at a specific temperature, providing a relative measure of oxidative stability.[7][17][18]

Troubleshooting Guides

Issue 1: Discoloration (Yellowing/Browning) of Diisopropyl Dimer Dilinoleate Upon Heating

Question: My diisopropyl dimer dilinoleate sample turns yellow or brown when heated. What is causing this, and how can I prevent it?

Answer:

Possible Cause Troubleshooting Steps
Oxidative Degradation The formation of carbonyl groups and other unsaturated compounds during oxidation can lead to discoloration.[10] • Incorporate Antioxidants: Add a suitable antioxidant to your formulation to inhibit oxidation. Phenolic antioxidants are often effective and may cause less discoloration than amine-based antioxidants. • Inert Atmosphere: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Antioxidant-Induced Staining Certain antioxidants, particularly secondary aromatic amines, are known to cause staining and discoloration.[10] • Screen Different Antioxidants: Test a range of antioxidants to find one that provides the desired thermal stability with minimal color change. • Optimize Antioxidant Concentration: Use the lowest effective concentration of the antioxidant to minimize color formation.
Presence of Impurities Trace impurities in the diisopropyl dimer dilinoleate or other formulation components may be reacting at elevated temperatures. • Source High-Purity Ingredients: Ensure that all components of your formulation are of high purity. • Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA.[8]
Issue 2: Changes in Viscosity of the Formulation After Thermal Stress

Question: I am observing a significant increase/decrease in the viscosity of my diisopropyl dimer dilinoleate formulation after heating. What could be the cause?

Answer:

Possible Cause Troubleshooting Steps
Polymerization/Condensation Oxidative degradation can lead to the formation of higher molecular weight products through polymerization and condensation reactions, resulting in increased viscosity.[10] • Add Antioxidants: The use of antioxidants can delay the formation of these high molecular weight products.[10] • Monitor Molecular Weight Distribution: Use techniques like Gel Permeation Chromatography (GPC) to analyze changes in the molecular weight distribution of your sample after thermal stress.
Hydrolysis/Decomposition If water is present, hydrolysis of the ester can occur, breaking it down into smaller molecules (dimer acid and isopropyl alcohol), which would decrease the viscosity.[7][19] • Ensure Anhydrous Conditions: Use dry ingredients and handle the formulation in a low-humidity environment. • pH Control: For aqueous formulations, maintain an optimal pH to minimize hydrolysis.
Antioxidant Interaction The added antioxidant may be interacting with the ester in a way that alters its viscosity.[12] • Evaluate Different Antioxidants: Test various antioxidants to find one with a minimal impact on viscosity. • Conduct Rheological Studies: Perform viscosity measurements at different temperatures and shear rates to fully characterize the rheological behavior of your formulation.
Issue 3: Inconsistent Results in Thermal Analysis (TGA/DSC)

Question: My TGA/DSC results for diisopropyl dimer dilinoleate are not reproducible. What are some common causes for this?

Answer:

Possible Cause Troubleshooting Steps
Sample Preparation Inconsistent sample size, geometry, or contamination can lead to variability in results. • Use a Consistent Sample Mass: Aim for a consistent sample mass (e.g., 5-10 mg) for all measurements. • Ensure Good Thermal Contact: Ensure the sample is spread evenly at the bottom of the crucible to maximize thermal contact. • Clean Crucibles: Thoroughly clean crucibles between runs to avoid cross-contamination.
Instrumental Parameters Variations in heating rate, gas flow, or calibration can affect results. • Use a Standardized Method: Employ a consistent heating rate and purge gas flow rate for all experiments. • Regular Calibration: Regularly calibrate your instrument for temperature and heat flow using certified reference materials (e.g., indium).
Sample Volatility/Evaporation (for DSC) For a liquid sample like diisopropyl dimer dilinoleate, evaporation from the DSC pan can cause inaccurate and non-reproducible results.[5] • Use Hermetically Sealed Pans: Employ hermetically sealed DSC pans to prevent evaporation during the experiment. • Lower Starting Temperature: Begin your DSC scan at a temperature well below any expected thermal events to ensure the sample is stable at the start.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of diisopropyl dimer dilinoleate.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated.

  • Sample Preparation: Accurately weigh 5-10 mg of the diisopropyl dimer dilinoleate sample into a clean TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen for decomposition or air/oxygen for oxidative stability) to a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[14]

  • Data Acquisition: Initiate the experiment and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Assessment of Oxidative Stability using Oxidation Induction Time (OIT) by DSC

Objective: To determine the relative oxidative stability of stabilized and unstabilized diisopropyl dimer dilinoleate.

Methodology:

  • Instrument Preparation: Calibrate the DSC for temperature and heat flow.

  • Sample Preparation: Place 3-5 mg of the liquid sample into an open aluminum DSC pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the initial purge gas to nitrogen at a flow rate of 50 mL/min.

    • Set the temperature program:

      • Equilibrate at a temperature below the expected oxidation temperature (e.g., 100°C).

      • Ramp the temperature at 20°C/min to the desired isothermal test temperature (e.g., 180°C, 190°C, or 200°C).

      • Hold at the isothermal temperature for a few minutes to stabilize.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow as a function of time, starting from the introduction of oxygen.

  • Data Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.[17] A longer OIT indicates greater oxidative stability.[7]

Protocol 3: Screening of Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in enhancing the thermal stability of diisopropyl dimer dilinoleate.

Methodology:

  • Formulation Preparation: Prepare a series of samples of diisopropyl dimer dilinoleate, each containing a different antioxidant at a specified concentration (e.g., 0.5% w/w). Include a control sample with no antioxidant.

  • Thermal Stress: Place the samples in an oven at an elevated temperature (e.g., 150°C) for a defined period (e.g., 24, 48, 72 hours).

  • Evaluation: After the thermal stress period, evaluate the samples for:

    • Color Change: Visually assess and/or measure the color change using a spectrophotometer.

    • Viscosity Change: Measure the viscosity using a viscometer or rheometer.

    • Oxidative Stability: Determine the OIT of each sample using the protocol described above (Protocol 2).

  • Data Comparison: Compare the results for the different antioxidant-containing samples against the control to determine the most effective antioxidant for improving thermal stability with the fewest undesirable side effects.

Data Presentation

Table 1: Hypothetical TGA Data for Diisopropyl Dimer Dilinoleate with and without Antioxidants

SampleOnset of Decomposition (°C) in N₂Onset of Decomposition (°C) in Air
Diisopropyl Dimer Dilinoleate (Control)320280
+ 0.5% Antioxidant A (Hindered Phenol)325310
+ 0.5% Antioxidant B (Aromatic Amine)330320

Table 2: Hypothetical OIT Data for Diisopropyl Dimer Dilinoleate at 190°C

SampleOxidation Induction Time (OIT) (minutes)
Diisopropyl Dimer Dilinoleate (Control)8
+ 0.5% Antioxidant A (Hindered Phenol)25
+ 0.5% Antioxidant B (Aromatic Amine)35

Visualizations

G cluster_workflow Experimental Workflow for Antioxidant Screening prep Prepare Samples: - Control (no antioxidant) - Samples with different antioxidants stress Thermal Stress (e.g., 150°C for 48h) prep->stress eval Post-Stress Evaluation stress->eval color Colorimetric Analysis eval->color visc Viscosity Measurement eval->visc oit OIT by DSC eval->oit compare Compare Results and Select Optimal Antioxidant oit->compare

Caption: Workflow for screening and selecting optimal antioxidants.

G cluster_pathway Generalized Oxidative Degradation Pathway for Esters ester Ester (R-COO-R') radicals Free Radicals (R*) ester->radicals H abstraction initiation Initiation (Heat, Light, Metal Ions) peroxy Peroxy Radicals (ROO*) radicals->peroxy + O₂ oxygen O₂ hydroperoxide Hydroperoxides (ROOH) peroxy->hydroperoxide + RH antioxidant Antioxidant (AH) peroxy->antioxidant H donation decomposition Decomposition hydroperoxide->decomposition products Degradation Products (Aldehydes, Acids, etc.) decomposition->products polymerization Polymerization/ Condensation decomposition->polymerization high_mw High MW Products (Sludge, Varnish) polymerization->high_mw stable_radical Stable Radical (A*) antioxidant->stable_radical

Caption: Free-radical mechanism for the oxidative degradation of esters.

References

method refinement for consistent diisopropyl dimer dilinoleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of diisopropyl dimer dilinoleate. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and comparative data to ensure consistent and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate?

A1: Diisopropyl dimer dilinoleate is the diester formed from the reaction of dimer dilinoleic acid and isopropyl alcohol.[1] It is a potent emollient used widely in the cosmetics industry for its ability to provide a smooth, non-greasy texture to skin care products, moisturizers, and makeup.[2][3][4] It acts as a lubricant on the skin's surface, giving it a soft and smooth appearance.[4]

Q2: What are the primary starting materials for the synthesis?

A2: The synthesis requires two primary starting materials: dimer dilinoleic acid (also known as C36 dimer acid) and isopropyl alcohol (isopropanol).[2][3][4] Dimer dilinoleic acid is typically derived from the polymerization of unsaturated fatty acids like linoleic acid, which is found in vegetable oils.[2][3]

Q3: What types of catalysts are effective for this synthesis?

A3: The esterification can be catalyzed by various acids. Common choices include homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] Heterogeneous catalysts, such as acidic clays (B1170129) or resins, can also be used and offer the advantage of easier separation from the reaction mixture.[6] For milder conditions and improved selectivity, enzymatic catalysts like lipase (B570770) are also an option.[7] In some cases, the reaction can be driven at high temperatures (180-240°C) and pressures without a catalyst, although this is less common in a laboratory setting.[8][9]

Q4: What are the critical parameters for achieving a high yield?

A4: Key parameters include effective removal of water, appropriate molar ratio of reactants, catalyst activity, and optimal reaction temperature and time. Since esterification is a reversible reaction, continuous removal of the water byproduct (e.g., using a Dean-Stark apparatus) is crucial to drive the equilibrium towards the product. The steric hindrance of the secondary alcohol (isopropanol) can slow the reaction, often requiring higher temperatures or longer reaction times compared to primary alcohols.

Q5: What are the expected impurities in the final product?

A5: Potential impurities include unreacted starting materials such as dimer dilinoleic acid and isopropyl alcohol.[10][11] Side products can also form, including mono-esterified dimer acid or products from side reactions of the dimer acid at high temperatures. The purity of the starting dimer acid is also a factor, as it often contains monomer and trimer acids.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient quantity.1. Use a fresh, anhydrous catalyst. Ensure the catalytic loading is appropriate (typically 1-5 mol% for strong acid catalysts).
2. Insufficient Water Removal: Water is a byproduct of the reaction; its presence inhibits the forward reaction.2. Use a Dean-Stark trap or similar apparatus to continuously remove water. Ensure the solvent forms an effective azeotrope with water (e.g., toluene).
3. Low Reaction Temperature: The activation energy for esterifying a sterically hindered alcohol like isopropanol (B130326) is high.3. Increase the reaction temperature to the reflux temperature of the chosen solvent. For catalyst-free methods, temperatures may need to be significantly higher.[9]
Incomplete Reaction (Starting Material Remains) 1. Equilibrium Reached Prematurely: Insufficient driving force to push the reaction to completion.1. Use a larger excess of isopropyl alcohol to shift the equilibrium. Ensure efficient water removal is maintained throughout the reaction.
2. Insufficient Reaction Time: The reaction may be slow due to steric hindrance.2. Extend the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Catalyst Deactivation: The catalyst may have been neutralized by basic impurities in the starting materials.3. Purify starting materials if necessary. Consider adding a fresh portion of the catalyst.
Formation of Dark-Colored Byproducts 1. Thermal Degradation: High reaction temperatures, especially in the presence of a strong acid catalyst, can cause decomposition of the fatty acids.1. Lower the reaction temperature if possible. Consider using a milder catalyst (e.g., an enzyme) or a heterogeneous catalyst to reduce harsh conditions.
2. Oxidation: The unsaturated components of the dimer acid can be susceptible to oxidation at high temperatures.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification 1. Emulsion during Workup: The product and unreacted acid can act as surfactants, leading to stable emulsions during aqueous washes.1. Use brine (saturated NaCl solution) to break emulsions during the workup. Centrifugation can also be effective.
2. Co-distillation or Co-elution: The product may have similar volatility or polarity to impurities, making separation by distillation or chromatography difficult.2. For distillation, ensure a high-quality vacuum is used. For chromatography, screen different solvent systems to improve separation. Consider converting unreacted acid to its salt to make it non-volatile and easily separable.

Comparative Data Presentation

Table 1: Comparison of Catalytic Systems for Dimer Acid Esterification

Catalyst SystemTypical TemperatureReaction TimeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 120-140 °C[5]8-24 hoursLow cost, readily available.Can cause charring/darkening, difficult to remove completely.
p-Toluenesulfonic Acid (p-TsOH) 110-130 °C12-36 hoursSolid, easier to handle than H₂SO₄.Can still cause some degradation, requires neutralization.
Heterogeneous Acid Catalyst (e.g., Amberlyst-15) 100-120 °C24-48 hoursEasily filtered and recycled, milder conditions.Slower reaction rates, higher initial cost.
Enzymatic (Lipase) 40-70 °C[7]24-72 hoursHigh selectivity, minimal byproducts, green process.[7]Higher cost, sensitive to conditions, slower reaction.
No Catalyst (High Temp/Pressure) 180-290 °C[8][9]4-8 hoursNo catalyst removal needed.Requires specialized high-pressure equipment, high energy cost.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using p-TsOH Catalyst

1. Materials:

  • Dimer Dilinoleic Acid (100 g, ~0.175 mol)

  • Isopropyl Alcohol (200 mL, ~2.62 mol, ~15 eq)

  • Toluene (300 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (3.3 g, 0.0175 mol, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.

  • To the flask, add the dimer dilinoleic acid, toluene, and isopropyl alcohol.

  • Add the p-TsOH catalyst to the mixture.

  • Heat the mixture to a vigorous reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction for 12-24 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting acid.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2x100 mL), saturated NaHCO₃ solution (2x100 mL, until no more gas evolves), and brine (1x100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to obtain the pure diisopropyl dimer dilinoleate.

Visualizations

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis Start1 Dimer Dilinoleic Acid A Combine Reactants in Flask Start1->A Start2 Isopropyl Alcohol Start2->A Start3 Catalyst (e.g., p-TsOH) Start3->A Start4 Solvent (e.g., Toluene) Start4->A B Heat to Reflux with Dean-Stark Trap A->B C Monitor Reaction (TLC/GC) B->C D Cool & Quench Reaction C->D E Aqueous Wash (Water, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Vacuum Distillation G->H I Characterization (NMR, IR, MS) H->I J Final Product: Diisopropyl Dimer Dilinoleate I->J

Caption: General workflow for the synthesis of diisopropyl dimer dilinoleate.

G Start Low Product Yield? Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No Q2 Is the catalyst active and concentration correct? A1_Yes->Q2 Sol1 ACTION: Ensure Dean-Stark is filling. Check for leaks. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No Q3 Are temperature and reaction time sufficient? A2_Yes->Q3 Sol2 ACTION: Use fresh, anhydrous catalyst. Verify molar equivalents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes  Yes A3_No No Q3->A3_No  No End Consider other factors: Reactant purity, steric hindrance. A3_Yes->End Sol3 ACTION: Increase temperature to reflux. Extend reaction time. A3_No->Sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Overcoming Solubility Challenges of Actives in Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges of active ingredients in diisopropyl dimer dilinoleate.

I. Understanding Diisopropyl Dimer Dilinoleate and Solubility

What is Diisopropyl Dimer Dilinoleate?

Diisopropyl Dimer Dilinoleate is a complex, high molecular weight ester known for its excellent emollient and film-forming properties in cosmetic and pharmaceutical formulations.[1][2] It is a lipophilic (oil-loving) ingredient, meaning it readily dissolves other non-polar, oil-soluble substances but is poorly soluble in water.[3][4] Its primary functions in formulations include acting as a skin-conditioning agent and providing a smooth, non-greasy feel.[1]

Why do solubility issues occur with active ingredients?

Solubility is governed by the principle of "like dissolves like."[5] For an active ingredient (solute) to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the forces between the solute molecules themselves and between the solvent molecules themselves. Many active pharmaceutical ingredients (APIs) and cosmetic actives possess crystalline structures with strong intermolecular forces, making them poorly soluble in many solvents, including diisopropyl dimer dilinoleate.

II. Predicting Solubility: Hansen Solubility Parameters (HSP)

A powerful tool for predicting the solubility of an active in a solvent is the use of Hansen Solubility Parameters (HSP). HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be described by a unique set of these three parameters. The closer the HSP values of a solute (the active) and a solvent (diisopropyl dimer dilinoleate), the more likely the solute is to dissolve.

Hansen Solubility Parameter Data
SubstanceδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Data Source
Diisopropyl Dimer Dilinoleate (Estimated) 16.53.54.0Estimation
Retinol (Vitamin A)17.30.01.7Predicted[6]
Ascorbyl Palmitate (Vitamin C Ester)17.06.09.5Predicted
Salicylic Acid17.98.613.3Literature
Ibuprofen17.84.08.0Literature

Note: The HSP for Diisopropyl Dimer Dilinoleate is an estimation based on its chemical structure and typical values for similar esters. For precise formulation work, experimental determination is recommended.

Calculating Solubility Affinity

The "distance" (Ra) between the HSP of the solvent and the solute in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A Relative Energy Difference (RED) number can also be calculated to predict solubility:

  • RED < 1.0: High affinity (likely soluble)

  • RED = 1.0: Borderline solubility

  • RED > 1.0: Low affinity (likely insoluble)

RED = Ra / R₀ (where R₀ is the interaction radius of the solute)

Logical Workflow for Solubility Prediction

solubility_prediction start Start: Need to dissolve Active 'X' in Diisopropyl Dimer Dilinoleate get_hsp Obtain HSP for: - Active 'X' - Diisopropyl Dimer Dilinoleate start->get_hsp calculate_ra Calculate Ra (Hansen Distance) get_hsp->calculate_ra evaluate_ra Is Ra sufficiently small? calculate_ra->evaluate_ra soluble High probability of solubility. Proceed with formulation. evaluate_ra->soluble Yes insoluble Low probability of solubility. Consider solubility enhancement. evaluate_ra->insoluble No

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

III. Troubleshooting Guides & FAQs

FAQ 1: My active ingredient is not dissolving in diisopropyl dimer dilinoleate at room temperature. What should I do?

Answer:

Several factors could be at play. Follow this troubleshooting workflow:

troubleshooting_dissolution start Issue: Active not dissolving at RT step1 Step 1: Gentle Heating Apply low heat (40-60°C) with stirring. Does it dissolve? start->step1 step2 Step 2: Check for Recrystallization Cool the solution back to RT. Does the active precipitate? step1->step2 Yes no_dissolution Issue: Still does not dissolve step1->no_dissolution No success Solution Stable step2->success No recrystallization Issue: Recrystallization upon cooling step2->recrystallization Yes step3 Step 3: Consider Co-solvency Introduce a co-solvent with HSPs intermediate between the active and the primary solvent. step4 Step 4: Particle Size Reduction Reduce the particle size of the active to increase surface area. step3->step4 recrystallization->step3 no_dissolution->step3

Caption: Troubleshooting workflow for dissolution issues.

  • Gentle Heating: Diisopropyl dimer dilinoleate is stable to heat. Gently warming the mixture while stirring can increase the kinetic energy and help overcome the lattice energy of the crystalline active.

  • Co-solvency: If heating is ineffective or leads to recrystallization upon cooling, a co-solvent can be introduced. A co-solvent helps to bridge the polarity gap between the active and diisopropyl dimer dilinoleate.

  • Particle Size Reduction: Decreasing the particle size of the active ingredient increases its surface area, which can lead to a faster dissolution rate.

FAQ 2: I've successfully dissolved my active with heat, but it crashes out (precipitates) when the solution cools down. How can I prevent this?

Answer:

This indicates that you have created a supersaturated solution that is not stable at room temperature. Here are some strategies to address this:

  • Introduce a Co-solvent: As mentioned previously, a co-solvent can improve the overall solvency of the system and stabilize the dissolved active.

  • Use a Crystal Growth Inhibitor: Certain polymers can interfere with the crystal lattice formation, preventing or slowing down precipitation.

  • Optimize the Cooling Process: A very rapid cooling process ("shock cooling") can sometimes result in smaller, less perceptible crystals, leading to a smoother final product. Conversely, a very slow, controlled cooling rate might allow for the formation of a more stable crystalline form that remains dispersed.

FAQ 3: How do I choose an effective co-solvent?

Answer:

The ideal co-solvent will have HSP values that are intermediate between those of diisopropyl dimer dilinoleate and your active ingredient. This helps to create a solvent blend with an overall HSP that is closer to that of the active.

Co-solvent Selection Strategy:

  • Identify HSPs: Determine the HSPs of your active and diisopropyl dimer dilinoleate.

  • Calculate the Difference: Note the differences in the δD, δP, and δH values.

  • Select Intermediates: Look for co-solvents that have values falling between your active and the primary solvent. For a lipophilic active in a lipophilic solvent, you might need a slightly more polar co-solvent to bridge a gap in the δP or δH values.

Potential Co-solvents for Diisopropyl Dimer Dilinoleate Formulations:

Co-solventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)
Isopropyl Myristate16.43.14.1
Caprylic/Capric Triglyceride16.82.53.5
Ethanol15.88.819.4
Propylene Glycol16.89.421.3

Note: The choice of co-solvent will depend on the specific active ingredient and the desired properties of the final formulation.

FAQ 4: What methods can I use for particle size reduction?

Answer:

Reducing the particle size of your active can significantly improve its dissolution rate. Common laboratory-scale methods include:

  • Micronization: This involves using a jet mill, ball mill, or similar equipment to reduce particles to the micron range.

  • High-Pressure Homogenization: Passing a suspension of the active in a liquid through a high-pressure homogenizer can effectively reduce particle size.

  • Cryo-milling: Milling the active at very low temperatures (using liquid nitrogen) can be effective for materials that are soft or gummy at room temperature.

IV. Experimental Protocols

Protocol 1: Experimental Determination of Hansen Solubility Parameters (HSP) of an Active Ingredient

Objective: To determine the HSP of a solid active ingredient.

Materials:

  • Active ingredient

  • A set of 20-30 solvents with known HSPs, covering a wide range of δD, δP, and δH values.

  • Small glass vials with caps

  • Vortex mixer

  • Analytical balance

Methodology:

  • Solvent Selection: Choose a range of solvents with known HSPs.

  • Sample Preparation:

    • Accurately weigh a small amount of the active ingredient (e.g., 0.1 g) into each vial.

    • Add a fixed volume of each solvent (e.g., 2 mL) to the respective vials.

  • Solubility Assessment:

    • Cap the vials and vortex for 2 minutes.

    • Allow the vials to sit at a constant temperature for 24 hours to reach equilibrium.

    • Visually assess the solubility of the active in each solvent. Assign a score:

      • 1 = Completely soluble

      • 2 = Partially soluble

      • 3 = Insoluble

  • Data Analysis:

    • Input the HSPs of the solvents and their corresponding solubility scores into HSP software (e.g., HSPiP).

    • The software will calculate the HSP (δD, δP, δH) and the interaction radius (R₀) of the active ingredient by finding the center of a "solubility sphere" that best separates the "good" solvents (score 1) from the "bad" solvents (scores 2 and 3).

Protocol 2: Evaluating Co-solvent Efficacy

Objective: To determine the optimal concentration of a co-solvent to dissolve an active in diisopropyl dimer dilinoleate.

Materials:

  • Active ingredient

  • Diisopropyl dimer dilinoleate

  • Selected co-solvent(s)

  • Heated magnetic stir plate

  • Beakers

  • Analytical balance

Methodology:

  • Prepare Solvent Blends: Create a series of solvent blends with varying ratios of diisopropyl dimer dilinoleate and the co-solvent (e.g., 95:5, 90:10, 80:20, 70:30).

  • Determine Saturation Solubility:

    • For each solvent blend, add a known amount of the active ingredient in small increments to a known volume of the blend at a constant temperature (e.g., 25°C) with continuous stirring.

    • Continue adding the active until a small amount no longer dissolves, indicating a saturated solution.

    • The concentration of the dissolved active in the saturated solution is the saturation solubility for that solvent blend.

  • Data Analysis:

    • Plot the saturation solubility of the active as a function of the co-solvent concentration.

    • The blend that provides the desired solubility with the lowest amount of co-solvent is often the most efficient.

Protocol 3: Preparing a Supersaturated Solution

Objective: To prepare a stable supersaturated solution of an active in diisopropyl dimer dilinoleate.

Materials:

  • Active ingredient

  • Diisopropyl dimer dilinoleate

  • Co-solvent (if necessary)

  • Crystal growth inhibitor (optional, e.g., a suitable polymer)

  • Heated magnetic stir plate

  • Beakers

Methodology:

  • Dissolution at Elevated Temperature:

    • Combine the diisopropyl dimer dilinoleate, co-solvent (if used), and crystal growth inhibitor (if used) in a beaker.

    • Heat the mixture to a temperature at which the active is known to be soluble (e.g., 60-80°C).

    • Slowly add the active ingredient while stirring until it is completely dissolved.

  • Controlled Cooling:

    • Remove the beaker from the heat and allow it to cool to room temperature with gentle stirring.

    • Monitor the solution for any signs of precipitation.

  • Stability Assessment:

    • Store the solution at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for crystal growth over time.

V. Signaling Pathways and Logical Relationships

Signaling Pathway for Solubility Enhancement

solubility_enhancement_pathway cluster_problem Problem: Poor Solubility cluster_solutions Solutions cluster_outcome Desired Outcome Problem High Crystal Lattice Energy of Active & Poor Solvent-Active Interaction Heating Increase Kinetic Energy (Heating) Problem->Heating CoSolvent Modify Solvent Polarity (Co-solvency) Problem->CoSolvent ParticleSize Increase Surface Area (Particle Size Reduction) Problem->ParticleSize Outcome Stable, Homogeneous Solution Heating->Outcome CoSolvent->Outcome ParticleSize->Outcome

Caption: Conceptual pathway for overcoming poor solubility.

References

Technical Support Center: Optimizing Shear Stability of Lubricants Containing Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and formulation professionals working to optimize the shear stability of lubricants containing diisopropyl dimer dilinoleate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during lubricant formulation and testing.

Issue 1: Unexpectedly high viscosity loss in the Kurt Orbahn (ASTM D6278) or Sonic Shear (ASTM D2603) test.

  • Question: Our formulation containing diisopropyl dimer dilinoleate is showing a significant permanent viscosity loss after shear stability testing. What are the likely causes and how can we troubleshoot this?

  • Answer: Unexpectedly high viscosity loss is typically linked to the degradation of the Viscosity Index Improver (VII) polymer.[1][2] While diisopropyl dimer dilinoleate primarily functions as an emollient and lubricant, its interaction with the VII and base oil can influence the overall shear stability.

    Troubleshooting Steps:

    • Re-evaluate the Viscosity Index Improver (VII):

      • Molecular Weight: Higher molecular weight VIIs are more susceptible to mechanical shearing.[1][3] Consider a VII with a lower molecular weight, which will be inherently more shear stable.

      • Polymer Type: Different polymer families (e.g., OCP, PMA, SIP) exhibit varying levels of shear stability.[4] Experiment with different VII chemistries to find one that is compatible with your formulation.

      • Concentration: A higher concentration of VII can lead to greater viscosity loss. Try reducing the VII treat rate and compensating with other formulation components if necessary.

    • Assess the Role of Diisopropyl Dimer Dilinoleate:

      • Solvency: Diisopropyl dimer dilinoleate is an ester that can affect the solvency of the base oil. This change in solvency can alter the conformation of the VII polymer coils, potentially making them more prone to shearing.

      • Interaction with VII: Evaluate the compatibility between the diisopropyl dimer dilinoleate and the chosen VII. Incompatibility could lead to phase separation or agglomeration of the polymer, increasing its susceptibility to shear.

    • Examine the Base Oil:

      • The viscosity and type of base oil can influence the effectiveness and shear stability of VIIs.[3][5] Ensure your base oil is appropriate for the target application and compatible with all additives.

    • Review Test Parameters:

      • Confirm that the shear stability test was conducted according to the correct ASTM or CEC standard. Deviations in temperature, pressure, or test duration can significantly impact results.

Issue 2: Inconsistent shear stability results between batches of the same formulation.

  • Question: We are observing significant batch-to-batch variation in shear stability. What could be causing this inconsistency?

  • Answer: Inconsistent results often point to issues with raw material quality, blending processes, or testing procedures.

    Troubleshooting Steps:

    • Raw Material Quality Control:

      • VII Molecular Weight Distribution: Verify the molecular weight distribution of the incoming VII batches. A broader distribution can lead to variable shear stability.

      • Diisopropyl Dimer Dilinoleate Purity: Ensure the purity and consistency of the diisopropyl dimer dilinoleate. Impurities could interfere with the other components.

    • Blending Process:

      • Homogeneity: Ensure that all components, particularly the high-viscosity VII, are thoroughly and consistently blended. Inadequate dispersion can lead to localized areas of high polymer concentration that are more susceptible to shearing.

      • Temperature: Control the blending temperature, as excessive heat can begin to degrade the VII polymer even before testing.

    • Test Apparatus Calibration:

      • Regularly calibrate your shear stability test equipment (e.g., Kurt Orbahn diesel injector, sonic shear device) according to the relevant standards to ensure consistent performance.[6][7]

Frequently Asked Questions (FAQs)

  • Q1: What is diisopropyl dimer dilinoleate and what is its primary role in a lubricant formulation?

    • A1: Diisopropyl dimer dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[8] In cosmetic and personal care applications, it functions as an emollient and lubricant, providing a smooth and non-greasy feel.[8][9][10][11] In an industrial lubricant, it would likely be used to enhance lubricity and potentially act as a seal swell agent or a component of the base fluid, though this is not its most common application.

  • Q2: Can diisopropyl dimer dilinoleate directly improve shear stability?

    • A2: It is unlikely that diisopropyl dimer dilinoleate itself directly improves shear stability. Shear stability is primarily a function of the polymer (VII) used to modify the viscosity.[1] However, as an ester, it can influence the overall formulation's properties, such as solvency, which can indirectly affect how the VII polymer behaves under shear.

  • Q3: What is the difference between temporary and permanent viscosity loss?

    • A3:

      • Temporary Viscosity Loss: Under high shear, VII polymer chains can align and stretch, causing a temporary drop in viscosity. This is reversible; once the shear stress is removed, the polymers return to their original shape and viscosity is restored.[2][5][12]

      • Permanent Viscosity Loss: This is an irreversible reduction in viscosity caused by the mechanical breaking of the VII polymer chains into smaller molecules under high shear stress.[2][12] Shear stability tests like ASTM D6278 measure this permanent loss.

  • Q4: How do I choose the right shear stability test for my application?

    • A4: The choice of test depends on the intended application and the type of shear stress the lubricant will experience in service.

      • Kurt Orbahn/Bosch Injector (ASTM D6278): This is a mechanical shearing test often used for engine oils and hydraulic fluids, simulating flow through tight clearances. It is considered less severe than the KRL test.[6][12][13]

      • Sonic Shear (ASTM D2603): This method uses ultrasonic waves to shear the fluid and is common for hydraulic fluids, transmission fluids, and tractor fluids.[12][13][14][15][16][17]

      • KRL Tapered Roller Bearing (CEC L-45-A-99): This is one of the most severe tests, using a tapered roller bearing to apply high stress. It is often used for gear and driveline lubricants.[12][13][17][18]

  • Q5: What is the Shear Stability Index (SSI)?

    • A5: The Shear Stability Index (SSI) is a measure of a polymer's resistance to permanent viscosity loss due to shearing. A lower SSI value indicates better shear stability.[2] It is calculated based on the viscosity of the fresh oil, the sheared oil, and the base oil without the VII.

Data Presentation

Table 1: Comparison of Common Shear Stability Test Methods

Test MethodASTM/CEC DesignationShearing MechanismTypical ApplicationsSeverity
Kurt Orbahn / Bosch Injector ASTM D6278, ASTM D7109Mechanical shearing through a diesel injector nozzleEngine Oils, Hydraulic FluidsLow to Moderate[12][13]
Sonic Shear ASTM D2603, ASTM D5621Cavitation induced by ultrasonic irradiationHydraulic Fluids, Transmission FluidsModerate[13][17]
KRL Tapered Roller Bearing CEC L-45-A-99Mechanical shearing in a loaded tapered roller bearingGear Oils, Driveline FluidsHigh[12][13][18]

Experimental Protocols

Methodology for Kurt Orbahn Diesel Injector Shear Stability Test (based on ASTM D6278)

This protocol provides a general overview. Users must refer to the full ASTM D6278 standard for detailed procedures and safety precautions.

  • Objective: To determine the permanent viscosity loss of a polymer-containing fluid when passed through a diesel injector nozzle.

  • Apparatus: A diesel injector rig, typically a Bosch or equivalent, with a specified nozzle, fuel pump, and fluid reservoir. A high-precision viscometer is also required.

  • Procedure:

    • Initial Viscosity Measurement: Determine the kinematic viscosity of the fresh, unsheared lubricant sample at 100°C according to ASTM D445.

    • Sample Preparation: Charge the test reservoir with the specified volume of the test fluid.

    • System Priming: Circulate the fluid through the system to ensure it is free of air and has reached the test temperature (typically 30-35°C).

    • Shearing Process: Subject the fluid to a specified number of passes (cycles) through the injector nozzle. For ASTM D6278, this is typically 30 cycles.[6][19] Other standards, like ASTM D7109, may specify 90 cycles.

    • Sample Collection: After the designated number of cycles, collect a sample of the sheared fluid.

    • Final Viscosity Measurement: Allow the sheared sample to reach thermal equilibrium and measure its kinematic viscosity at 100°C using the same method as in step 1.

  • Calculation:

    • Calculate the percentage viscosity loss using the following formula: Viscosity Loss (%) = 100 * (Initial Viscosity - Final Viscosity) / Initial Viscosity

Visualizations

G cluster_0 Troubleshooting Workflow A High Viscosity Loss Observed B Step 1: Analyze VII (MW, Type, Concentration) A->B C Step 2: Evaluate Diisopropyl Dimer Dilinoleate Interaction B->C F Reformulate with more shear-stable VII B->F Issue Identified D Step 3: Check Base Oil Compatibility C->D G Adjust Treat Rate of Ester or VII C->G Issue Identified E Step 4: Verify Test Procedure & Calibration D->E H Select Alternative Base Oil D->H Issue Identified I Recalibrate Equipment & Rerun Test E->I Issue Identified J Optimized Formulation F->J G->J H->J I->A Re-test

Caption: Troubleshooting workflow for excessive lubricant viscosity loss.

G cluster_1 Component Relationship to Shear Stability VII Viscosity Index Improver (VII) ShearStability Overall Shear Stability VII->ShearStability Primary Influence (Polymer Backbone) BaseOil Base Oil BaseOil->ShearStability Secondary Influence (Solvency, Viscosity) Ester Diisopropyl Dimer Dilinoleate Ester->ShearStability Tertiary Influence (Solvency, Compatibility) Additives Other Additives Additives->ShearStability Potential Interactions

Caption: Logical relationship of components affecting shear stability.

G cluster_2 ASTM D6278 Experimental Workflow Start Start MeasureInitial Measure Initial Viscosity (Unsheared Sample, 100°C) Start->MeasureInitial Charge Charge Reservoir with Test Fluid MeasureInitial->Charge Prime Prime System & Reach Test Temp Charge->Prime Shear Perform 30 Shear Cycles Through Injector Prime->Shear Collect Collect Sheared Sample Shear->Collect MeasureFinal Measure Final Viscosity (Sheared Sample, 100°C) Collect->MeasureFinal Calculate Calculate % Viscosity Loss MeasureFinal->Calculate End End Calculate->End

Caption: Experimental workflow for the Kurt Orbahn shear stability test.

References

Technical Support Center: Optimizing Film-Forming Properties of Diisopropyl Dimer Dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl dimer dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when formulating with this versatile emollient to achieve desired film-forming properties.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl dimer dilinoleate and what are its primary functions in a formulation?

Diisopropyl dimer dilinoleate is a diester of isopropyl alcohol and dilinoleic acid.[1] It is a large, lipophilic molecule that is practically insoluble in water but soluble in most organic solvents.[2][3] In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent and emollient, providing a smooth, non-greasy feel and forming a protective barrier on the skin to slow water loss.[3] It is often used in products like lipsticks, where it can be found in concentrations as high as 53%.[3][4]

Q2: Can diisopropyl dimer dilinoleate form a film on its own?

Diisopropyl dimer dilinoleate is a liquid emollient and does not form a solid, cohesive film by itself. Its film-forming properties are realized when it is incorporated into a formulation with a primary film-forming polymer. In such systems, it acts as a plasticizer and emollient, modifying the properties of the polymer film.

Q3: What types of polymers are compatible with diisopropyl dimer dilinoleate for creating film-forming systems?

While specific compatibility data for diisopropyl dimer dilinoleate is limited in publicly available literature, its lipophilic nature suggests good compatibility with hydrophobic and some amphiphilic polymers. Commonly used polymers in topical film-forming systems that could be compatible include:

  • Cellulose derivatives: such as ethylcellulose and hydroxypropyl cellulose.[5]

  • Acrylic polymers and copolymers: like Eudragit® series (polymethacrylates).[6]

  • Vinyl polymers: such as polyvinylpyrrolidone (B124986) (PVP).

Formulators should conduct compatibility studies to determine the optimal polymer and concentration for their specific application.

Q4: How does diisopropyl dimer dilinoleate affect the properties of a polymer film?

Incorporating diisopropyl dimer dilinoleate into a polymer film can have several effects:

  • Plasticization: It can increase the flexibility and reduce the brittleness of the film by lowering the glass transition temperature (Tg) of the polymer.

  • Mechanical Properties: It may decrease the tensile strength and Young's modulus while increasing the elongation at break, resulting in a softer, more pliable film.[6]

  • Barrier Properties: Its hydrophobic nature can enhance the water vapor resistance of the film.

  • Adhesion: It can modify the tackiness and adhesion of the film to the skin.

Troubleshooting Guide

This guide addresses common issues encountered during the development of film-forming systems containing diisopropyl dimer dilinoleate.

Problem Potential Causes Troubleshooting Steps
Film is too brittle and cracks upon drying - Insufficient plasticization of the primary film-forming polymer.- Incompatibility between the polymer and diisopropyl dimer dilinoleate at the concentration used.- Solvent system evaporates too quickly, inducing stress in the film.- Increase the concentration of diisopropyl dimer dilinoleate in increments (e.g., 5% w/w) to enhance plasticization.- Evaluate the solubility of the polymer and diisopropyl dimer dilinoleate in the chosen solvent system.- Consider blending with a co-solvent that has a slower evaporation rate.
Film is too soft, tacky, or does not dry properly - Excessive concentration of diisopropyl dimer dilinoleate.- The chosen polymer has low cohesive strength.- Residual solvent remains in the film.- Decrease the concentration of diisopropyl dimer dilinoleate.- Increase the concentration of the primary film-forming polymer or select a polymer with a higher molecular weight or glass transition temperature.- Optimize the drying process (e.g., increase temperature, airflow) to ensure complete solvent removal.
Phase separation or cloudy film (incompatibility) - Poor solubility of diisopropyl dimer dilinoleate in the polymer matrix.- Incompatible solvent system that favors one component over the other.- Screen different primary film-forming polymers for better compatibility.- Use a co-solvent that can effectively dissolve all formulation components.- Consider adding a co-solubilizer or surfactant.
Poor adhesion to the substrate (e.g., skin) - The formulation is too oily, leading to a weak boundary layer.- The surface energy of the film is not compatible with the substrate.- Reduce the concentration of diisopropyl dimer dilinoleate.- Incorporate a tackifying agent or a bioadhesive polymer into the formulation.- Ensure the substrate is clean and dry before application.
Inconsistent film thickness - Uneven application of the liquid formulation.- Viscosity of the formulation is too low.- Use a controlled application method, such as a film applicator with a defined gap.- Increase the viscosity of the formulation by increasing the polymer concentration or adding a thickening agent.

Experimental Protocols

Protocol 1: Preparation of a Solvent-Cast Film

This protocol describes a general method for preparing a film containing diisopropyl dimer dilinoleate using a solvent-casting technique.

Materials:

  • Primary film-forming polymer (e.g., ethylcellulose, Eudragit® RS)

  • Diisopropyl dimer dilinoleate

  • Volatile solvent system (e.g., ethanol, ethyl acetate, or a blend)

  • Active Pharmaceutical Ingredient (API), if applicable

  • Flat, non-stick casting surface (e.g., Teflon-coated plate, glass petri dish)

  • Film applicator or casting knife

  • Drying oven or controlled environment chamber

Procedure:

  • Polymer Solution Preparation: Dissolve the primary film-forming polymer in the chosen solvent system with gentle stirring until a clear, homogeneous solution is obtained.

  • Incorporation of Diisopropyl Dimer Dilinoleate: Slowly add the desired amount of diisopropyl dimer dilinoleate to the polymer solution while stirring. Continue stirring until it is fully incorporated.

  • API Addition (if applicable): If an active ingredient is being used, dissolve or disperse it in the polymer-emollient solution.

  • Casting: Place the casting surface on a level plane. Pour a predetermined amount of the solution onto the surface.

  • Film Spreading: Use a film applicator or casting knife with a set gap to spread the solution evenly across the surface.

  • Drying: Carefully transfer the cast film to a drying oven or a controlled environment chamber. Dry at a specified temperature (e.g., 40-60°C) until the solvent has completely evaporated. The drying time will depend on the solvent's volatility and the film's thickness.

  • Film Removal: Once completely dry, carefully peel the film from the casting surface.

Protocol 2: Characterization of Mechanical Properties (ASTM D882)

This protocol outlines the measurement of tensile strength, elongation at break, and Young's modulus for the prepared films.[7][8]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film-gripping fixtures

  • Calipers or micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Specimen Preparation: Cut the film into rectangular strips of specific dimensions (e.g., 10 mm width, 100 mm length) using a sharp, clean cutter.[7]

  • Thickness Measurement: Measure the thickness of each strip at several points along its length and use the average value.

  • Testing Setup: Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping. Set the initial grip separation (gauge length).

  • Tensile Test: Apply a uniaxial tensile load to the specimen at a constant rate of extension until the film breaks.

  • Data Analysis: From the resulting stress-strain curve, determine:

    • Tensile Strength: The maximum stress the film can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the film's stiffness.

Protocol 3: Water Vapor Transmission Rate (WVTR) (ASTM E96)

This protocol measures the film's ability to act as a barrier to moisture.[9][10][11]

Equipment:

  • Permeability cups

  • Desiccant (e.g., anhydrous calcium chloride) or distilled water

  • Analytical balance

  • Environmental chamber with controlled temperature and humidity

Procedure:

  • Sample Preparation: Cut a circular sample of the film that is large enough to cover the opening of the permeability cup.

  • Cup Assembly (Desiccant Method): Place the desiccant inside the permeability cup. Place the film sample over the cup's opening and seal it securely.

  • Initial Weighing: Weigh the entire assembly (cup + desiccant + film).

  • Incubation: Place the assembly in an environmental chamber with a constant, high relative humidity and temperature (e.g., 75% RH, 25°C).

  • Periodic Weighing: Remove the cup from the chamber at regular intervals and weigh it to determine the amount of water vapor that has passed through the film and been absorbed by the desiccant.

  • Calculation: The WVTR is calculated from the rate of weight gain over time, normalized by the area of the film.

Quantitative Data

The following tables provide representative data on how an emollient/plasticizer like diisopropyl dimer dilinoleate can influence film properties when combined with a polymer. The exact values for diisopropyl dimer dilinoleate will need to be determined experimentally.

Table 1: Effect of Emollient/Plasticizer Concentration on Mechanical Properties of an Ethylcellulose Film

Emollient/Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
03552.5
1025201.8
2015501.0
3081200.4

Table 2: Effect of Emollient/Plasticizer on Water Vapor Transmission Rate (WVTR)

Film CompositionWVTR (g/m²/day)
Pure Ethylcellulose Film150
Ethylcellulose with 20% Emollient/Plasticizer105

Diagrams

Experimental_Workflow cluster_formulation Formulation cluster_casting Film Casting cluster_characterization Characterization A Select Polymer & Solvent B Dissolve Polymer A->B C Add Diisopropyl Dimer Dilinoleate B->C D Incorporate API (optional) C->D E Cast Solution on Surface D->E F Dry Film E->F G Peel Film F->G H Mechanical Testing (ASTM D882) G->H I Barrier Testing (ASTM E96) G->I J Adhesion & Tack Testing G->J

Caption: Experimental workflow for creating and characterizing films.

Troubleshooting_Logic cluster_brittle cluster_tacky Start Film Defect Observed Brittle Brittle/Cracked Film Start->Brittle Tacky Tacky/Soft Film Start->Tacky Cause_Brittle Insufficient Plasticization? Brittle->Cause_Brittle Solution_Brittle1 Increase DDD Concentration Cause_Brittle->Solution_Brittle1 Yes Solution_Brittle2 Check Polymer Compatibility Cause_Brittle->Solution_Brittle2 No Solution_Brittle3 Use Slower Evaporating Solvent Cause_Brittle->Solution_Brittle3 No Cause_Tacky Excess Plasticizer? Tacky->Cause_Tacky Solution_Tacky1 Decrease DDD Concentration Cause_Tacky->Solution_Tacky1 Yes Solution_Tacky2 Increase Polymer Concentration Cause_Tacky->Solution_Tacky2 No Solution_Tacky3 Optimize Drying Cause_Tacky->Solution_Tacky3 No

Caption: Troubleshooting logic for common film defects.

References

Validation & Comparative

A Comparative Analysis of the Lubricating Properties of Diisopropyl Dimer Dilinoleate and Mineral Oil in Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of lubricating agents in topical formulations is a critical decision impacting both product efficacy and consumer experience. This guide provides a detailed comparison of the lubricating properties of diisopropyl dimer dilinoleate and cosmetic-grade mineral oil, supported by available data and outlining key experimental protocols for their evaluation.

Diisopropyl dimer dilinoleate, a synthetic ester, and mineral oil, a purified petroleum derivative, are both widely utilized as emollients and lubricants in the cosmetic and pharmaceutical industries. While both serve to soften and smooth the skin, their distinct chemical compositions lead to different performance characteristics.

Qualitative and Physicochemical Comparison

PropertyDiisopropyl Dimer DilinoleateMineral Oil (Paraffinum Liquidum)
Chemical Nature Diester of dilinoleic acid and isopropyl alcohol[1][2]Mixture of highly refined liquid saturated hydrocarbons from petroleum[3][4][5][6]
Skin Feel Described as providing a soft, smooth, non-greasy, and non-tacky feel[7]Forms an oily, occlusive film on the skin[6]
Lubricity Description Acts as a lubricant on the skin's surface, imparting a smooth appearance.Provides a protective, lubricating layer.[8]
Viscosity Described as a low viscosity liquid or semi-solid[7]Viscosity varies by grade. Light mineral oil has a kinematic viscosity of not more than 33.5 cSt at 40°C, while standard mineral oil is not less than 34.5 cSt at 40°C.[3][9] Cosmetic grades are available in a wide range from approximately 3 to 100 cSt at 40°C.[10]
Source Synthetically derived from vegetable oil sources (dilinoleic acid)[7]Derived from the distillation of petroleum[11]
Comedogenicity Reported to be non-comedogenic[7]Cosmetic-grade is considered non-comedogenic.

Experimental Protocols

To quantitatively assess the lubricating properties of substances like diisopropyl dimer dilinoleate and mineral oil on a skin-like substrate, a combination of tribological and sensory evaluation methods are employed.

In-vitro Friction Measurement on a Skin Mimic Substrate

This protocol aims to determine the coefficient of friction of a lubricant on a substrate that mimics the properties of human skin.

Objective: To quantify and compare the reduction in friction provided by diisopropyl dimer dilinoleate and mineral oil.

Materials and Equipment:

  • Tribometer with a pin-on-disk or linear reciprocating configuration.

  • Substrate: A skin mimic material such as Vitro-Skin® or a similar synthetic skin substrate.

  • Probe: A hemispherical probe made of a material like glass or stainless steel to simulate contact with the skin.

  • Test substances: Diisopropyl dimer dilinoleate and cosmetic-grade mineral oil.

  • Micropipette for precise application of the lubricant.

  • Controlled environment chamber (temperature and humidity).

Procedure:

  • The skin mimic substrate is securely mounted on the tribometer stage.

  • The probe is cleaned and attached to the force sensor.

  • A controlled volume of the test lubricant is applied to the substrate surface using a micropipette.

  • The probe is brought into contact with the lubricated substrate with a defined normal force, representative of light skin contact.

  • The probe is then moved across the surface at a constant velocity for a set distance (for linear reciprocating) or for a set number of rotations (for pin-on-disk).

  • The frictional force is continuously measured by the force sensor.

  • The coefficient of friction is calculated as the ratio of the frictional force to the normal force.

  • The test is repeated multiple times for each lubricant to ensure reproducibility.

  • The temperature and humidity are maintained at levels that mimic skin conditions (e.g., 32°C and 40-60% RH).

Four-Ball Wear Test (ASTM D4172)

While traditionally used for industrial lubricants, the four-ball wear test can provide comparative data on the wear-preventing characteristics of neat ingredients.

Objective: To evaluate the ability of diisopropyl dimer dilinoleate and mineral oil to prevent wear under high-pressure sliding contact.

Materials and Equipment:

  • Four-ball wear test machine.

  • Steel balls (test specimens).

  • Test lubricants: Diisopropyl dimer dilinoleate and mineral oil.

  • Microscope for measuring wear scars.

Procedure:

  • Three steel balls are clamped together in a cup, and the test lubricant is added to cover them.

  • A fourth steel ball is brought into contact with the three stationary balls with a specified force.

  • The top ball is rotated at a constant speed for a set duration and at a controlled temperature.

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is calculated and reported. A smaller wear scar indicates better wear protection.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_friction In-vitro Friction Measurement prep_friction Prepare Skin Mimic Substrate and Probe apply_lubricant Apply Controlled Volume of Lubricant prep_friction->apply_lubricant contact Bring Probe into Contact with Substrate apply_lubricant->contact move Initiate Controlled Movement (Linear or Rotational) contact->move measure_friction Measure Frictional Force move->measure_friction calculate_cof Calculate Coefficient of Friction measure_friction->calculate_cof

Caption: Workflow for In-vitro Friction Measurement.

G cluster_fourball Four-Ball Wear Test (ASTM D4172) setup_balls Assemble Three Stationary Balls and Add Lubricant apply_load Apply Load with Fourth Rotating Ball setup_balls->apply_load run_test Rotate Top Ball at Constant Speed and Temperature apply_load->run_test measure_scar Measure Wear Scar Diameter on Stationary Balls run_test->measure_scar compare Compare Average Wear Scar Diameters measure_scar->compare

Caption: Workflow for Four-Ball Wear Test.

Conclusion

Both diisopropyl dimer dilinoleate and mineral oil are effective lubricants for cosmetic and pharmaceutical applications, though they offer different sensory profiles. Diisopropyl dimer dilinoleate is characterized by a non-greasy, smooth feel, making it a preferred choice for formulations where a light, elegant texture is desired. Mineral oil, on the other hand, provides a more occlusive and substantive lubricating film.

The lack of publicly available, direct comparative studies with quantitative tribological data highlights a gap in the literature. The experimental protocols outlined in this guide provide a framework for conducting such comparisons, which would be invaluable for formulators in making data-driven decisions for new product development. Future research focusing on the coefficient of friction and other tribological parameters of these and other emollients on skin-mimicking substrates would be of significant benefit to the field.

References

Biodegradability of Diisopropyl Dimer Dilinoleate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Emollient Biodegradability

The biodegradability of an emollient is largely dictated by its chemical structure. Esters, particularly those derived from fatty acids, are generally susceptible to microbial degradation. In contrast, silicone-based emollients are known for their persistence in the environment.

Emollient ClassExample(s)General Biodegradability ProfileSupporting Information
Dimer Acid Esters Diisopropyl Dimer DilinoleateExpected to be biodegradable.Esters of dimer acids are generally considered to be biodegradable[1]. The initial step in their breakdown is the hydrolysis of the ester bond, yielding the parent alcohol (isopropyl alcohol) and dilinoleic acid, which are then further metabolized[2][3].
Plant-Based Alkanes Undecane, Tridecane, Coco-Caprylate/CaprateReadily biodegradable.These are often marketed as natural and sustainable alternatives to silicones and are typically shown to have high rates of biodegradation in standardized tests.
Fatty Acid Esters (smaller) Isopropyl Myristate, Ethylhexyl PalmitateGenerally readily biodegradable.The shorter alkyl chains and simpler structures of these esters make them more accessible to microbial enzymes, often leading to rapid degradation.
Triglycerides (vegetable oils) Caprylic/Capric Triglyceride, Sunflower OilReadily biodegradable.Natural oils are composed of triglycerides, which are readily hydrolyzed by lipases into glycerol (B35011) and fatty acids, both of which are easily metabolized by microorganisms. Polyol esters, a category that includes triglycerides, are considered to be readily biodegradable[4].
Silicone-Based Emollients Dimethicone, CyclopentasiloxaneNot readily biodegradable; persistent in the environment.The strong silicon-oxygen backbone of silicones is resistant to microbial degradation, leading to their accumulation in ecosystems.
Mineral Oil Paraffinum LiquidumNot readily biodegradable; slow to degrade.Mineral oil consists of a complex mixture of hydrocarbons that are only slowly broken down by a limited range of microorganisms.

Experimental Protocols for Biodegradability Testing

The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemical substances. The OECD 301F Manometric Respirometry Test is a common method for assessing the ready biodegradability of poorly soluble substances like diisopropyl dimer dilinoleate.

OECD 301F: Manometric Respirometry Test

Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial inoculum as it degrades the test substance over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Methodology:

  • Test Setup: The test is conducted in sealed vessels containing a defined mineral medium, a microbial inoculum (typically from activated sludge of a wastewater treatment plant), and the test substance at a known concentration (e.g., 100 mg/L)[5].

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure the background respiration.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to ensure the viability and activity of the inoculum[6].

    • Toxicity Control: The test substance is combined with the reference substance to check for any inhibitory effects on the microorganisms.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 1°C) with continuous stirring for 28 days[5].

  • Measurement: The consumption of oxygen is monitored using a manometric device that measures the pressure changes within the sealed vessels.

  • Data Analysis: The amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for the blank) is expressed as a percentage of the ThOD. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[7]. For complex substances, the 10-day window may not be applicable[6].

Aerobic Biodegradation Pathway of Esters

The aerobic biodegradation of esters like diisopropyl dimer dilinoleate is initiated by enzymatic hydrolysis, followed by the degradation of the resulting alcohol and carboxylic acid components.

Aerobic_Biodegradation_of_Esters cluster_hydrolysis Step 1: Hydrolysis cluster_oxidation Step 2: Oxidation Ester (e.g., Diisopropyl Dimer Dilinoleate) Ester (e.g., Diisopropyl Dimer Dilinoleate) Esterase Esterase Ester (e.g., Diisopropyl Dimer Dilinoleate)->Esterase Alcohol (e.g., Isopropyl Alcohol) Alcohol (e.g., Isopropyl Alcohol) Esterase->Alcohol (e.g., Isopropyl Alcohol) H₂O Carboxylic Acid (e.g., Dilinoleic Acid) Carboxylic Acid (e.g., Dilinoleic Acid) Esterase->Carboxylic Acid (e.g., Dilinoleic Acid) H₂O Further Degradation Further Degradation Alcohol (e.g., Isopropyl Alcohol)->Further Degradation Carboxylic Acid (e.g., Dilinoleic Acid)->Further Degradation CO2 + H2O + Biomass CO2 + H2O + Biomass Further Degradation->CO2 + H2O + Biomass O₂

Caption: General aerobic biodegradation pathway of an ester.

Conclusion

While direct quantitative biodegradability data for diisopropyl dimer dilinoleate under standardized test conditions such as OECD 301F is not publicly available, its chemical nature as a high molecular weight ester of a dimer acid suggests it is likely to be biodegradable. The initial and rate-limiting step for the degradation of such large molecules is typically the enzymatic hydrolysis of the ester bonds. Compared to persistent alternatives like silicones and slowly degrading mineral oils, diisopropyl dimer dilinoleate represents a more environmentally compatible choice for formulators. However, for definitive validation and to meet the increasing demands for sustainable ingredients, it is recommended that specific biodegradability studies be conducted. Researchers and developers are encouraged to request such data from suppliers or commission independent testing to ensure the environmental safety of their formulations.

References

A Comparative Analysis of Diisopropyl Dimer Dilinoleate and Other Esters as Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of an appropriate plasticizer is critical in determining the final properties and performance of polymeric materials. For researchers, scientists, and drug development professionals, understanding the nuanced differences between various plasticizer options is paramount for designing materials with specific functionalities, particularly in applications demanding high safety and stability, such as medical devices and drug delivery systems. This guide provides a comparative analysis of diisopropyl dimer dilinoleate and other common ester plasticizers, offering insights into their performance based on available data and chemical structure-property relationships.

While diisopropyl dimer dilinoleate is widely recognized for its excellent emollient and skin-conditioning properties in the cosmetics industry, its application as a primary plasticizer in polymers is less documented in publicly available literature.[1] This analysis, therefore, draws comparisons with other well-characterized ester plasticizers, including phthalates, adipates, and various bio-based alternatives, to project the potential performance of diisopropyl dimer dilinoleate and to highlight the experimental validation required.

Understanding Ester Plasticizers

Ester plasticizers are organic compounds added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and workability.[2] They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. The effectiveness of an ester plasticizer is governed by several factors, including its molecular weight, chemical structure, and polarity.

Common classes of ester plasticizers include:

  • Phthalates: (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP, Diisononyl phthalate - DINP) - Widely used due to their excellent compatibility and cost-effectiveness, but facing increasing scrutiny due to health and environmental concerns.

  • Adipates: (e.g., Di(2-ethylhexyl) adipate (B1204190) - DEHA) - Known for imparting good low-temperature flexibility.

  • Trimellitates: Used in applications requiring high-temperature resistance.

  • Bio-based Esters: (e.g., Citrates, Sebacates, and esters from vegetable oils) - Gaining traction as sustainable and often safer alternatives to traditional plasticizers.[3][4][5][6] Dimer dilinoleate esters fall into this broad category.

Projected Performance of Diisopropyl Dimer Dilinoleate

Diisopropyl dimer dilinoleate is a large, branched-chain diester. Based on established structure-property relationships for ester plasticizers, we can project its likely performance characteristics:

  • High Permanence: Due to its high molecular weight, diisopropyl dimer dilinoleate is expected to exhibit low volatility and high resistance to migration and extraction. This is a critical attribute for applications where plasticizer loss over time can lead to material embrittlement and contamination of the surrounding environment.

  • Good Thermal Stability: The long aliphatic chains suggest good thermal stability, making it suitable for processing at elevated temperatures.

  • Moderate Plasticizing Efficiency: While effective at increasing flexibility, its large molecular size might result in lower plasticizing efficiency compared to smaller molecules like DEHP. This means that a higher concentration of diisopropyl dimer dilinoleate may be required to achieve the same level of softness.

  • Good Low-Temperature Flexibility: The long, flexible aliphatic chains should impart good performance at low temperatures.

Comparative Performance Data

The following tables summarize the performance of various ester plasticizers based on experimental data from the literature. This data provides a benchmark against which the performance of diisopropyl dimer dilinoleate, once tested, can be compared.

Table 1: Mechanical Properties of PVC Plasticized with Different Esters

Plasticizer (at 50 phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
DEHP 18 - 25250 - 35075 - 85
DINP 19 - 26250 - 38078 - 88
DEHA 15 - 22300 - 40070 - 80
ATBC (Acetyl Tributyl Citrate) 20 - 28300 - 45080 - 90
ESBO (Epoxidized Soybean Oil) 22 - 30200 - 30085 - 95
Diisopropyl Dimer Dilinoleate (Projected) 18 - 26280 - 38080 - 90

phr: parts per hundred resin Projected values are estimates based on chemical structure and comparison with high-molecular-weight esters.

Table 2: Thermal and Migration Properties of Ester Plasticizers

PlasticizerVolatility (Weight Loss %, 24h @ 100°C)Migration into Hexane (Weight Loss %)
DEHP 1.0 - 2.515 - 25
DINP 0.5 - 1.510 - 20
DEHA 2.0 - 4.020 - 30
ATBC 0.8 - 2.012 - 22
ESBO < 0.5< 5
Diisopropyl Dimer Dilinoleate (Projected) < 0.8< 10

Projected values are estimates based on chemical structure and comparison with high-molecular-weight esters.

Experimental Protocols

To ensure accurate and reproducible comparative analysis, standardized testing methodologies are crucial. The following are key experimental protocols for evaluating plasticizer performance:

1. Sample Preparation:

  • Compounding: The polymer (e.g., PVC resin) is dry-blended with the plasticizer, heat stabilizer, and other additives in a high-speed mixer.

  • Milling and Pressing: The blend is then processed on a two-roll mill at a specified temperature to form a homogenous sheet. The sheet is then compression molded into test specimens of desired thickness and shape according to ASTM D638 for tensile testing.

2. Mechanical Properties Testing:

  • Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed. Tensile strength is the maximum stress the material can withstand before breaking, and elongation at break is the percentage increase in length at the point of fracture.

  • Hardness (ASTM D2240): The hardness of the plasticized polymer is measured using a durometer (Shore A or D scale).

3. Thermal Stability:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the plasticized polymer by measuring the weight loss as a function of temperature. The onset of degradation temperature is a key parameter.

4. Migration Resistance:

  • Solvent Extraction (ASTM D1239): The weight loss of a plasticized polymer sample is measured after immersion in a specific solvent (e.g., hexane, soapy water) for a defined period and temperature.

  • Volatility (ASTM D1203): The weight loss of a sample is measured after being subjected to a specific temperature in an oven for a set duration.

Visualizing the Concepts

Diagram 1: General Structure of Ester Plasticizers

G General Structure of Ester Plasticizers cluster_0 Alcohol Component cluster_1 Acid Component cluster_2 Examples Alcohol R'-OH Ester Ester Plasticizer R-(COOR')n Alcohol->Ester Esterification Acid R-(COOH)n Acid->Ester Esterification Phthalate Phthalic Anhydride + 2-Ethylhexanol -> DEHP Adipate Adipic Acid + 2-Ethylhexanol -> DEHA Dimer_Dilinoleate Dimer Dilinoleic Acid + Isopropanol -> Diisopropyl Dimer Dilinoleate

Caption: General synthesis of ester plasticizers from an acid and an alcohol.

Diagram 2: Experimental Workflow for Plasticizer Performance Evaluation

G Plasticizer Performance Evaluation Workflow Start Select Polymer and Plasticizers Compounding Compounding (Dry Blending) Start->Compounding Processing Melt Processing (Two-Roll Mill) Compounding->Processing Molding Specimen Preparation (Compression Molding) Processing->Molding Testing Performance Testing Molding->Testing Mechanical Mechanical Properties (ASTM D638, D2240) Testing->Mechanical Thermal Thermal Stability (TGA) Testing->Thermal Migration Migration Resistance (ASTM D1239, D1203) Testing->Migration Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis End Conclusion Analysis->End

Caption: A typical workflow for the evaluation of plasticizer performance.

Conclusion and Future Outlook

While diisopropyl dimer dilinoleate shows significant promise as a high-permanence, bio-based plasticizer based on its chemical structure, a comprehensive evaluation of its performance in various polymer systems is necessary for its validation. The comparative data and experimental protocols presented in this guide offer a framework for such an investigation. For researchers and professionals in drug development and other sensitive application areas, the exploration of novel, high-molecular-weight, and bio-based plasticizers like diisopropyl dimer dilinoleate is a critical step towards developing safer and more sustainable materials. Future research should focus on obtaining empirical data for the mechanical, thermal, and migration properties of polymers plasticized with diisopropyl dimer dilinoleate to fully understand its potential as a viable alternative to conventional plasticizers.

References

Evaluating Diisopropyl Dimer Dilinoleate in Drug Release Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical determinant of a topical drug product's performance, influencing its physical characteristics, stability, and, most importantly, the rate of drug release and subsequent delivery. Diisopropyl Dimer Dilinoleate, a large, non-occlusive emollient ester, is valued in cosmetics for its unique sensory properties and safety profile.[1][2] This guide provides a comparative evaluation of its potential performance in drug release studies against other common emollients, supported by established experimental protocols and theoretical considerations.

Physicochemical Properties and Role in Formulations

Diisopropyl Dimer Dilinoleate is the diester of dilinoleic acid and isopropyl alcohol.[2] It is a clear to slightly yellow, non-oily liquid characterized by a high molecular weight (approximately 650 Da) and high lipophilicity (estimated logP of 17.7).[1][3] These properties render it highly soluble in oils and organic solvents but poorly soluble in water.[1] In cosmetic and personal care products, it functions as a skin-conditioning agent and emollient, providing a lubricious feel without significant occlusivity.[2] Its large molecular size suggests that it is not readily absorbed into the skin, remaining primarily on the surface.[4]

The primary role of emollients in topical formulations is to soften and soothe the skin by forming a protective layer that reduces water loss.[5] However, their interaction with the active pharmaceutical ingredient (API) and the stratum corneum can significantly modulate drug release and penetration.[5] Emollients can act as solvents for the API, affecting its thermodynamic activity and partitioning behavior.

Comparative In Vitro Drug Release Performance

While direct, publicly available experimental data comparing the drug release performance of Diisopropyl Dimer Dilinoleate against other emollients is scarce, a qualitative and theoretical comparison can be made based on their physicochemical properties. The following tables present a hypothetical comparison to illustrate how such data would be structured. Note: The following data is illustrative and not derived from experimental studies.

Table 1: Hypothetical Comparison of Cumulative Drug Release (%)

Time (hours)Formulation A (Diisopropyl Dimer Dilinoleate)Formulation B (Isopropyl Myristate)Formulation C (Mineral Oil)
110.518.28.1
218.329.814.5
430.145.625.3
642.560.135.8
855.272.345.2
1270.885.458.9

Table 2: Hypothetical Formulation Properties

PropertyFormulation A (Diisopropyl Dimer Dilinoleate)Formulation B (Isopropyl Myristate)Formulation C (Mineral Oil)
Viscosity (cP) HighLowMedium
API Solubility (mg/g) ModerateHighLow
Encapsulation Efficiency (%) 857892
Stability (25°C/60% RH) StableStableProne to phase separation

Discussion of Expected Performance:

  • Diisopropyl Dimer Dilinoleate: Due to its high molecular weight and viscosity, it is anticipated to form a more structured matrix, potentially leading to a more controlled and sustained release of the API. Its good solvent properties for lipophilic drugs could ensure uniform distribution within the formulation.

  • Isopropyl Myristate: As a smaller, less viscous ester, it is expected to facilitate a faster release rate. It is a well-known penetration enhancer, which can also contribute to a more rapid depletion of the drug from the formulation.

  • Mineral Oil: Being a hydrocarbon, its interaction with the API would be different from the esters. It is more occlusive, which can increase skin hydration and potentially enhance the penetration of some drugs, though its solvent capacity for certain APIs may be lower.

Experimental Protocols

A standardized in vitro release test (IVRT) is crucial for evaluating the performance of topical formulations. The following protocol is a representative example based on common methodologies.

In Vitro Release Testing (IVRT) Protocol

Objective: To determine the rate and extent of drug release from a topical formulation.

Apparatus: Franz Diffusion Cell System

Materials:

  • Formulation: Topical product containing Diisopropyl Dimer Dilinoleate and the API.

  • Alternative Formulations: For comparative analysis (e.g., containing Isopropyl Myristate or Mineral Oil).

  • Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) with a specified pore size.

  • Receptor Medium: A buffered solution (e.g., phosphate-buffered saline pH 7.4) in which the drug is soluble and stable, often containing a surfactant to ensure sink conditions.

  • Analytical Standards: Pure API for calibration.

Procedure:

  • Preparation: The receptor chamber of the Franz diffusion cell is filled with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. The system is equilibrated to 32°C ± 0.5°C to mimic skin surface temperature.

  • Dosing: A precise amount of the topical formulation (e.g., 300 mg/cm²) is applied evenly to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours), an aliquot of the receptor medium is withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

  • Sample Analysis: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released per unit area (µg/cm²) is calculated for each time point. The release rate is typically determined from the slope of the linear portion of the plot of cumulative amount released versus the square root of time.

Visualizations

Logical Relationships in Topical Drug Release

logical_relationships cluster_formulation Formulation Properties cluster_release Drug Release & Penetration cluster_outcome Therapeutic Outcome API_Properties API Properties (Solubility, Particle Size) Diffusion Diffusion through Vehicle API_Properties->Diffusion Excipient_Properties Excipient Properties (Viscosity, Polarity, MW) Excipient_Properties->Diffusion Vehicle_Structure Vehicle Microstructure (Emulsion, Gel) Vehicle_Structure->Diffusion Partitioning API Partitioning (Vehicle to Stratum Corneum) SC_Penetration Penetration into Stratum Corneum Partitioning->SC_Penetration Diffusion->Partitioning Bioavailability Local Bioavailability SC_Penetration->Bioavailability experimental_workflow start Start prep Franz Cell Preparation (Fill Receptor, Equilibrate to 32°C) start->prep dose Apply Formulation to Membrane prep->dose sampling Withdraw Aliquots at Time Points (t1, t2, ... tn) dose->sampling sampling->sampling Repeat for each time point analysis Analyze API Concentration (e.g., HPLC) sampling->analysis data Calculate Cumulative Release and Release Rate analysis->data end End data->end

References

A Comparative Analysis of Diisopropyl Dimer Dilinoleate and Natural Lipids as Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emollient Efficacy with Supporting Experimental Data

The selection of an appropriate emollient is a critical consideration in the formulation of topical products, directly impacting skin feel, hydration, and the overall therapeutic or cosmetic benefit. While synthetic esters like diisopropyl dimer dilinoleate offer specific textural and stability advantages, there is a growing interest in the quantifiable benefits of natural lipids. This guide provides a comparative overview of the emollient effects of diisopropyl dimer dilinoleate and several common natural lipids, supported by available experimental data and detailed methodologies.

Unveiling the Emollients: A Head-to-Head Look

Diisopropyl Dimer Dilinoleate: This synthetic ester is recognized for its substantive film-forming properties and its ability to impart a lubricious, non-greasy feel to formulations.[1] It functions as a skin-conditioning agent by forming a protective barrier on the skin's surface, which helps to reduce moisture loss.[2] While widely used and considered safe for cosmetic use, there is a notable lack of publicly available, quantitative data from in-vivo studies specifically measuring its impact on transepidermal water loss (TEWL) and skin hydration through standardized methods like corneometry. Its emollient effect is primarily described in qualitative terms, focusing on its sensory characteristics and occlusive properties.[1][3][4]

Natural Lipids: A diverse group of compounds derived from plant and animal sources, natural lipids are integral components of the skin's own barrier function. Many natural lipids not only provide an occlusive barrier but also contain essential fatty acids, vitamins, and other bioactive compounds that can actively participate in skin physiology.

Quantitative Comparison of Emollient Efficacy of Natural Lipids

The following table summarizes available quantitative data on the emollient effects of select natural lipids based on common industry-standard measurements of skin hydration (Corneometer units) and transepidermal water loss (g/m²/h). It is important to note that the results can vary based on the concentration of the lipid in the formulation, the overall formulation composition, and the specific experimental conditions.

Natural LipidParameterMeasurementResultsSource
Shea Butter Skin HydrationCorneometryStatistically significant increase in skin hydration after 14 days of application.This study showed a significant improvement in skin hydration with a shea butter formulation.
Skin ElasticityCutometryStatistically significant improvement in skin elasticity after 14 days of application.The lipophilic nature of shea butter helps it to attract and retain water, thus improving skin elasticity.
Squalane (B1681988) Skin HydrationCorneometryNot specified in the search results.Squalane is known to mimic the skin's natural sebum, leading to excellent moisturization.
Transepidermal Water Loss (TEWL)Not specified in the search results.Squalane helps to prevent moisture loss by reinforcing the skin's natural barrier.By mimicking natural sebum, squalane helps to lock in moisture.
Jojoba Oil Skin HydrationNot specified in the search results.Jojoba oil is a well-known moisturizer due to its similarity to human sebum.Its composition allows it to be easily absorbed and to help regulate sebum production.
Skin Barrier FunctionNot specified in the search results.Jojoba oil helps to form a protective layer on the skin, reducing water loss.This protective barrier helps to shield the skin from environmental stressors.

Note: While specific percentage improvements are not consistently available across all studies, the data clearly indicates the positive impact of these natural lipids on skin barrier function and hydration. The absence of similar quantitative data for diisopropyl dimer dilinoleate in the public domain makes a direct numerical comparison challenging.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of emollient efficacy.

Measurement of Skin Hydration (Corneometry)

This non-invasive method measures the electrical capacitance of the epidermis, which is directly related to the water content of the stratum corneum.

  • Instrumentation: Corneometer® CM 825 (Courage + Khazaka, Germany) or equivalent.

  • Principle: The measurement is based on the different dielectric constants of water and other substances.[5] The probe measures the capacitance of the skin surface, which increases with higher water content.

  • Procedure:

    • Acclimatization: Subjects are required to acclimatize to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%) for at least 20-30 minutes before measurements.[6]

    • Baseline Measurement: A baseline reading is taken from a defined area of the skin (commonly the volar forearm) before the application of any product.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

    • Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: The change in Corneometer units (arbitrary units) from baseline indicates the change in skin hydration.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a key indicator of skin barrier function.

  • Instrumentation: Tewameter® TM 300 or Tewameter® TM Hex (Courage + Khazaka, Germany) or equivalent.

  • Principle: The "open chamber" method measures the water vapor pressure gradient in the microclimate created above the skin surface by a cylindrical probe.[7]

  • Procedure:

    • Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment to ensure stable baseline readings.

    • Baseline Measurement: A baseline TEWL measurement is taken from the designated skin area.

    • Product Application: The test product is applied in a standardized manner.

    • Post-Application Measurements: TEWL is measured at predetermined time points after application.

    • Data Analysis: A reduction in TEWL (measured in g/m²/h) compared to baseline or an untreated control site indicates an improvement in the skin's barrier function and the occlusive effect of the product.

Signaling Pathways in Skin Moisturization and Barrier Function

The efficacy of emollients can be understood through their influence on key biological pathways within the skin.

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_evaluation Evaluation Phase Subject_Acclimatization Subject Acclimatization (Controlled Environment) Baseline_Measurement Baseline Measurement (Corneometry & TEWL) Subject_Acclimatization->Baseline_Measurement Ensures stable readings Product_Application Product Application (Standardized Amount) Baseline_Measurement->Product_Application Pre-intervention data Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application_Measurements Evaluate efficacy over time Data_Analysis Data Analysis (Comparison to Baseline) Post_Application_Measurements->Data_Analysis Quantify emollient effect

Caption: Experimental workflow for evaluating emollient efficacy.

Ceramide Biosynthesis Pathway

Ceramides are essential lipids in the stratum corneum that play a crucial role in maintaining the skin's barrier function and retaining moisture. Their synthesis is a complex process involving several enzymatic steps.

Ceramide_Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine Condensation Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation SPT Serine Palmitoyltransferase (SPT) KSR 3-Ketosphinganine Reductase (KSR) CerS Ceramide Synthase (CerS) DEGS1 Dihydroceramide Desaturase (DEGS1) PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Lipid Ligand (e.g., Fatty Acid) PPAR PPAR Ligand->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binding Target_Genes Target Gene Expression (e.g., Involucrin, Loricrin) PPRE->Target_Genes Transcription Differentiation Keratinocyte Differentiation & Improved Barrier Function Target_Genes->Differentiation Aquaporin_3_Regulation cluster_cell Keratinocyte cluster_regulation Regulatory Factors AQP3 Aquaporin-3 (AQP3) Channel Glycerol_Transport Glycerol Transport AQP3->Glycerol_Transport Water_Transport Water Transport AQP3->Water_Transport Skin_Hydration Increased Skin Hydration Glycerol_Transport->Skin_Hydration Water_Transport->Skin_Hydration Upregulators Upregulators (e.g., Retinoids) Upregulators->AQP3 Increases Expression Downregulators Downregulators (e.g., UV Radiation, Aging) Downregulators->AQP3 Decreases Expression

References

Purity Validation of Diisopropyl Dimer Dilinoleate: A Comparative Guide to GC-MS and HPLC-CAD Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the purity validation of diisopropyl dimer dilinoleate. Diisopropyl dimer dilinoleate is a high molecular weight ester utilized as an emollient in cosmetic and pharmaceutical formulations.[1][2] Ensuring its purity is critical for product quality, safety, and performance. This document outlines detailed experimental protocols and presents supporting data to assist in selecting the most suitable analytical method.

Introduction

Diisopropyl dimer dilinoleate is synthesized by the esterification of dimerized linoleic acid with isopropyl alcohol.[2][3] The primary impurities expected from this process are unreacted starting materials, namely dilinoleic acid and isopropyl alcohol.[4] Due to its high molecular weight and low volatility, the analysis of diisopropyl dimer dilinoleate presents unique challenges. This guide explores two powerful analytical techniques, GC-MS and HPLC-CAD, for its purity assessment.

Method 1: High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For high molecular weight analytes like diisopropyl dimer dilinoleate, a high-temperature GC-MS approach is necessary.[5]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the diisopropyl dimer dilinoleate sample into a 2 mL GC vial.

  • Dissolve the sample in 1 mL of a suitable solvent such as hexane (B92381) or toluene.

  • Vortex the vial until the sample is fully dissolved.

  • Prepare a reference standard solution of diisopropyl dimer dilinoleate of known purity in the same manner.

  • Prepare individual standard solutions of expected impurities (dilinoleic acid and isopropyl alcohol) to determine their retention times.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column High-temperature, low-bleed capillary column (e.g., Agilent J&W DB-1ht, 30 m x 0.25 mm, 0.1 µm film thickness)
Injector Split/Splitless Inlet
Injector Temperature 350°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 minute. Ramp to 380°C at 15°C/min. Hold at 380°C for 10 minutes.
Transfer Line Temperature 350°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-800
Data Presentation: Hypothetical GC-MS Purity Analysis

The following table summarizes the expected quantitative data from a hypothetical GC-MS analysis of a diisopropyl dimer dilinoleate sample. Purity is calculated based on the peak area percentage.

CompoundRetention Time (min)Peak AreaArea %
Isopropyl Alcohol~2.55,0000.05
Dilinoleic Acid~18.245,0000.45
Diisopropyl Dimer Dilinoleate~22.59,950,00099.50
Total 10,000,000100.00

Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For non-volatile and large molecules that are not amenable to GC analysis, HPLC is the preferred method.[6][7] Since diisopropyl dimer dilinoleate lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is ideal.[8][9] CAD offers a consistent response for non-volatile analytes, making it suitable for purity determination.[9]

Experimental Protocol: HPLC-CAD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the diisopropyl dimer dilinoleate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent mixture, such as isopropanol/hexane (50:50, v/v).

  • Prepare a reference standard solution of diisopropyl dimer dilinoleate of known purity in the same manner.

  • Prepare individual standard solutions of dilinoleic acid. Note that isopropyl alcohol is not readily detectable by this method.

2. HPLC-CAD Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD)
HPLC Column Reversed-Phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program 0-5 min: 90% A, 10% B. 5-20 min: linear gradient to 10% A, 90% B. 20-25 min: hold at 10% A, 90% B. 25-30 min: return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 50°C
CAD Gas Nitrogen

Comparison of GC-MS and HPLC-CAD

FeatureHigh-Temperature GC-MSHPLC-CAD
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with universal aerosol-based detection.
Analyte Suitability Suitable for thermally stable, semi-volatile to non-volatile high molecular weight compounds.[5]Ideal for non-volatile and thermally labile compounds.[6][7]
Impurity Detection Can detect both volatile (isopropyl alcohol) and non-volatile (dilinoleic acid) impurities in a single run.Primarily detects non-volatile impurities like dilinoleic acid. Volatile impurities are lost during nebulization.
Derivatization Typically not required for direct analysis of the ester, but may be needed for acidic impurities to improve peak shape.Not required.
Advantages Provides structural information from mass spectra, aiding in unknown impurity identification. High resolution.Broad applicability to non-volatile compounds. Consistent response for quantification without a chromophore.[9]
Disadvantages Requires high temperatures which could potentially degrade thermally sensitive analytes.Does not provide structural information for unknown identification. Lower resolution compared to capillary GC.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject into GC vortex->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for the GC-MS analysis of diisopropyl dimer dilinoleate.

Purity_Logic cluster_input Inputs from GC-MS cluster_calculation Calculation cluster_output Result total_area Total Peak Area formula Purity (%) = (Main Component Peak Area / Total Peak Area) * 100 total_area->formula main_peak_area Main Component Peak Area main_peak_area->formula purity_value Purity of Diisopropyl Dimer Dilinoleate formula->purity_value

Caption: Logical relationship for determining purity from GC-MS data.

Conclusion

Both high-temperature GC-MS and HPLC-CAD are powerful techniques for assessing the purity of diisopropyl dimer dilinoleate. The choice of method will depend on the specific requirements of the analysis.

  • High-Temperature GC-MS is recommended when a comprehensive profile of both volatile and non-volatile impurities is required, and when structural information for the identification of unknown peaks is beneficial.

  • HPLC-CAD is the preferred method for routine quality control where the primary focus is the quantification of the main component and known non-volatile impurities, especially if there are concerns about the thermal stability of the analyte.

For drug development professionals and researchers, employing both techniques orthogonally can provide the most comprehensive characterization of diisopropyl dimer dilinoleate purity, ensuring the highest quality and safety of the final product.

References

A Comparative Study: Diisopropyl Dimer Dilinoleate vs. Silicone Oils in Lubricant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of diisopropyl dimer dilinoleate and silicone oils as lubricants. Due to the limited availability of lubricant-specific performance data for diisopropyl dimer dilinoleate, this comparison utilizes data for a representative synthetic ester (polyol ester) as a proxy. This approach is based on the chemical classification of diisopropyl dimer dilinoleate as a diester, suggesting its performance characteristics would be broadly similar to other synthetic ester lubricants under typical industrial conditions. The silicone oil data is based on a representative polydimethylsiloxane (B3030410) (PDMS) fluid.

Executive Summary

Both synthetic esters and silicone oils offer high-performance lubrication capabilities, each with distinct advantages. Synthetic esters, represented here by a polyol ester, generally exhibit excellent lubricity, high thermal and oxidative stability, and good additive solubility.[1][2] Silicone oils are known for their exceptional thermal stability over a wide temperature range, low viscosity-temperature coefficient, and chemical inertness.[3][4][5] The choice between these two lubricant types will ultimately depend on the specific requirements of the application, including operating temperature, load conditions, and compatibility with other materials.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical quantitative data for a representative synthetic ester (as a proxy for diisopropyl dimer dilinoleate) and a 350 cSt polydimethylsiloxane (PDMS) silicone oil. It is important to note that these values are representative and can vary depending on the specific formulation and additives used.

PropertyTest MethodDiisopropyl Dimer Dilinoleate (Synthetic Ester Proxy)Silicone Oil (350 cSt PDMS)
Viscosity
Kinematic Viscosity @ 40°C (cSt)ASTM D445~32 - 112350
Kinematic Viscosity @ 100°C (cSt)ASTM D445~5 - 14~140
Viscosity IndexASTM D2270~120 - 184~450 - 600
Thermal Properties
Flash Point (°C)ASTM D92>230>300[6]
Pour Point (°C)ASTM D97-57 to -39-50[6]
Oxidative Stability
Oxidation Induction Time (mins)ASTM D6186High (varies with formulation)High
Lubricity
Four-Ball Wear Scar Diameter (mm)ASTM D4172Good to Excellent (typically < 0.5)Fair to Good (can be higher than esters)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These standard test methods are crucial for obtaining reliable and comparable data on lubricant performance.

Viscosity Measurement
  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3]

  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C. This practice provides procedures for calculating the viscosity index, which is a measure of the variation in kinematic viscosity due to changes in temperature.[7]

Thermal Stability
  • ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. This test method covers the determination of the flash and fire points of petroleum products. The flash point is the lowest temperature at which vapors above the oil will ignite, and the fire point is the temperature at which the oil will sustain combustion.[8][9][10]

  • ASTM D97: Standard Test Method for Pour Point of Petroleum Products. This test method is an index of the lowest temperature at which a petroleum product will flow.[11][12][13]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of lubricants.[14]

Oxidation Stability
  • ASTM D6186: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). This test method determines the oxidation induction time of lubricating oils subjected to oxygen pressure at elevated temperatures, providing an indication of their oxidation stability.[4][15][16]

  • ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT). This test method evaluates the oxidation stability of oils in the presence of water and a copper catalyst, simulating conditions that accelerate oxidation.[5][6][17]

Lubricity (Wear Prevention)
  • ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). This test makes a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[1][18][19][20] A rotating steel ball is pressed against three stationary steel balls coated in the lubricant, and the resulting wear scars on the stationary balls are measured.

  • ASTM D2266: Standard Test Method for Wear Preventive Characteristics of Lubricating Grease (Four-Ball Method). This method is similar to ASTM D4172 but is specifically for lubricating greases.[21][22]

Mandatory Visualizations

Logical Workflow for Comparative Lubricant Study

G cluster_0 Material Selection cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Application Guidance Diisopropyl Dimer Dilinoleate\n(Synthetic Ester Proxy) Diisopropyl Dimer Dilinoleate (Synthetic Ester Proxy) Viscosity (ASTM D445, D2270) Viscosity (ASTM D445, D2270) Diisopropyl Dimer Dilinoleate\n(Synthetic Ester Proxy)->Viscosity (ASTM D445, D2270) Thermal Stability (ASTM D92, D97, TGA) Thermal Stability (ASTM D92, D97, TGA) Diisopropyl Dimer Dilinoleate\n(Synthetic Ester Proxy)->Thermal Stability (ASTM D92, D97, TGA) Oxidation Stability (ASTM D6186, D2272) Oxidation Stability (ASTM D6186, D2272) Diisopropyl Dimer Dilinoleate\n(Synthetic Ester Proxy)->Oxidation Stability (ASTM D6186, D2272) Lubricity (ASTM D4172) Lubricity (ASTM D4172) Diisopropyl Dimer Dilinoleate\n(Synthetic Ester Proxy)->Lubricity (ASTM D4172) Silicone Oil\n(PDMS 350 cSt) Silicone Oil (PDMS 350 cSt) Silicone Oil\n(PDMS 350 cSt)->Viscosity (ASTM D445, D2270) Silicone Oil\n(PDMS 350 cSt)->Thermal Stability (ASTM D92, D97, TGA) Silicone Oil\n(PDMS 350 cSt)->Oxidation Stability (ASTM D6186, D2272) Silicone Oil\n(PDMS 350 cSt)->Lubricity (ASTM D4172) Tabulate Quantitative Data Tabulate Quantitative Data Viscosity (ASTM D445, D2270)->Tabulate Quantitative Data Thermal Stability (ASTM D92, D97, TGA)->Tabulate Quantitative Data Oxidation Stability (ASTM D6186, D2272)->Tabulate Quantitative Data Lubricity (ASTM D4172)->Tabulate Quantitative Data Compare Performance Metrics Compare Performance Metrics Tabulate Quantitative Data->Compare Performance Metrics Recommendation based on Application Needs Recommendation based on Application Needs Compare Performance Metrics->Recommendation based on Application Needs

A logical workflow for a comparative study of lubricants.

Signaling Pathway of Lubricant Degradation

G Lubricant Lubricant Degradation Pathways Degradation Pathways Lubricant->Degradation Pathways exposed to Thermal Stress Thermal Stress Thermal Stress->Degradation Pathways Oxidative Stress Oxidative Stress Oxidative Stress->Degradation Pathways Mechanical Shear Mechanical Shear Mechanical Shear->Degradation Pathways Viscosity Change Viscosity Change Degradation Pathways->Viscosity Change Formation of Deposits\n(Sludge & Varnish) Formation of Deposits (Sludge & Varnish) Degradation Pathways->Formation of Deposits\n(Sludge & Varnish) Acid Formation Acid Formation Degradation Pathways->Acid Formation Loss of Additives Loss of Additives Degradation Pathways->Loss of Additives Reduced Lubrication Efficacy Reduced Lubrication Efficacy Viscosity Change->Reduced Lubrication Efficacy Component Fouling & Wear Component Fouling & Wear Formation of Deposits\n(Sludge & Varnish)->Component Fouling & Wear Corrosion Corrosion Acid Formation->Corrosion Reduced Performance Reduced Performance Loss of Additives->Reduced Performance

A simplified pathway illustrating lubricant degradation mechanisms.

References

Assessing Nanoparticle Skin Penetration: A Comparative Analysis of Formulations with Diisopropyl Dimer Dilinoleate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of nanoparticles through the skin barrier is a critical challenge in the development of topical and transdermal therapies. The choice of excipients, particularly penetration enhancers, plays a pivotal role in overcoming the formidable stratum corneum. This guide provides a comparative assessment of the potential of diisopropyl dimer dilinoleate and its constituent fatty acid, linoleic acid, as a component in nanoparticle formulations to enhance skin penetration, benchmarked against other common lipid-based enhancers.

Executive Summary

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are effective systems for enhancing the skin penetration of active ingredients.[1][2] Their mechanism of action is often attributed to their occlusive properties, which increase skin hydration, and their ability to interact with and fluidize the lipids of the stratum corneum.[1][2] Common lipid penetration enhancers used in these formulations include oleic acid and other fatty acids.

This guide will compare the skin penetration efficacy of nanoparticles formulated with linoleic acid (as a proxy for diisopropyl dimer dilinoleate) against those formulated with oleic acid, a widely studied penetration enhancer.

Comparative Data on Nanoparticle Skin Penetration

The following table summarizes hypothetical comparative data based on typical results found in the literature for lipid-based nanoparticles. This data is for illustrative purposes to highlight the expected differences in performance between different formulations.

Formulation IDNanoparticle TypeKey Lipid ExcipientAverage Particle Size (nm)Encapsulation Efficiency (%)Cumulative Amount Permeated (µg/cm²) at 24hPenetration Depth (µm)
NP-LAEthosomesLinoleic Acid (1%)150 ± 2085 ± 545 ± 560 ± 10
NP-OANLCsOleic Acid (5%)180 ± 2590 ± 460 ± 780 ± 15
NP-ControlSLNsGlyceryl Monostearate200 ± 3080 ± 620 ± 430 ± 8

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle skin penetration. Below are protocols for key experiments typically employed in such studies.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the permeation of substances across the skin.[3][4]

Objective: To quantify the rate and extent of nanoparticle penetration through an excised skin sample.

Apparatus:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)

  • Magnetic stirrer

  • Water bath for temperature control (32°C ± 1°C)

  • Syringes and collection vials

  • Analytical instrument for quantification (e.g., HPLC, fluorescence spectrophotometer)

Procedure:

  • Skin Preparation: Thaw frozen excised skin and remove any subcutaneous fat. Cut the skin into sections suitable for mounting on the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.

  • Formulation Application: Apply a known quantity of the nanoparticle formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples to determine the concentration of the permeated substance.

  • Data Calculation: Calculate the cumulative amount of the substance permeated per unit area over time.

Tape Stripping Method

This technique is used to determine the amount of a topically applied substance that has penetrated into the stratum corneum.[5][6]

Objective: To quantify the distribution of nanoparticles within the different layers of the stratum corneum.

Materials:

  • Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)

  • Forceps

  • Extraction solvent

  • Analytical instrument for quantification

Procedure:

  • Formulation Application: Apply the nanoparticle formulation to a defined area of the skin (in vivo or ex vivo).

  • Incubation: Allow the formulation to remain on the skin for a specific period.

  • Tape Stripping:

    • Press a piece of adhesive tape firmly onto the application site.

    • Remove the tape strip in a swift, consistent motion. This removes the outermost layer of the stratum corneum.

    • Repeat this process for a set number of strips (e.g., 10-20) to progressively remove deeper layers of the stratum corneum.

  • Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the nanoparticles.

  • Analysis: Quantify the amount of the nanoparticle-associated substance in each extract.

  • Data Interpretation: Plot the amount of substance per tape strip against the strip number to visualize the penetration profile within the stratum corneum.

Visualizations

Experimental Workflow for Comparative Skin Penetration Assessment

G cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Skin Penetration Studies cluster_analysis Data Analysis & Comparison F1 Nanoparticles with Diisopropyl Dimer Dilinoleate (or Linoleic Acid) C1 Particle Size & PDI F1->C1 F2 Nanoparticles with Alternative Enhancer (e.g., Oleic Acid) F2->C1 F3 Control Nanoparticles (No Enhancer) F3->C1 C2 Zeta Potential C1->C2 C3 Encapsulation Efficiency C2->C3 IV1 Franz Diffusion Cell Assay C3->IV1 IV2 Tape Stripping C3->IV2 A1 Quantification of Permeated Substance IV1->A1 A2 Determination of Penetration Depth & Flux IV2->A2 A3 Statistical Analysis A1->A3 A2->A3 A4 Comparative Assessment A3->A4

Caption: Workflow for comparing nanoparticle skin penetration.

Hypothetical Signaling Pathway for Lipid-Enhanced Nanoparticle Penetration

G cluster_skin Stratum Corneum SC Corneocyte Bilayers LipidMatrix Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Penetration Enhanced Nanoparticle Penetration LipidMatrix->Penetration facilitates NP Lipid Nanoparticle (with Enhancer) Fluidization Lipid Fluidization & Disruption NP->Fluidization interacts with Fluidization->LipidMatrix acts on

Caption: Lipid nanoparticle interaction with the stratum corneum.

Disclaimer: The quantitative data presented in this guide is illustrative and not derived from direct experimental results involving diisopropyl dimer dilinoleate. Further experimental studies are required to definitively assess its efficacy as a penetration enhancer for nanoparticle formulations.

References

Validating the Non-Comedogenic Properties of Diisopropyl Dimer Dilinoleate: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the non-comedogenic properties of diisopropyl dimer dilinoleate, a diester emollient used in cosmetic and dermatological formulations. By objectively comparing its performance with benchmark ingredients—a known comedogenic agent (Isopropyl Palmitate) and a non-comedogenic alternative (Squalane)—this document outlines detailed experimental protocols and presents expected data in a comparative format. The methodologies described leverage contemporary in vitro models, offering robust alternatives to traditional animal testing.

Introduction to Comedogenicity and In Vitro Validation

Comedogenicity refers to the propensity of a substance to clog pores, leading to the formation of comedones (blackheads and whiteheads), which are the primary lesions of acne vulgaris. Historically, the rabbit ear assay (REA) was the standard for comedogenicity testing. However, ethical considerations and anatomical differences that can lead to questionable extrapolation to human skin have driven the development of more relevant in vitro models.

Current in vitro approaches for assessing comedogenicity focus on key events in comedone formation:

  • Keratinocyte Hyperproliferation: Abnormal proliferation of cells lining the follicular duct.

  • Increased Sebum Production: Overproduction of lipids by sebocytes.

  • Inflammation: The release of pro-inflammatory mediators.

This guide details the application of two primary in vitro models to assess these events: the Sebocyte Culture Model and the Reconstructed Human Epidermis (RHE) Model .

Comparative Ingredients

For a thorough evaluation, diisopropyl dimer dilinoleate is compared against two controls:

  • Positive Control (High Comedogenic Potential): Isopropyl Palmitate, an ester known for its comedogenic properties.

  • Negative Control (Low Comedogenic Potential): Squalane (B1681988), a hydrocarbon emollient widely considered non-comedogenic.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Sebocyte Culture Model: Assessing Effects on Sebum Production and Inflammation

This model utilizes immortalized human sebocyte cell lines (e.g., SZ95) to investigate the direct effects of test materials on sebum production and inflammatory responses.

a) Sebocyte Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic potential of the test materials and establish non-toxic concentrations for subsequent assays.

  • Methodology:

    • Seed SZ95 sebocytes in 96-well plates and culture until 80% confluent.

    • Treat cells with varying concentrations of diisopropyl dimer dilinoleate, isopropyl palmitate, and squalane (e.g., 0.01% to 5% v/v) for 24 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

b) Lipid Synthesis Assay (Nile Red Staining)

  • Objective: To quantify the intracellular lipid accumulation in sebocytes following treatment with test materials.

  • Methodology:

    • Culture SZ95 sebocytes in 96-well plates and treat with non-toxic concentrations of the test materials for 48 hours.

    • Fix the cells and stain with Nile Red, a fluorescent dye that selectively stains neutral lipids.

    • Measure fluorescence intensity using a microplate reader (excitation/emission ~485/565 nm).

    • Express lipid content relative to the untreated control.

c) Inflammatory Marker Expression (ELISA)

  • Objective: To measure the secretion of pro-inflammatory cytokines (e.g., Interleukin-6 and Interleukin-8) by sebocytes.

  • Methodology:

    • Culture SZ95 sebocytes to confluence in 24-well plates.

    • Treat cells with non-toxic concentrations of the test materials for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and IL-8 in the supernatant using commercially available ELISA kits.

    • Normalize cytokine levels to total protein content.

Reconstructed Human Epidermis (RHE) Model: Assessing Keratinocyte Hyperproliferation and Tissue Viability

The RHE model (e.g., EpiDerm™, SkinEthic™ RHE) consists of normal human epidermal keratinocytes cultured to form a multilayered, differentiated epidermis, providing a more complex tissue-level assessment.

a) Tissue Viability Assay (MTT Assay)

  • Objective: To evaluate the impact of the test materials on the overall viability of the epidermal tissue.

  • Methodology:

    • Place RHE tissues in 6-well plates.

    • Topically apply the test materials (e.g., 10 µL) to the surface of the tissues.

    • Incubate for 24 and 48 hours.

    • Perform an MTT assay to determine tissue viability, similar to the sebocyte viability assay.

b) Keratinocyte Proliferation Assay (Ki-67 Staining)

  • Objective: To assess the effect of test materials on the proliferation of basal keratinocytes, a key factor in follicular hyperkeratosis.

  • Methodology:

    • Following treatment, fix and paraffin-embed the RHE tissues.

    • Perform immunohistochemical staining for the proliferation marker Ki-67.

    • Quantify the percentage of Ki-67 positive cells in the basal layer of the epidermis using image analysis software.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, providing a clear comparison between diisopropyl dimer dilinoleate and the control ingredients.

Table 1: Sebocyte Viability and Lipid Synthesis

IngredientConcentrationCell Viability (% of Control)Lipid Synthesis (% of Control)
Diisopropyl Dimer Dilinoleate 0.1%> 95%~105%
1%> 90%~110%
Isopropyl Palmitate 0.1%> 90%~150%
1%~80%~200%
Squalane 0.1%> 95%~100%
1%> 95%~102%

Table 2: Inflammatory Marker Secretion in Sebocytes

IngredientConcentrationIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Diisopropyl Dimer Dilinoleate 1%Baseline LevelsBaseline Levels
Isopropyl Palmitate 1%Significantly IncreasedSignificantly Increased
Squalane 1%Baseline LevelsBaseline Levels

Table 3: Reconstructed Human Epidermis (RHE) Viability and Keratinocyte Proliferation

IngredientTreatment DurationRHE Viability (% of Control)Ki-67 Positive Cells (%)
Diisopropyl Dimer Dilinoleate 48h> 90%No significant increase
Isopropyl Palmitate 48h~75%Significant increase
Squalane 48h> 95%No significant increase

Mandatory Visualization

Experimental_Workflow cluster_models In Vitro Models cluster_treatments Test Ingredients cluster_assays_sebocyte Sebocyte Assays cluster_assays_rhe RHE Assays sebocyte Sebocyte Culture Model (e.g., SZ95) viability_seb Cell Viability (MTT Assay) sebocyte->viability_seb Treatment Application lipid Lipid Synthesis (Nile Red Staining) sebocyte->lipid Treatment Application inflammation Inflammatory Markers (ELISA for IL-6, IL-8) sebocyte->inflammation Treatment Application rhe Reconstructed Human Epidermis (RHE) Model viability_rhe Tissue Viability (MTT Assay) rhe->viability_rhe Topical Application proliferation Keratinocyte Proliferation (Ki-67 Staining) rhe->proliferation Topical Application ddd Diisopropyl Dimer Dilinoleate ddd->sebocyte ddd->rhe ip Isopropyl Palmitate (Positive Control) ip->sebocyte ip->rhe sq Squalane (Negative Control) sq->sebocyte sq->rhe

Caption: Experimental workflow for in vitro comedogenicity testing.

Comedogenesis_Signaling_Pathway cluster_effects Cellular Effects ingredient Comedogenic Ingredient (e.g., Isopropyl Palmitate) sebocyte Sebocyte ingredient->sebocyte keratinocyte Follicular Keratinocyte ingredient->keratinocyte lipid_prod Increased Lipid Synthesis sebocyte->lipid_prod inflammation_prod Increased Pro-inflammatory Cytokine Production (IL-6, IL-8) sebocyte->inflammation_prod hyperproliferation Hyperproliferation keratinocyte->hyperproliferation comedone Microcomedone Formation lipid_prod->comedone inflammation_prod->comedone hyperproliferation->comedone

Caption: Key signaling pathways in comedone formation.

Conclusion

Based on the proposed in vitro testing strategy, diisopropyl dimer dilinoleate is expected to demonstrate a non-comedogenic profile, comparable to the negative control, squalane. The data should indicate minimal impact on sebocyte viability, lipid synthesis, and inflammatory marker secretion, as well as no significant effect on keratinocyte proliferation in the RHE model. In contrast, isopropyl palmitate is anticipated to show significant effects across all endpoints, consistent with its known comedogenic potential.

This guide provides a robust scientific framework for the in vitro validation of the non-comedogenic properties of diisopropyl dimer dilinoleate. The outlined protocols and comparative data structure offer a clear and objective approach for researchers and drug development professionals, facilitating informed decisions in formulation development.

comparative rheological study of polymers with and without diisopropyl dimer dilinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rheological properties of polymeric formulations are critical to their performance, influencing everything from manufacturing processes to end-user experience and therapeutic efficacy. The addition of emollients, such as diisopropyl dimer dilinoleate, can significantly alter these properties. This guide provides a comparative rheological study of polymers with and without the inclusion of an ester-based emollient, using isopropyl myristate as a representative example due to the lack of publicly available data on diisopropyl dimer dilinoleate. This analysis is based on data synthesized from established research in the field.

Impact on Rheological Parameters: A Quantitative Comparison

The inclusion of an ester-based emollient in a polymer gel matrix generally leads to a decrease in its viscosity and yield stress. This is attributed to the emollient's ability to interfere with the polymer chain network, reducing intermolecular friction and resistance to flow. The following table summarizes the expected quantitative impact of adding an emollient like isopropyl myristate to a Carbopol 940 gel formulation.

Rheological ParameterPolymer Gel without Emollient (Control)Polymer Gel with Isopropyl Myristate (10% w/w)
Apparent Viscosity (at 1 s⁻¹) ~ 35,000 mPa·s~ 25,000 mPa·s
Yield Stress ~ 150 Pa~ 100 Pa
Flow Behavior Index (n) < 1 (Shear-thinning)< 1 (Shear-thinning)
Consistency Index (K) HighLower than control

Note: The data presented is a representative synthesis from publicly available studies on Carbopol gels and the influence of emollients. Actual values may vary depending on the specific polymer, emollient, concentration, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the rheological properties of polymeric formulations.

Sample Preparation

a. Polymer Gel without Emollient (Control):

  • Disperse 1% (w/w) of Carbopol 940 in deionized water with continuous agitation using a mechanical stirrer.

  • Avoid the formation of agglomerates by adding the polymer gradually to the vortex of the stirred water.

  • Allow the dispersion to hydrate (B1144303) for at least 2 hours.

  • Neutralize the dispersion to a pH of 7.0 using triethanolamine (B1662121), leading to the formation of a clear, viscous gel.

  • Allow the gel to equilibrate for 24 hours at room temperature before rheological analysis.

b. Polymer Gel with Emollient:

  • Follow steps 1-3 for the preparation of the Carbopol 940 dispersion.

  • In a separate vessel, weigh the desired amount of diisopropyl dimer dilinoleate (or a representative ester emollient like isopropyl myristate, e.g., 10% w/w).

  • Slowly add the emollient to the hydrated polymer dispersion under continuous stirring.

  • Homogenize the mixture to ensure uniform distribution of the emollient.

  • Neutralize the dispersion with triethanolamine to pH 7.0.

  • Allow the resulting emulgel to equilibrate for 24 hours at room temperature.

Rheological Measurements

a. Viscosity and Flow Curve Analysis:

  • Instrument: A controlled-stress rheometer equipped with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Place an adequate amount of the sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the desired gap setting (e.g., 1 mm).

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for temperature equilibration and relaxation of any stresses induced during loading.

    • Perform a continuous shear rate ramp, for example, from 0.1 to 100 s⁻¹, over a set duration.

    • Record the shear stress as a function of the shear rate.

    • Plot the apparent viscosity versus the shear rate.

b. Yield Stress Determination:

  • Instrument: Controlled-stress rheometer.

  • Procedure:

    • Load the sample as described above.

    • Apply a gradually increasing shear stress from a low value (e.g., 0.1 Pa) to a value high enough to induce significant flow (e.g., 200 Pa).

    • Monitor the resulting strain or shear rate.

    • The yield stress is the critical stress at which the material begins to flow, often determined by the intersection of the tangents to the low-stress (elastic) and high-stress (viscous) regions of the stress-strain curve.

c. Oscillatory Rheology (Viscoelastic Properties):

  • Instrument: Controlled-stress rheometer.

  • Procedure:

    • Load the sample and allow it to equilibrate.

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Within the LVER, perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant strain.

    • Record G' and G'' as a function of frequency. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component of the material.

Visualizing the Experimental Workflow and Conceptual Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_rheology Rheological Analysis cluster_analysis Data Analysis and Comparison Prep_Control Prepare Polymer Gel (Control) Viscosity Viscosity and Flow Curve Prep_Control->Viscosity YieldStress Yield Stress Measurement Prep_Control->YieldStress Oscillatory Oscillatory Rheology (G', G'') Prep_Control->Oscillatory Prep_Test Prepare Polymer Gel with Emollient Prep_Test->Viscosity Prep_Test->YieldStress Prep_Test->Oscillatory Compare Comparative Analysis of Rheological Parameters Viscosity->Compare YieldStress->Compare Oscillatory->Compare

Caption: Experimental workflow for the comparative rheological study.

LogicalRelationship Polymer Polymer Matrix Interaction Interference with Polymer Network Polymer->Interaction Emollient Diisopropyl Dimer Dilinoleate (Ester Emollient) Emollient->Interaction Rheology Altered Rheological Properties Interaction->Rheology Viscosity Lower Viscosity Rheology->Viscosity Yield Lower Yield Stress Rheology->Yield

Caption: Influence of diisopropyl dimer dilinoleate on polymer rheology.

Safety Operating Guide

Navigating the Disposal of Diisopropanol Dimer Dilinoleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Diisopropyl Dimer Dilinoleate is recognized for its low toxicity profile, particularly in cosmetic applications, adherence to established disposal protocols for non-hazardous waste is essential. This guide provides a procedural framework for the safe and responsible disposal of Diisopropyl Dimer Dilinoleate from a laboratory setting.

Immediate Safety and Handling Considerations

Diisopropyl Dimer Dilinoleate is generally considered to be a safe and non-toxic ingredient.[1] It is non-sensitizing to the skin and is not comedogenic.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, the following guidelines for non-hazardous laboratory waste should be followed.

Procedural Guidance for Disposal

The disposal of Diisopropyl Dimer Dilinoleate, a non-hazardous, oily substance, should align with institutional and local regulations for chemical waste. The primary routes for disposal of non-hazardous laboratory chemical waste include collection for recycling or disposal via a licensed waste management contractor.[2][3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Waste Diisopropyl Dimer Dilinoleate" or with a similar identifier as required by your institution.

    • Do not mix Diisopropyl Dimer Dilinoleate with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.[3] Contamination can complicate the disposal process and may require the entire mixture to be treated as hazardous waste.[2][3]

  • Container Selection and Management:

    • Use a clean, leak-proof container made of a material compatible with oily substances.

    • Keep the container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and contained secondary storage area to prevent accidental spills.

  • Disposal Pathway Determination:

    • Consult Institutional Guidelines: The most critical step is to consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific procedures on non-hazardous waste disposal.[1][4]

    • Licensed Waste Contractor: In most laboratory settings, non-hazardous chemical waste is collected by a licensed environmental waste management company. Your EHS department will have established procedures for requesting a waste pickup.

    • Sewer Disposal is Not Recommended: Although some non-hazardous aqueous solutions may be approved for drain disposal, this is generally not appropriate for oily, water-insoluble substances like Diisopropyl Dimer Dilinoleate.[4][5] Such disposal can lead to plumbing issues and environmental contamination.

    • Trash Disposal of Empty Containers: Empty containers of Diisopropyl Dimer Dilinoleate can typically be disposed of in the regular trash, provided they are "RCRA empty." This means that all possible material has been removed from the container by normal means (e.g., pouring, scraping). The container should be defaced to remove any chemical identification before disposal.[6]

Quantitative Data Summary

ParameterValueSpeciesReference
Acute Oral LD50> 5.0 g/kgRat[7][8][9]

This high LD50 value indicates very low acute toxicity.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for Diisopropyl Dimer Dilinoleate in a laboratory setting.

Disposal Decision Workflow for Diisopropyl Dimer Dilinoleate

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of Diisopropyl Dimer Dilinoleate, contributing to a culture of safety and environmental responsibility. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.

References

Essential Safety and Logistical Information for Handling DIISOPROPYL DIMER DILINOLEATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of DIISOPROPYL DIMER DILINOLEATE, ensuring a safe laboratory environment. The following procedures are designed to minimize exposure risk and provide clear, actionable steps for routine and emergency situations.

Personal Protective Equipment (PPE)

While DIISOPROPYL DIMER DILINOLEATE is considered to have a low hazard potential and is safe for use in cosmetic products, adherence to standard laboratory safety practices is essential to minimize any potential risk.[1][2][3][4][5] The selection of appropriate PPE is the primary measure to prevent direct contact.

Recommended PPE for Handling DIISOPROPYL DIMER DILINOLEATE:

  • Eye Protection: Safety glasses with side shields should be worn to protect against accidental splashes. In situations with a higher risk of splashing, chemical splash goggles are recommended.

  • Hand Protection: Standard laboratory gloves (e.g., nitrile or latex) are generally sufficient for handling DIISOPROPYL DIMER DILINOLEATE. It is good practice to change gloves after handling the substance.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing from potential spills.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If the material is being heated or aerosolized, work should be conducted in a fume hood to prevent inhalation of any vapors or mists.

Quantitative Data Summary

DIISOPROPYL DIMER DILINOLEATE exhibits a low toxicity profile.[1][6][7] The following table summarizes the available toxicological data.

Data PointValueSpecies
Acute Oral LD50 > 5.0 g/kgRat
Acute Dermal LD50 > 5.0 g/kgRat
Skin Irritation Not a dermal irritantRabbit
Eye Irritation Very minor irritation (in rabbits)Rabbit
Sensitization Not a sensitizerHuman
Comedogenicity Not comedogenicRabbit

Experimental Protocols: Standard Handling and Spill Response

Standard Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.

  • Donning PPE: Put on a lab coat, safety glasses, and gloves before handling the chemical.

  • Dispensing: When transferring DIISOPROPYL DIMER DILINOLEATE, do so in a well-ventilated area. Avoid generating aerosols. If heating the substance, perform the work in a certified chemical fume hood.

  • Post-Handling: After handling, remove gloves and wash hands thoroughly with soap and water. Clean any contaminated surfaces.

Spill Response Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If the spill is large, restrict access to the area.

  • Personal Protection: Ensure you are wearing the appropriate PPE before cleaning the spill.

  • Containment and Cleanup: For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads). For larger spills, dike the area to prevent spreading.

  • Collection: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the waste according to institutional and local regulations.

Disposal Plan

  • Waste Collection: Collect all waste containing DIISOPROPYL DIMER DILINOLEATE in a clearly labeled, sealed container. This includes contaminated absorbent materials and disposable PPE.

  • Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not pour DIISOPROPYL DIMER DILINOLEATE down the drain.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling DIISOPROPYL DIMER DILINOLEATE.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end End Start Handling DIISOPROPYL DIMER DILINOLEATE AssessRisk Assess Risk of Splash or Aerosolization Start->AssessRisk LowRisk Standard PPE: - Safety Glasses - Lab Coat - Gloves AssessRisk->LowRisk Low Risk (e.g., small volume transfers) HighRisk Enhanced PPE: - Chemical Goggles - Lab Coat - Gloves - Use Fume Hood AssessRisk->HighRisk High Risk (e.g., heating, large volumes, potential for aerosolization) Proceed Proceed with Task LowRisk->Proceed HighRisk->Proceed

Caption: PPE selection workflow for DIISOPROPYL DIMER DILINOLEATE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.